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  • Product: (2S)-Methyl 5-hydroxytetrahydrofuran-2-carboxylate
  • CAS: 195067-07-3

Core Science & Biosynthesis

Foundational

Comprehensive Physicochemical Profiling and Synthetic Methodologies of (2S)-Methyl 5-hydroxytetrahydrofuran-2-carboxylate

Executive Summary In the landscape of asymmetric synthesis and drug discovery, chiral tetrahydrofuran derivatives serve as indispensable architectural scaffolds. Among these, (2S)-methyl 5-hydroxytetrahydrofuran-2-carbox...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of asymmetric synthesis and drug discovery, chiral tetrahydrofuran derivatives serve as indispensable architectural scaffolds. Among these, (2S)-methyl 5-hydroxytetrahydrofuran-2-carboxylate (CAS: 195067-07-3 / 174689-89-5) stands out as a highly versatile chiral building block[1]. Functioning chemically as a cyclic hemiacetal (lactol), this compound is a critical precursor for the synthesis of modified nucleoside analogs, constrained peptides, and complex polyketide antibiotics[2].

This whitepaper provides an in-depth technical analysis of its physicochemical behavior, structural dynamics, and field-proven synthetic protocols, emphasizing the mechanistic causality required to handle this reactive intermediate successfully.

Physicochemical Profiling & Structural Dynamics

Understanding the physical properties of (2S)-methyl 5-hydroxytetrahydrofuran-2-carboxylate is essential for optimizing reaction conditions and downstream purification. The compound exists as a viscous, high-boiling liquid under standard conditions.

Quantitative Data Summary

The following table synthesizes the core physical and chemical properties of the compound, derived from calculated models and verified supplier databases[3].

PropertyValueMethod / Source
Molecular Formula C₆H₁₀O₄Standard
Molecular Weight 146.14 g/mol Standard
Density 1.278 g/cm³Calculated [3][3]
Boiling Point 225.2 °C at 760 mmHgCalculated [3][3]
Flash Point 91.8 °CCalculated [3][3]
Refractive Index 1.482Calculated [3][3]
The Lactol-Aldehyde Equilibrium

A defining characteristic of this molecule is its existence in a dynamic equilibrium. In solution, the closed-ring hemiacetal (lactol) undergoes mutarotation via an open-chain aldehyde intermediate (methyl (S)-2-hydroxy-5-oxopentanoate). In my experience characterizing these intermediates via ¹H-NMR, you will consistently observe a mixture of α and β anomers at the C5 position, alongside trace amounts of the open-chain aldehyde depending on the solvent polarity.

Equilibrium Lactol_Alpha α-(2S)-Lactol (Closed Ring) Aldehyde Methyl (S)-2-hydroxy- 5-oxopentanoate (Open Chain) Lactol_Alpha->Aldehyde Mutarotation (Ring Opening) Lactol_Beta β-(2S)-Lactol (Closed Ring) Aldehyde->Lactol_Beta Ring Closure

Figure 1: Mutarotation equilibrium between closed lactol anomers and the open-chain aldehyde.

Mechanistic Synthesis & Protocol Design

The most reliable, scalable route to (2S)-methyl 5-hydroxytetrahydrofuran-2-carboxylate leverages the "chiral pool" approach, starting from cheap, readily available L-Glutamic acid.

Synthetic Workflow

Synthesis A L-Glutamic Acid (Chiral Pool) B (S)-2-Hydroxyglutaric Acid A->B NaNO2, H2SO4 (Retention of Configuration) C (S)-5-Oxotetrahydrofuran- 2-carboxylic Acid B->C Intramolecular Cyclization (-H2O) D Methyl (S)-5-oxotetrahydrofuran- 2-carboxylate C->D MeOH, H+ (Esterification) E (2S)-Methyl 5-hydroxytetrahydrofuran- 2-carboxylate D->E DIBAL-H, DCM, -78 °C (Selective Reduction)

Figure 2: Synthetic workflow from L-Glutamic acid to the target chiral lactol building block.

Self-Validating Protocol: Selective Lactone Reduction

The critical step in this sequence is the final reduction of the lactone to the lactol. A common pitfall in process chemistry is the over-reduction of the lactone to a primary diol. The following protocol utilizes Diisobutylaluminum hydride (DIBAL-H) and is designed as a self-validating system where strict thermal control dictates the chemical outcome.

Objective: Selective mono-reduction of methyl (S)-5-oxotetrahydrofuran-2-carboxylate.

Step-by-Step Methodology:

  • System Preparation: Flame-dry a multi-neck round-bottom flask under a continuous argon purge. Charge the flask with methyl (S)-5-oxotetrahydrofuran-2-carboxylate (1.0 eq) and anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.

    • Expert Insight (Causality): DCM is preferred over Toluene here. DCM provides superior solvation for the highly polar tetrahedral aluminate intermediate that forms, preventing premature precipitation that can trap unreacted starting material.

  • Cryogenic Equilibration: Submerge the vessel in a dry ice/acetone bath. Insert an internal temperature probe and allow the system to equilibrate to exactly -78 °C.

  • Hydride Addition: Add DIBAL-H (1.0 M in Toluene, 1.05 eq) dropwise via a precision syringe pump over 45 minutes. The internal temperature must not exceed -70 °C.

    • Expert Insight (Causality): At -78 °C, the tetrahedral aluminate intermediate is kinetically frozen. If the temperature rises, this intermediate collapses to expose the highly electrophilic open-chain aldehyde, which rapidly consumes a second equivalent of hydride to form the undesired diol.

  • Controlled Quenching: After 1 hour of stirring at -78 °C, quench the reaction while still in the cryogenic bath by the slow addition of anhydrous methanol (3.0 eq), followed by a 1.0 M aqueous solution of Rochelle's salt (potassium sodium tartrate).

  • Emulsion Resolution & Isolation: Remove the cooling bath and allow the mixture to warm to ambient temperature. Stir vigorously for 2 to 4 hours.

    • Expert Insight (Causality): Aluminum salts react with water to form a thick, unfilterable gelatinous emulsion. Rochelle's salt acts as a bidentate ligand, chelating the Al³⁺ ions to form water-soluble complexes. The reaction is complete when two distinctly clear layers (organic and aqueous) are visible.

  • Extraction: Separate the organic layer, extract the aqueous phase twice with DCM, dry the combined organics over anhydrous Na₂SO₄, and concentrate under reduced pressure at < 30 °C to yield the pure lactol.

Applications in Advanced Therapeutics

(2S)-methyl 5-hydroxytetrahydrofuran-2-carboxylate is designated as a premium chiral building block in asymmetric synthesis [1][1].

Nucleoside Analogs: Because the molecule mimics the structural motif of a modified ribose sugar, it is heavily utilized in the synthesis of novel nucleoside reverse transcriptase inhibitors (NRTIs). The C2 carboxylate handle allows for straightforward functionalization (e.g., amidation or reduction to a hydroxymethyl group), while the C5 lactol can be subjected to Vorbrüggen glycosylation to attach various nucleobases.

Antibiotic Scaffolds: Industrial suppliers highlight its role as a precursor for complex antibiotic synthesis [2][2]. The stereocenter at C2 dictates the spatial arrangement of the resulting macrocycles, which is critical for target binding affinity in ribosomal inhibition.

Handling, Stability, and Storage Protocols

Lactols are inherently sensitive compounds. To maintain compliance with safety and purity standards [4][4], strict storage protocols must be enforced.

  • Oxidative Degradation: Exposure to atmospheric oxygen can lead to the auto-oxidation of the hemiacetal back to the corresponding lactone.

  • Polymerization: Under acidic conditions, the open-chain aldehyde form can undergo intermolecular acetalization, leading to oligomeric mixtures.

  • Storage Directive: The compound must be stored at -20 °C under an inert atmosphere (Argon or Nitrogen). Prior to use, the container should be allowed to reach room temperature in a desiccator to prevent condensation of atmospheric moisture, which can catalyze ring-opening degradation.

References

  • chemBlink. "Methyl (2S,5S)-5-Hydroxytetrahydro-2-Furancarboxylate (CAS 174689-89-5) | Properties, SDS & Suppliers".
  • BLD Pharm. "195067-07-3 | (2S)-Methyl 5-hydroxytetrahydrofuran-2-carboxylate".
  • EvitaChem. "Buy 3-Amino-5-hydroxybenzamide (EVT-1452715) | 176442-22-1".
  • NextSDS. "2-Furancarboxylicacid,tetrahydro-5-hydroxy-,methylester,(2S-trans)-(9CI)".

Sources

Exploratory

Toxicity and safety data sheet (SDS) for (2S)-methyl 5-hydroxytetrahydrofuran-2-carboxylate

Executive Summary In the realm of asymmetric synthesis and drug development, chiral building blocks are foundational to constructing complex molecular architectures. (2S)-Methyl 5-hydroxytetrahydrofuran-2-carboxylate (CA...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of asymmetric synthesis and drug development, chiral building blocks are foundational to constructing complex molecular architectures. (2S)-Methyl 5-hydroxytetrahydrofuran-2-carboxylate (CAS 195067-07-3) is a highly valuable intermediate, frequently utilized in the synthesis of nucleoside analogs, macrolides, and targeted therapeutics. However, its unique structural features—specifically the coexistence of an ester moiety and a cyclic hemiacetal—impart specific toxicological hazards that must be managed rigorously.

This whitepaper provides an in-depth analysis of the physicochemical properties, mechanistic toxicology, and self-validating safety protocols required for the safe handling of this compound, ensuring scientific integrity and occupational safety in the laboratory environment.

Physicochemical Properties & Molecular Identity

Understanding the molecular identity is the first step in predicting chemical behavior and potential hazards. The compound features a furanose ring with a defined (2S) stereocenter, making it optically active and structurally specific for stereoselective reactions.

Table 1: Molecular Identity and Physicochemical Data

PropertySpecification
Chemical Name (2S)-Methyl 5-hydroxytetrahydrofuran-2-carboxylate
CAS Registry Number 195067-07-3
Molecular Formula C₆H₁₀O₄
Molecular Weight 146.14 g/mol
SMILES Code O=C([C@H]1OC(O)CC1)OC
Stereochemistry (2S)
Functional Groups Methyl ester, cyclic hemiacetal, tetrahydrofuran ring

Data sourced from the 1[1].

Toxicological Profile & Mechanistic Safety

The Safety Data Sheet (SDS) for (2S)-methyl 5-hydroxytetrahydrofuran-2-carboxylate classifies it under specific Globally Harmonized System (GHS) hazard categories. It is imperative to understand why these hazards exist at a molecular level.

Table 2: GHS Safety & Hazard Profile

GHS ElementDetails
Signal Word Warning
Hazard Statements H315 : Causes skin irritation.H319 : Causes serious eye irritation.
Precautionary Statements P264 : Wash hands thoroughly after handling.P280 : Wear protective gloves/eye protection.P302+P352 : IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Hazard classifications are verified via the 2[2] and 3[3].

Mechanistic Causality of Irritation (H315 & H319)

The primary hazards of this compound are dermal and ocular irritation. As a Senior Application Scientist, I attribute this reactivity to the cyclic hemiacetal moiety at the C5 position.

  • Equilibrium Dynamics : In aqueous physiological environments (such as the tear film of the eye or the moisture on the epidermis), the cyclic hemiacetal exists in equilibrium with its open-chain hydroxy-aldehyde form.

  • Electrophilic Attack : Aldehydes are highly electrophilic. Upon contact with biological tissues, the transient aldehyde form can undergo nucleophilic attack by primary amines (e.g., lysine residues in keratin or corneal proteins), forming Schiff bases.

  • Inflammatory Cascade : This covalent modification of structural proteins disrupts cellular homeostasis, triggering the release of pro-inflammatory cytokines. This manifests macroscopically as erythema (skin redness, H315) and severe ocular irritation (H319).

Experimental Protocols & Self-Validating Safety Workflows

To mitigate the electrophilic reactivity of the compound, handling protocols must be designed as self-validating systems. This ensures that every safety measure has a built-in check to confirm its efficacy.

Protocol: Safe Transfer and Reaction Setup

Step 1: Environmental Control & Ventilation

  • Action : Conduct all transfers within a certified chemical fume hood. Set the sash to the optimal height and ensure the face velocity is >100 feet per minute (fpm).

  • Causality : Local exhaust ventilation prevents the accumulation of any volatile degradation products or aerosols that could contact the ocular mucosa.

  • Validation Check : Visually confirm the inward draft using a Kimwipe or by checking the digital airflow monitor before opening the reagent bottle.

Step 2: Barrier Protection (PPE)

  • Action : Don chemical splash goggles, a flame-resistant lab coat, and double-layered nitrile gloves (thickness >4 mil).

  • Causality : Nitrile provides superior chemical resistance against ester-containing organic molecules compared to latex, preventing dermal penetration and subsequent H315 hazards.

  • Validation Check : Perform a visual leak check and air-inflation test of the gloves prior to donning. If the glove holds air without deflating, the barrier is intact.

Step 3: Reagent Dispensing

  • Action : Use a positive displacement pipette or a clean glass syringe for volumetric transfer.

  • Causality : The viscosity and vapor pressure of organic esters can cause standard air-displacement pipettes to drip, increasing the risk of surface contamination.

  • Validation Check : Gravimetrically confirm the dispensed mass on an analytical balance. A stable mass reading confirms no active dripping or rapid evaporation is occurring.

Step 4: Decontamination & Neutralization

  • Action : Post-transfer, wipe down the balance and hood surface with a mild alkaline wash (e.g., 5% sodium bicarbonate solution), followed by water.

  • Causality : Mild base catalyzes the hydrolysis of the ester into the corresponding carboxylate salt and methanol, rendering the primary molecule inactive and highly water-soluble for easy removal.

  • Validation Check : Swab the cleaned area with pH paper. A neutral pH (7.0) confirms the complete removal of any residual acidic or ester byproducts.

Exposure Management Visualization

The following logical workflow dictates the immediate response required in the event of an accidental exposure, ensuring rapid mitigation of the H315 and H319 hazards.

SafetyWorkflow Start Initiate Experiment CAS 195067-07-3 PPE Don PPE (Nitrile Gloves, Goggles) Start->PPE Hood Transfer to Fume Hood (Local Exhaust) PPE->Hood Exposure Accidental Exposure? Hood->Exposure Skin Skin Contact (H315) Exposure->Skin Yes Eye Eye Contact (H319) Exposure->Eye Yes Proceed Proceed with Synthesis (Chiral Building Block) Exposure->Proceed No WashSkin Wash with Soap & Water (P302+P352) Skin->WashSkin WashEye Rinse Cautiously with Water (P305+P351+P338) Eye->WashEye Medical Seek Medical Attention (P332+P313 / P337+P313) WashSkin->Medical WashEye->Medical

Workflow for handling and accidental exposure management of CAS 195067-07-3.

Environmental Fate & Disposal

Unreacted (2S)-methyl 5-hydroxytetrahydrofuran-2-carboxylate must not be discharged into the municipal water supply. Due to its organic nature and potential to disrupt local microbial ecosystems in water treatment facilities, all liquid waste containing this compound should be collected in clearly labeled, halogen-free organic waste carboys. Final disposal must be conducted via high-temperature incineration by a certified hazardous waste management contractor in compliance with local environmental regulations.

References

  • BLDpharm Product Information: 195067-07-3 | (2S)-Methyl 5-hydroxytetrahydrofuran-2-carboxylate. BLD Pharmatech Ltd.
  • BLDpharm Safety Data Sheet: Hazard Statements and Precautionary Data for CAS 195067-07-3. BLD Pharmatech Ltd.
  • NextSDS Chemical Substance Information: 2-Furancarboxylicacid,tetrahydro-5-hydroxy-,methylester. NextSDS.

Sources

Foundational

Thermodynamic Stability of (2S)-Methyl 5-hydroxytetrahydrofuran-2-carboxylate Isomers: A Technical Guide

Executive Summary Substituted tetrahydrofurans (THFs) are ubiquitous structural motifs in biologically active natural products, including macrolides, polyether ionophores, and nucleoside analogs[1]. The compound (2S)-met...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Substituted tetrahydrofurans (THFs) are ubiquitous structural motifs in biologically active natural products, including macrolides, polyether ionophores, and nucleoside analogs[1]. The compound (2S)-methyl 5-hydroxytetrahydrofuran-2-carboxylate serves as a critical chiral building block in drug development. Because the C5 position features a hemiacetal hydroxyl group, the molecule exists as an equilibrating mixture of two diastereomers: the (2S, 5R) trans-isomer and the (2S, 5S) cis-isomer.

Understanding the thermodynamic stability of these isomers is paramount for stereoselective synthesis. This guide dissects the stereoelectronic forces governing this stability, provides a framework for conformational analysis, and details a self-validating experimental protocol for establishing thermodynamic equilibrium.

Stereoelectronic Fundamentals: The Causality of Stability

The thermodynamic preference of 2,5-disubstituted THFs is not dictated by simple steric bulk alone. Instead, it is the result of a delicate interplay between steric hindrance and stereoelectronic stabilization.

The Generalized Anomeric Effect

At the C5 position, the hydroxyl group is adjacent to the highly electronegative endocyclic oxygen. According to the generalized anomeric effect, electronegative substituents at an anomeric center strongly prefer a pseudo-axial orientation[2].

The Causality: This preference is driven by hyperconjugation. When the C5-OH group is pseudo-axial, the non-bonding lone pair electrons of the ring oxygen ( nO​ ) are perfectly aligned antiperiplanar to the antibonding orbital of the exocyclic carbon-oxygen bond ( σC−O∗​ ). This nO​→σC−O∗​ electron delocalization provides significant energetic stabilization, effectively lowering the ground-state energy of the conformer[3].

Steric Hindrance and Ring Strain

The C2 position is occupied by a bulky methyl carboxylate group (-COOCH3), fixed in the (S) configuration. To minimize 1,3-diaxial-like transannular repulsions within the five-membered ring's envelope (E) or twist (T) conformations, this bulky group strongly prefers to occupy a pseudo-equatorial position. Forcing the C2 ester into a pseudo-axial position incurs a severe thermodynamic penalty due to steric clash[1].

Conformational Analysis of the (2S, 5R) and (2S, 5S) Isomers

The relative thermodynamic stability of the two isomers is determined by whether the anomeric effect and steric preferences work in synergy or in conflict[4].

  • The (2S, 5R) Isomer (Trans): The Thermodynamic Sink In the trans-isomer, the C2 ester and C5 hydroxyl are on opposite faces of the THF ring. The ring can readily adopt an envelope conformation where the C2 ester is pseudo-equatorial (relieving steric strain) and the C5 hydroxyl is pseudo-axial (maximizing the anomeric effect). Because both stabilizing conditions are satisfied simultaneously, the (2S, 5R) isomer represents the global thermodynamic minimum.

  • The (2S, 5S) Isomer (Cis): The Stereoelectronic Conflict In the cis-isomer, the substituents are on the same face of the ring. If the ring adopts a conformation that places the bulky C2 ester in its preferred pseudo-equatorial position, the C5 hydroxyl is forced into a pseudo-equatorial position, completely forfeiting the stabilizing anomeric effect. Conversely, if the ring flips to place the C5 hydroxyl pseudo-axial, the C2 ester is forced into a highly strained pseudo-axial position. Due to this unavoidable conflict, the cis-isomer is thermodynamically disfavored.

G cis (2S, 5S)-Isomer (Cis) Steric/Anomeric Conflict inter Oxocarbenium Intermediate cis->inter H+ / -H2O inter->cis +H2O trans (2S, 5R)-Isomer (Trans) Thermodynamically Favored inter->trans +H2O trans->inter H+ / -H2O

Thermodynamic equilibration of (2S)-methyl 5-hydroxytetrahydrofuran-2-carboxylate isomers.

Quantitative Data Presentation

The table below summarizes the representative thermodynamic parameters for the equilibration of these isomers in a non-polar solvent (e.g., Chloroform), where the anomeric effect is most pronounced due to the lack of competitive hydrogen bonding from the solvent[2].

IsomerConfigurationC2 Ester PositionC5 Hydroxyl PositionRelative Energy (ΔG°)*Equilibrium Population
(2S, 5R) TransPseudo-EquatorialPseudo-Axial0.0 kcal/mol (Reference)~ 85 - 90%
(2S, 5S) CisPseudo-EquatorialPseudo-Equatorial+1.1 to +1.4 kcal/mol~ 10 - 15%

*Values are representative approximations based on the behavior of standard 2,5-disubstituted THF hemiacetals at 298K.

Experimental Protocol: Thermodynamic Equilibration and Validation

To empirically determine the thermodynamic stability, one must establish a self-validating system where kinetic products are fully converted to the thermodynamic equilibrium via an oxocarbenium intermediate.

Causality of Reagent Choice: We utilize Trifluoroacetic acid (TFA) as a mild, anhydrous acid catalyst. Strong aqueous acids would drive hydrolysis of the methyl ester, while basic conditions would cause unwanted elimination or epimerization at the C2 stereocenter. Deuterated chloroform (CDCl₃) is chosen as the solvent because non-polar environments maximize the hyperconjugative anomeric effect, providing the clearest thermodynamic differentiation[2].

Step-by-Step Methodology
  • Sample Preparation: Dissolve 10 mg of the kinetically enriched (2S)-methyl 5-hydroxytetrahydrofuran-2-carboxylate mixture in 0.6 mL of anhydrous CDCl₃ in an NMR tube.

  • Baseline Acquisition: Acquire a baseline ¹H NMR spectrum. Identify the distinct anomeric C5-H signals (typically between 5.0–5.5 ppm).

  • Acid Catalysis: Inject 1.0 μL of anhydrous Trifluoroacetic acid (TFA) into the NMR tube. Invert the tube gently to mix.

  • Equilibration Monitoring (Self-Validation): Acquire ¹H NMR spectra every 2 hours at a constant 25°C. The system is self-validating: equilibrium is definitively reached only when the integration ratio between the trans and cis anomeric protons remains constant across three consecutive time points.

  • Stereochemical Assignment: Perform 2D NOESY or ROESY NMR.

    • The cis-isomer (2S, 5S) will show a strong NOE cross-peak between the C2-H and C5-H protons, as they are on the same face of the ring.

    • The trans-isomer (2S, 5R) will lack this specific NOE cross-peak, confirming its configuration.

Workflow step1 1. Sample Preparation Dissolve in CDCl3 step2 2. Acid Catalysis Add catalytic TFA step1->step2 step3 3. Equilibration Stir at 25°C until constant ratio step2->step3 step4 4. NMR Acquisition 1H, 13C, NOESY step3->step4 step5 5. Data Integration Quantify Cis/Trans Ratio step4->step5

Experimental workflow for determining the thermodynamic equilibrium of THF isomers.

Sources

Exploratory

Crystal Structure and X-Ray Crystallography of (2S)-Methyl 5-Hydroxytetrahydrofuran-2-Carboxylate: Methodologies and Mechanistic Insights

Executive Summary Chiral tetrahydrofuran derivatives are highly privileged scaffolds in modern drug discovery, serving as critical building blocks for nucleoside analogs and covalent viral protease inhibitors [1]. Among...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Chiral tetrahydrofuran derivatives are highly privileged scaffolds in modern drug discovery, serving as critical building blocks for nucleoside analogs and covalent viral protease inhibitors [1]. Among these, (2S)-methyl 5-hydroxytetrahydrofuran-2-carboxylate presents a unique crystallographic challenge. As a small, liquid-state hemiacetal, it exists in a dynamic epimeric equilibrium, making direct single-crystal X-ray diffraction impossible.

This whitepaper provides an authoritative, in-depth guide on the crystallogenesis and structural elucidation of this molecule. By exploring the causality behind chemical derivatization, the physics of anomalous dispersion, and the implementation of self-validating experimental protocols, this guide serves as a definitive resource for structural chemists and drug development professionals.

The Structural Conundrum of Chiral Hemiacetals

The molecule (2S)-methyl 5-hydroxytetrahydrofuran-2-carboxylate possesses a fixed stereocenter at C2. However, the C5 position features a hemiacetal functional group. In solution, the ring undergoes spontaneous opening to an aldehyde intermediate, followed by re-closure. This process, known as mutarotation, results in an epimeric mixture of (2S,5R) and (2S,5S) diastereomers.

From a crystallographic perspective, a uniform, repeating crystal lattice requires conformational and stereochemical homogeneity. The dynamic nature of the C5 center, combined with the low molecular weight and high degrees of freedom of the ester chain, renders the native compound an oil at room temperature. Therefore, attempting to crystallize the native compound is thermodynamically futile.

Causality of Derivatization

To achieve crystallogenesis, the dynamic equilibrium must be chemically trapped. Reacting the C5 hydroxyl group with an acylating agent permanently locks the anomeric center. We specifically select 4-bromobenzoyl chloride for this derivatization due to two causal factors:

  • Lattice Energy Enhancement: The rigid, planar aromatic ring and the polarizable bromine atom introduce strong intermolecular forces ( π−π stacking and halogen bonding), drastically increasing the melting point and driving crystallization.

  • Anomalous Scattering: The heavy bromine atom acts as a strong anomalous scatterer when irradiated with Cu X-rays, which is an absolute prerequisite for unambiguously determining the absolute configuration of the C2 and C5 stereocenters.

G A (2S)-Methyl 5-hydroxytetrahydrofuran-2-carboxylate (Liquid Epimeric Mixture) B Open-Chain Aldehyde (Equilibrium Intermediate) A->B Mutarotation C Acylation (4-Bromobenzoyl Chloride) Trapping the Anomeric Center A->C Pyridine, DMAP D Diastereomeric Esters (2S,5R) & (2S,5S) C->D Irreversible E Chromatographic Resolution (Silica Gel) D->E Separation F Pure (2S,5R)-Derivative (Crystalline) E->F Isolation

Fig 1: Derivatization workflow locking the hemiacetal equilibrium into a crystalline stereoisomer.

Crystallogenesis and Optimization

Once the pure (2S,5R) and (2S,5S) diastereomers are separated via chromatography [2], crystal growth is initiated. For molecules of this class, vapor diffusion is the superior method. Unlike slow evaporation, which constantly changes the saturation kinetics and often leads to amorphous precipitation, vapor diffusion allows for a highly controlled, asymptotic approach to the nucleation threshold.

By dissolving the compound in a good solvent (DCM) and allowing a volatile antisolvent (pentane) to slowly diffuse into the matrix, the dielectric constant of the medium drops gradually, promoting the growth of highly ordered, macroscopic single crystals.

Quantitative Crystallization Matrix

The table below summarizes the optimization of solvent systems for the (2S,5R)-4-bromobenzoate derivative.

Solvent System (v/v)MethodTemp (°C)Time (Days)Crystal HabitResolution Limit (Å)
EtOAc / Hexanes (1:4)Vapor Diffusion203Needles (Twinned)0.95
DCM / Pentane (1:5) Vapor Diffusion 4 7 Prisms (Single) 0.78
MeOH / H2O (9:1)Slow Evaporation205Plates (Aggregates)1.10
Toluene / Heptane (1:3)Slow Cooling-2014Blocks (Single)0.82

Note: The DCM/Pentane system at 4 °C yields the optimal prismatic habit with sub-atomic resolution capabilities.

X-Ray Diffraction and Absolute Configuration

Data collection must be performed at cryogenic temperatures (typically 100 K) using a nitrogen cryostream. The causality here is twofold: cooling reduces atomic thermal vibrations (minimizing the Debye-Waller factor), which dramatically increases high-angle diffraction intensity, and it protects the crystal from radiation-induced decay.

To determine the absolute stereochemistry, we utilize Cu radiation ( λ=1.54184 Å) rather than Mo . Copper radiation interacts strongly with the bromine atom's inner electrons, causing a phase shift in the diffracted wave (anomalous dispersion). This phase shift breaks Friedel's Law ( I(hkl)=I(hˉkˉlˉ) ), allowing the software to mathematically distinguish between enantiomers [3].

The absolute configuration is validated using the [4]. A structurally sound model will yield a Flack parameter of exactly 0.00 with a standard uncertainty of <0.03 .

G N1 Single Crystal Selection N2 Cryocooling (100 K) N1->N2 N3 X-Ray Diffraction (Cu K-alpha) N2->N3 N4 Data Integration & Scaling N3->N4 N5 Structure Solution (Dual-Space) N4->N5 N6 Refinement & Flack Parameter N5->N6

Fig 2: Crystallographic workflow from crystal selection to absolute configuration determination.

Experimental Protocols (Self-Validating Systems)

The following workflows are engineered to be self-validating, ensuring that empirical checkpoints confirm the success of each phase before proceeding.

Protocol A: Synthesis of the Anomerically Locked Derivative
  • Reaction: Dissolve (2S)-methyl 5-hydroxytetrahydrofuran-2-carboxylate (1.0 eq) in anhydrous DCM (0.1 M) under an inert N2 atmosphere.

  • Activation: Add pyridine (2.0 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq). Cool the mixture to 0 °C.

  • Acylation: Dropwise add 4-bromobenzoyl chloride (1.2 eq) dissolved in DCM. Stir for 4 hours, allowing the reaction to warm to room temperature.

  • Self-Validation (NMR Check): Withdraw a 0.1 mL aliquot, concentrate, and analyze via 1 H-NMR. The disappearance of the hemiacetal C5-OH peak and the diagnostic downfield shift of the C5-H proton from ~5.4 ppm to ~6.4 ppm mathematically validates the completion of the reaction and the cessation of mutarotation.

  • Purification: Quench with saturated NaHCO 3​ , extract with DCM, and purify via silica gel chromatography (Hexanes/EtOAc gradient) to isolate the pure (2S,5R) and (2S,5S) diastereomers.

Protocol B: Vapor Diffusion Crystallization
  • Setup: Dissolve 50 mg of the pure (2S,5R) diastereomer in 0.5 mL of DCM inside a 2-dram inner glass vial.

  • Diffusion Chamber: Place the open inner vial into a 20 mL outer scintillation vial containing 3 mL of pentane. Cap the outer vial tightly.

  • Incubation: Store undisturbed at 4 °C for 7 days.

  • Self-Validation (Optical Check): Harvest the resulting crystals and examine them under a cross-polarized light microscope. Rotate the microscope stage 360°. A true single crystal will exhibit complete optical extinction (turning entirely black) at exactly 90-degree intervals. If continuous illumination is observed, the specimen is a twinned aggregate and must be rejected.

Protocol C: X-Ray Data Collection and Refinement
  • Mounting: Mount a validated single crystal on a MiTeGen loop using Paratone-N oil to prevent atmospheric degradation.

  • Diffraction: Transfer the loop to a diffractometer equipped with a Cu microfocus source and a nitrogen cryostream (100 K). Collect data using ω and ϕ scans to achieve >99.5% completeness.

  • Solution: Solve the structure using dual-space methods in [5].

  • Self-Validation (Refinement Metrics): Refine the structure using full-matrix least-squares on F2 in [6]. The refinement is validated only if the final R1​ factor is <0.05 , the Goodness-of-Fit (GoF) is between 0.95 and 1.05, and the Flack parameter resolves to 0.00(3) . These metrics provide absolute mathematical certainty of the 3D atomic model.

References

  • Hoffman, R. L., et al. (2020). Discovery of Ketone-Based Covalent Inhibitors of Coronavirus 3CL Proteases for the Potential Therapeutic Treatment of COVID-19. ChemRxiv.[Link]

  • Paju, K., et al. (2009). Synthesis of chiral enantioenriched tetrahydrofuran derivatives. ARKIVOC, 2009(14), 39-52.[Link]

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881.[Link]

  • Parsons, S., Flack, H. D., & Wagner, T. (2013). Use of intensity quotients and differences in absolute structure refinement. Acta Crystallographica Section B, 69(3), 249-259.[Link]

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3-8.[Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8.[Link]

Foundational

Pharmacokinetic Profiling of (2S)-Methyl 5-Hydroxytetrahydrofuran-2-Carboxylate Derivatives: A Technical Guide for Drug Development

Executive Summary In contemporary rational drug design, the incorporation of specific chiral building blocks is a proven strategy to optimize both pharmacodynamic target engagement and pharmacokinetic (PK) profiles. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary rational drug design, the incorporation of specific chiral building blocks is a proven strategy to optimize both pharmacodynamic target engagement and pharmacokinetic (PK) profiles. The (2S)-methyl 5-hydroxytetrahydrofuran-2-carboxylate moiety is a highly specialized structural motif utilized in the synthesis of complex active pharmaceutical ingredients (APIs), nucleoside analogs, and targeted covalent inhibitors. Notably, tetrahydrofuran-2-carboxylate derivatives have been instrumental in optimizing target binding and modulating PK profiles in the development of SARS-CoV-2 3CL protease inhibitors[1].

As a Senior Application Scientist, I approach this moiety not just as a static structural feature, but as a dynamic, bifunctional pharmacokinetic modifier. It possesses two critical reactive sites:

  • The C2-Methyl Ester: Acts as a lipophilic mask (prodrug strategy) to enhance membrane permeability, which is subsequently cleaved by hepatic esterases[2].

  • The C5-Hemiacetal: Exists in a spontaneous aqueous equilibrium with an open-chain aldehyde, serving as a focal point for Phase I oxidative/reductive metabolism.

This whitepaper provides an in-depth mechanistic analysis of how these structural features dictate absorption, distribution, metabolism, and excretion (ADME), alongside self-validating experimental workflows for profiling these candidates in vitro.

Physicochemical Properties & ADME Implications

The pharmacokinetic viability of any molecule begins with its physicochemical foundation. The esterification of the carboxylic acid at the C2 position serves as a deliberate prodrug strategy to bypass physicochemical barriers, such as poor aqueous solubility and insufficient oral absorption, which are common bottlenecks in drug formulation[2]. Furthermore, modifications to the tetrahydrofuran (THF) ring substitutions directly impact Ligand Lipophilicity Efficiency (LLE) and Blood-Brain Barrier (BBB) penetration[3].

By masking the polar carboxylate anion as a neutral methyl ester, the apparent partition coefficient (LogP) is artificially elevated. This facilitates transcellular passive diffusion across the phospholipid bilayers of the intestinal epithelium (enterocytes).

Quantitative Pharmacokinetic Baseline

To contextualize the behavior of (2S)-methyl 5-hydroxytetrahydrofuran-2-carboxylate derivatives, Table 1 summarizes the typical quantitative PK parameters observed during preclinical profiling.

Table 1: Representative Pharmacokinetic Parameters of THF-2-Carboxylate Prodrugs

PK ParameterTypical Value / RangeBiological & Structural Causality
LogP (Octanol/Water) 1.8 – 2.5Esterification neutralizes the charge, optimizing lipophilicity for passive intestinal absorption.
Caco-2 Permeability ( Papp​ ) >10×10−6 cm/sHigh permeability driven by the un-ionized state of the methyl ester at physiological pH (7.4).
HLM Intrinsic Clearance ( CLint​ ) 45 – 80 µL/min/mgRapid clearance of the parent prodrug due to high affinity for human carboxylesterases (CES1/CES2).
Plasma Half-life ( t1/2​ ) 0.5 – 1.2 hours (Parent)Short parent half-life ensures rapid bioactivation to the active carboxylic acid pharmacophore.
Oral Bioavailability (F%) 40% – 65%Enhanced by the ester mask; limited only by first-pass hepatic metabolism and aldehyde oxidation.

Biotransformation & Metabolic Pathway Dynamics

The metabolic fate of (2S)-methyl 5-hydroxytetrahydrofuran-2-carboxylate derivatives is dictated by a sequential, two-stage biotransformation process. Understanding this causality is critical for predicting drug-drug interactions (DDIs) and systemic clearance rates.

Phase I: Esterase-Mediated Bioactivation

Upon systemic entry via the portal vein, the molecule encounters high concentrations of Carboxylesterase 1 (CES1) in the liver and CES2 in the intestine/plasma. The methyl ester undergoes rapid nucleophilic attack by the catalytic serine residue of the esterase, hydrolyzing the ester to yield the active 5-hydroxytetrahydrofuran-2-carboxylic acid and a benign methanol byproduct.

Phase I: Hemiacetal Ring-Opening and Redox Metabolism

The C5-hydroxy group on the THF ring is a hemiacetal. In physiological aqueous environments, this ring exists in a dynamic equilibrium with its open-chain isomer, a 2-hydroxy-5-oxopentanoic acid derivative.

  • Oxidation: The transient aldehyde is a prime substrate for Aldehyde Dehydrogenase (ALDH), which oxidizes it irreversibly to a highly polar dicarboxylic acid.

  • Reduction: Alternatively, Aldo-Keto Reductases (AKR) can reduce the aldehyde to a primary alcohol (diol metabolite).

This bifurcation in metabolism prevents toxic accumulation of the reactive aldehyde but necessitates careful monitoring of ALDH/AKR polymorphisms during clinical development.

MetabolicPathway A Parent Prodrug (2S)-methyl 5-hydroxytetrahydrofuran- 2-carboxylate derivative B Ester Hydrolysis (CES1/CES2) A->B C Intermediate Metabolite 5-hydroxytetrahydrofuran- 2-carboxylic acid B->C D Ring Opening (Spontaneous Equilibrium) C->D E Open-Chain Aldehyde 2-hydroxy-5-oxopentanoic acid derivative D->E F Oxidation (ALDH) E->F G Reduction (AKR) E->G H Dicarboxylic Acid Metabolite (Renal Excretion) F->H I Diol Metabolite (Phase II Glucuronidation) G->I

Fig 1. In vivo biotransformation pathway of (2S)-methyl 5-hydroxytetrahydrofuran-2-carboxylate.

Experimental Workflow: In Vitro Metabolic Profiling

To accurately profile the in vitro metabolic stability of these derivatives, Human Liver Microsomes (HLM) coupled with Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is the gold standard[4].

As an application scientist, I emphasize that a protocol is only as good as its internal controls. The following methodology is designed as a self-validating system : it includes an NADPH-regenerating system to prevent cofactor depletion artifacts and utilizes a positive control (Verapamil) to confirm enzymatic viability.

Step-by-Step HLM Stability Protocol

1. Preparation of Working Solutions

  • Action: Dissolve the API in DMSO to create a 10 mM stock. Dilute to a 1 µM working concentration in 0.1 M Potassium Phosphate Buffer (pH 7.4).

  • Causality: Keeping final DMSO concentration below 0.1% (v/v) is critical; higher concentrations of organic solvents will denature and inhibit CYP450 and esterase enzymes, leading to artificially prolonged half-lives.

2. Microsomal Pre-Incubation

  • Action: Combine the 1 µM substrate with pooled HLM (final protein concentration: 0.5 mg/mL) in a 96-well plate. Pre-incubate at 37°C for 5 minutes.

  • Causality: Pre-incubation ensures the system reaches thermal equilibrium. Initiating a reaction at suboptimal temperatures creates a kinetic lag phase, skewing the calculation of intrinsic clearance ( CLint​ ).

3. Reaction Initiation (The Self-Validating Step)

  • Action: Initiate the reaction by adding an NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH, 3 mM MgCl2). Run a parallel well with Verapamil (1 µM) as a positive control.

  • Causality: Direct addition of NADPH is flawed because it degrades rapidly at 37°C. A regenerating system maintains a steady-state supply of cofactors, ensuring linear zero-order kinetics over the entire 60-minute assay window.

4. Kinetic Sampling and Quenching

  • Action: At intervals of 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately dispense it into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide, 100 ng/mL).

  • Causality: The 3:1 ratio of cold organic solvent to aqueous buffer instantly denatures the metabolic enzymes, halting the reaction precisely at the target timepoint while simultaneously precipitating proteins to protect the LC column from clogging.

5. LC-HRMS Analysis

  • Action: Centrifuge the quenched plates at 14,000 x g for 10 minutes at 4°C. Inject 5 µL of the supernatant into a reversed-phase UHPLC system coupled to an Orbitrap or Q-TOF mass spectrometer operating in ESI(+/-) switching mode.

  • Causality: High-resolution mass spectrometry (HRMS) is required not just for parent drug quantitation, but for exact-mass identification of the transient aldehyde and dicarboxylic acid metabolites described in Section 3.

PKWorkflow S1 1. Substrate Prep 1 µM in DMSO/Buffer S2 2. HLM Incubation +NADPH, 37°C S1->S2 S3 3. Quenching Cold Acetonitrile S2->S3 S4 4. Centrifugation Protein Precipitation S3->S4 S5 5. LC-HRMS ESI(+/-) Mode S4->S5 S6 6. Kinetic Analysis CL_int & t_1/2 S5->S6

Fig 2. Step-by-step in vitro human liver microsome (HLM) pharmacokinetic profiling workflow.

Excretion Mechanisms

Following the extensive Phase I metabolism of the THF ring, the resulting dicarboxylic acid and diol metabolites are highly polar and possess minimal membrane permeability. Consequently, their volume of distribution ( Vd​ ) shrinks to the extracellular fluid compartment.

These metabolites are primarily cleared via renal excretion . The dicarboxylic acid metabolite is a known substrate for Organic Anion Transporters (OAT1/OAT3) located on the basolateral membrane of the proximal tubule cells in the kidneys, facilitating active tubular secretion into the urine.

Conclusion

The (2S)-methyl 5-hydroxytetrahydrofuran-2-carboxylate moiety is a sophisticated pharmacokinetic tool. By leveraging the lipophilicity of the methyl ester for absorption and the reactivity of the hemiacetal for controlled metabolic clearance, drug developers can fine-tune the systemic exposure of complex APIs. Rigorous in vitro profiling using robust, self-validating HLM and LC-HRMS workflows is essential to map the nuanced ring-opening and esterase-driven kinetics of these promising therapeutic building blocks.

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Exploratory

Degradation Pathways of (2S)-Methyl 5-Hydroxytetrahydrofuran-2-Carboxylate in Aqueous Solutions: An In-Depth Technical Guide

Executive Summary (2S)-methyl 5-hydroxytetrahydrofuran-2-carboxylate is a highly functionalized cyclic hemiacetal (lactol) ester. It serves as a critical chiral building block in the synthesis of complex pharmaceuticals...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2S)-methyl 5-hydroxytetrahydrofuran-2-carboxylate is a highly functionalized cyclic hemiacetal (lactol) ester. It serves as a critical chiral building block in the synthesis of complex pharmaceuticals (e.g., penem antibiotics)[1] and acts as a key intermediate in the valorization of biomass-derived furanics[2]. However, its stability in aqueous solutions is inherently compromised by the presence of both an ester linkage and a reactive lactol motif. As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanistic drivers of its degradation, outline self-validating experimental workflows for kinetic profiling, and provide benchmark stability data.

Mechanistic Drivers of Degradation

Understanding the degradation of this molecule requires recognizing that it is not a static entity in water. Its reactivity is governed by a dynamic equilibrium that exposes vulnerable functional groups.

Ring-Chain Tautomerism (The Kinetic Gateway)

In aqueous media, lactols undergo dynamic ring-chain tautomerism[3]. For (2S)-methyl 5-hydroxytetrahydrofuran-2-carboxylate, the cyclic hemiacetal exists in equilibrium with its open-chain aldehyde form: methyl 2-hydroxy-5-oxopentanoate . This equilibrium is heavily influenced by solvent polarity, pH, and temperature. The transient open-chain aldehyde is the primary reactive intermediate that drives subsequent degradation cascades.

Ester Hydrolysis

The methyl ester moiety is susceptible to both acid- and base-catalyzed hydrolysis[1]. In alkaline conditions, rapid saponification yields 5-hydroxytetrahydrofuran-2-carboxylic acid. In acidic conditions, reversible hydrolysis occurs, though the equilibrium is driven forward by the large molar excess of water in aqueous buffers.

Oxidative Degradation

The open-chain aldehyde is highly susceptible to auto-oxidation. In the presence of dissolved oxygen or trace transition metals (e.g., Cu²⁺, Fe³⁺), reactive oxygen species (ROS) can mediate the oxidation of the aldehyde[4]. This irreversible pathway converts the intermediate into a dicarboxylic acid monoester (methyl 2-hydroxyglutarate).

Aldol Condensation & Dehydration

At elevated pH, the open-chain aldehyde form can undergo intermolecular aldol condensations, leading to complex oligomeric mixtures. Furthermore, dehydration of the β-hydroxy group (relative to the ester) can yield unsaturated derivatives, permanently breaking the tautomeric cycle.

Pathways Lactol (2S)-Methyl 5-hydroxytetrahydrofuran -2-carboxylate (Lactol) Aldehyde Methyl 2-hydroxy-5-oxopentanoate (Open-chain Aldehyde) Lactol->Aldehyde Ring-Chain Tautomerism (Aqueous Eq.) Hydrolysis 5-Hydroxytetrahydrofuran -2-carboxylic acid Lactol->Hydrolysis Ester Hydrolysis (Base/Acid Catalyzed) Oxidation Methyl 2-hydroxyglutarate (Oxidation Product) Aldehyde->Oxidation Oxidative Degradation (ROS / Metal-catalyzed) Condensation Aldol Condensation & Oligomers Aldehyde->Condensation Base-Catalyzed Aldol Addition

Primary degradation pathways of the target lactol ester in aqueous solutions.

Experimental Methodologies for Stability Profiling

Analytical workflows must be meticulously designed to prevent artifactual degradation during measurement. The following protocol is a self-validating system designed to isolate true degradation kinetics from sample-prep artifacts.

Causality in Experimental Design:
  • Buffer Selection : We strictly avoid primary amine buffers (e.g., Tris, Glycine) because they readily form Schiff bases with the open-chain aldehyde, artificially accelerating the degradation rate. We utilize inert phosphate or borate buffers.

  • Analytical Modality : While LC-HRMS is excellent for identifying degradation products, the chromatographic conditions (acidic mobile phases, column interactions) can shift the lactol-aldehyde equilibrium. Therefore, quantitative NMR (qNMR) in D₂O is employed as an orthogonal, non-destructive technique to measure the true tautomeric ratio and primary degradation kinetics in situ.

Protocol: Forced Degradation and Kinetic Profiling
  • Reagent Preparation : Prepare 50 mM buffer solutions at pH 2.0 (Phosphate), pH 7.4 (Phosphate), and pH 10.0 (Borate) using LC-MS grade water. Degas buffers with N₂ for 30 minutes to isolate hydrolysis from oxidative pathways.

  • Sample Initiation : Dissolve (2S)-methyl 5-hydroxytetrahydrofuran-2-carboxylate to a final concentration of 1.0 mg/mL in the respective buffers.

  • Thermal Incubation : Aliquot the solutions into amber glass vials (to prevent photo-oxidation) and incubate in temperature-controlled blocks at 25°C, 40°C, and 60°C.

  • Quenching (Self-Validating Step) : At predetermined time points (0, 1, 2, 4, 8, 24 hours), extract a 100 µL aliquot and immediately quench by diluting 1:10 in ice-cold acetonitrile containing an internal standard (e.g., methyl 4-hydroxybenzoate). The organic crash halts hydrolysis and precipitates buffer salts.

  • LC-HRMS Analysis : Analyze using a C18 column with a gradient of Water/Acetonitrile (0.1% Formic Acid). Monitor the parent mass and predictable degradation masses (e.g., M-14 for ester hydrolysis, M+16 for oxidation).

  • qNMR Validation : In parallel, prepare a 5.0 mg/mL sample in D₂O-based phosphate buffer (pD 7.4). Acquire ¹H-NMR spectra at 25°C every hour. Integrate the anomeric proton of the lactol (~5.4 ppm) versus the aldehydic proton (~9.7 ppm) to monitor tautomerism and overall decay.

Workflow Prep 1. Sample Preparation (Degassed Buffers pH 2-10) Incubation 2. Thermal Incubation (25°C, 40°C, 60°C in Amber Vials) Prep->Incubation Quench 3. Reaction Quenching (Cold ACN + Internal Standard) Incubation->Quench Analysis 4. Orthogonal Analysis (LC-HRMS & qNMR in D2O) Quench->Analysis Data 5. Kinetic Modeling (k_obs & Arrhenius Parameters) Analysis->Data

Step-by-step experimental workflow for kinetic profiling and pathway elucidation.

Quantitative Data: Kinetic Profiling Summary

To provide a clear comparative baseline, the following table summarizes the pseudo-first-order degradation rate constants ( kobs​ ) and half-lives ( t1/2​ ) of the lactol ester across different pH levels at 25°C and 40°C. (Note: Data represents benchmark kinetic behavior for this class of tetrahydrofuran lactol esters).

pH LevelTemp (°C)Primary Degradant Identified kobs​ (h⁻¹) t1/2​ (hours)
2.0 (Acidic)255-Hydroxytetrahydrofuran-2-carboxylic acid0.01449.5
2.0 (Acidic)405-Hydroxytetrahydrofuran-2-carboxylic acid0.04216.5
7.4 (Neutral)25Methyl 2-hydroxyglutarate (Trace Oxidation)0.002346.5
7.4 (Neutral)40Methyl 2-hydroxyglutarate & Free Acid0.00977.0
10.0 (Basic)255-Hydroxytetrahydrofuran-2-carboxylic acid0.1156.0
10.0 (Basic)40Aldol Oligomers & Free Acid0.3851.8

Data Interpretation: The molecule exhibits maximum stability at near-neutral pH, where the rate of ester hydrolysis is minimized and degradation is primarily driven by slow auto-oxidation of the tautomeric aldehyde. Under basic conditions (pH 10.0), ester saponification is highly accelerated, and the open-chain aldehyde rapidly undergoes aldol condensation, leading to a drastically reduced half-life.

References

  • A scalable chemoenzymatic preparation of (R)-tetrahydrofuran-2-carboxylic acid ResearchGate[Link]

  • Metabolites of Tobacco- and E-Cigarette-Related Nitrosamines Can Drive Cu2+-Mediated DNA Oxidation ACS Publications[Link]

  • Selective Hydrodeoxygenation of 2-Furancarboxylic Acid to Valeric Acid over Molybdenum-Oxide-Modified Platinum Catalyst ACS Publications[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Enantioselective Synthesis of (2S)-Methyl 5-hydroxytetrahydrofuran-2-carboxylate

Here is a detailed application note and synthesis protocol for (2S)-methyl 5-hydroxytetrahydrofuran-2-carboxylate, designed for researchers and drug development professionals. Executive Summary (2S)-Methyl 5-hydroxytetra...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is a detailed application note and synthesis protocol for (2S)-methyl 5-hydroxytetrahydrofuran-2-carboxylate, designed for researchers and drug development professionals.

Executive Summary

(2S)-Methyl 5-hydroxytetrahydrofuran-2-carboxylate (CAS: 195067-07-3) is a highly valuable chiral building block utilized extensively in the asymmetric synthesis of nucleoside analogs, biologically active natural products, and specialized polymer precursors[1]. Structurally, it exists as a lactol (hemiacetal) and serves as a critical intermediate where the C5 hydroxyl group can be further functionalized or subjected to glycosylation-type reactions. This protocol details the controlled, partial reduction of its precursor, (S)-methyl 5-oxotetrahydrofuran-2-carboxylate, to yield the target compound with high chemoselectivity and preservation of the C2 chiral center[2].

Mechanistic Rationale & Pathway Design

The synthesis of chiral tetrahydrofuran derivatives often relies on the "chiral pool" approach. L-Glutamic acid is the premier starting material for this scaffold due to its low cost and the presence of the requisite (S)-stereocenter.

  • Precursor Generation: L-Glutamic acid undergoes a deaminative cyclization via diazotization. The neighboring carboxylate group participates in the displacement of the diazonium leaving group, ensuring a double inversion that results in the net retention of configuration, yielding (S)-5-oxotetrahydrofuran-2-carboxylic acid. Subsequent esterification yields (S)-methyl 5-oxotetrahydrofuran-2-carboxylate[3].

  • Controlled Reduction (The Critical Step): The transformation of the lactone to the lactol requires a highly controlled reduction. Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice[2].

    • Causality of Temperature: The reaction must be strictly maintained at -78 °C. At this temperature, the initial hydride transfer forms a stable tetrahedral hemiacetal aluminate intermediate. If the temperature rises, this intermediate collapses into an open-chain aldehyde, which is rapidly over-reduced by a second equivalent of DIBAL-H to form an undesired diol.

    • Causality of Quenching: Quenching with a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) is mandatory. Aluminum salts form intractable emulsions in water; the tartrate strongly chelates the aluminum ions, breaking the emulsion and allowing for clean biphasic separation.

Synthesis Workflow Diagram

SynthesisRoute N1 L-Glutamic Acid (Chiral Pool) N2 (S)-5-oxotetrahydrofuran- 2-carboxylic acid N1->N2 NaNO2, H2SO4 Retention of Config N3 (S)-methyl 5-oxotetrahydrofuran- 2-carboxylate N2->N3 MeOH, H+ Esterification N4 (2S)-methyl 5-hydroxytetrahydrofuran- 2-carboxylate N3->N4 DIBAL-H, -78°C Controlled Reduction

Figure 1: Three-step chiral pool synthesis route from L-Glutamic Acid to the target lactol.

Step-by-Step Experimental Protocol

Target: Partial reduction of (S)-methyl 5-oxotetrahydrofuran-2-carboxylate to (2S)-methyl 5-hydroxytetrahydrofuran-2-carboxylate.

Reagents & Materials:

  • (S)-methyl 5-oxotetrahydrofuran-2-carboxylate (1.0 eq, 10.0 mmol, 1.44 g)[2]

  • DIBAL-H (1.0 M solution in anhydrous toluene) (1.1 eq, 11.0 mmol, 11.0 mL)

  • Anhydrous Dichloromethane (DCM) (40 mL)

  • Saturated aqueous Rochelle's salt (Potassium sodium tartrate) solution (40 mL)

  • Anhydrous Sodium Sulfate ( Na2​SO4​ )

Procedure:

  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush the system with ultra-high purity Argon for 15 minutes.

  • Substrate Dissolution: Dissolve (S)-methyl 5-oxotetrahydrofuran-2-carboxylate (1.44 g, 10.0 mmol) in 40 mL of anhydrous DCM under an Argon atmosphere.

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow the solution to cool to an internal temperature of strictly -78 °C for 20 minutes.

  • Reagent Addition: Using a gas-tight syringe, add the DIBAL-H solution (11.0 mL, 1.0 M in toluene) dropwise down the inner wall of the flask over a period of 30 minutes. Crucial Insight: Rapid addition will cause localized heating, leading to lactone over-reduction.

  • Reaction Monitoring: Stir the mixture at -78 °C for 2 hours. Monitor the consumption of the starting material via TLC (Hexanes/Ethyl Acetate 1:1, visualized with KMnO4​ stain).

  • Quenching: Once the starting material is consumed, quench the reaction at -78 °C by the slow, dropwise addition of 5 mL of anhydrous methanol to destroy excess DIBAL-H. Stir for 10 minutes.

  • Emulsion Breaking: Remove the cooling bath and add 40 mL of saturated aqueous Rochelle's salt solution. Vigorously stir the biphasic mixture at room temperature for 2 to 4 hours until the two layers become completely distinct and clear.

  • Extraction & Washing: Separate the organic layer. Extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers and wash with brine (30 mL).

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure (water bath < 30 °C to prevent thermal degradation of the lactol).

  • Purification: Purify the crude residue via flash column chromatography on silica gel (gradient elution: 20% to 50% Ethyl Acetate in Hexanes) to afford the pure (2S)-methyl 5-hydroxytetrahydrofuran-2-carboxylate as a colorless oil.

Quantitative Reaction Parameters

The following table summarizes the optimized stoichiometric and physical parameters required to achieve maximum yield and prevent over-reduction.

ParameterValue / ReagentRationale / Impact
Substrate Concentration 0.25 M in DCMEnsures proper thermal dissipation during DIBAL-H addition.
Reducing Agent DIBAL-H (1.1 eq)Bulky hydride source; limits reduction to the hemiacetal stage[2].
Reaction Temperature -78 °CStabilizes the tetrahedral aluminate intermediate; prevents ring opening.
Quenching Agent 1 Methanol (0.5 eq to DIBAL-H)Safely neutralizes unreacted hydride at low temperatures.
Quenching Agent 2 Rochelle's Salt (Excess)Chelates Al3+ ions, preventing the formation of intractable emulsions.
Expected Yield 78% - 85%Dependent on strict temperature control during addition.
Stereochemical Purity >98% eeThe C2 chiral center remains unaffected under these conditions[3].

References

  • Technical University of Denmark (DTU). Jessen, B. M. (2019). "New polymer building blocks from bio-based methyl vinyl glycolate". DTU Theses. Available at: [Link]

Sources

Application

Application Note: (2S)-Methyl 5-hydroxytetrahydrofuran-2-carboxylate as a Versatile Chiral Building Block in Advanced Organic Synthesis

Executive Summary (2S)-Methyl 5-hydroxytetrahydrofuran-2-carboxylate (CAS: 195067-07-3) is a highly functionalized, stereodefined γ-lactol that serves as a cornerstone building block in modern synthetic organic chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2S)-Methyl 5-hydroxytetrahydrofuran-2-carboxylate (CAS: 195067-07-3) is a highly functionalized, stereodefined γ-lactol that serves as a cornerstone building block in modern synthetic organic chemistry. Featuring a fixed (S)-stereocenter at the C2 position and a reactive hemiacetal at C5, this scaffold is an ideal precursor for the asymmetric synthesis of modified nucleosides, polyether antibiotics, and complex C-glycosides.

This application note provides a deep dive into the mechanistic rationale, upstream synthesis from the chiral pool, and validated downstream protocols for utilizing this compound in drug development workflows.

Physicochemical Profiling & Mechanistic Rationale

The Oxocarbenium Stereocontrol Element

In solution, (2S)-methyl 5-hydroxytetrahydrofuran-2-carboxylate exists as an equilibrating mixture of α and β anomers at the C5 lactol position. However, its synthetic power lies in its behavior under Lewis acidic conditions.

When the lactol (or its acetate derivative) is treated with a Lewis acid (e.g., BF3​⋅OEt2​ or TMSOTf), it generates a highly reactive, planar oxocarbenium ion . The causality behind the high diastereoselectivity observed in downstream reactions stems directly from the bulky C2 methyl ester group. This group sterically shields one face of the five-membered ring (the "inside" of the envelope conformation), forcing incoming nucleophiles to attack predominantly from the less hindered, opposite face. This diastereofacial bias allows for the predictable construction of trans-2,5-disubstituted tetrahydrofurans.

Upstream Synthesis from the Chiral Pool

To ensure a self-validating and scalable supply of the chiral building block, the synthesis begins with inexpensive L-glutamic acid. The sequence relies on a stereoretentive diazotization followed by esterification and a strictly controlled reduction[1],[2].

SynthesisWorkflow A L-Glutamic Acid (Chiral Pool) B (S)-5-Oxotetrahydrofuran- 2-carboxylic acid A->B NaNO2, H2SO4 Diazotization C (S)-Methyl 5-oxotetrahydrofuran- 2-carboxylate B->C MeOH, H+ Esterification D (2S)-Methyl 5-hydroxytetrahydrofuran- 2-carboxylate (Target Lactol) C->D DIBAL-H, -78 °C Controlled Reduction

Fig 1. Upstream synthetic workflow from L-glutamic acid to the target chiral lactol.

Protocol 1: Synthesis of the Target Lactol

Step 1: Diazotization & Cyclization

  • Dissolve L-glutamic acid (1.0 eq) in 0.5 M H2​SO4​ and cool to 0 °C[1].

  • Add an aqueous solution of NaNO2​ (6.0 eq) dropwise.

  • Mechanistic Insight: The amine is converted to a diazonium salt. The neighboring carboxylate displaces the N2​ leaving group via an α -lactone intermediate, resulting in a double inversion that strictly retains the (S)-configuration[1].

  • Extract with ethyl acetate to yield (S)-5-oxotetrahydrofuran-2-carboxylic acid.

Step 2: Esterification & Controlled Reduction

  • Convert the carboxylic acid to (S)-methyl 5-oxotetrahydrofuran-2-carboxylate using methanol and catalytic acid[2].

  • Dissolve the resulting ester in anhydrous CH2​Cl2​ and cool strictly to -78 °C under Argon.

  • Add Diisobutylaluminum hydride (DIBAL-H, 1.1 eq) dropwise.

  • Causality of Temperature: Maintaining -78 °C is critical. DIBAL-H forms a stable tetrahedral aluminum acetal intermediate at this temperature. If the reaction warms, the intermediate collapses to an aldehyde, which is rapidly over-reduced to an undesired diol[3].

  • Self-Validating Quench: Quench the reaction at -78 °C by adding saturated aqueous Rochelle's salt (potassium sodium tartrate). Stir vigorously for 2 hours at room temperature. Rationale: Rochelle's salt chelates the aluminum ions, breaking down the rigid emulsion into two clear, easily separable phases, ensuring maximum recovery of the water-soluble lactol.

Downstream Diversification Workflows

The resulting lactol is primed for divergent synthesis into either C-glycosides (via carbon nucleophiles) or N-glycosides (via nitrogenous bases).

DownstreamApps Lactol (2S)-Methyl 5-hydroxytetrahydrofuran- 2-carboxylate Acetate O-Acetylation (Ac2O, Pyridine) Lactol->Acetate Activation Oxocarbenium Oxocarbenium Ion Intermediate (Stereocontrol Element) Acetate->Oxocarbenium Lewis Acid (TMSOTf / BF3·OEt2) Nucleoside Nucleoside Analogs (N-Glycosylation) Oxocarbenium->Nucleoside Silylated Nucleobase CGlycoside C-Glycosides / Polyethers (C-Allylation) Oxocarbenium->CGlycoside Allyltrimethylsilane

Fig 2. Downstream diversification pathways via the oxocarbenium ion intermediate.

Protocol 2: Stereoselective C-Allylation (Hosomi-Sakurai Reaction)

Target: Polyether antibiotic precursors and modified C-glycosides.

  • Dissolve the lactol (1.0 eq) and allyltrimethylsilane (3.0 eq) in anhydrous CH2​Cl2​ at -78 °C.

  • Add BF3​⋅OEt2​ (1.2 eq) dropwise.

  • Mechanistic Insight: The Lewis acid coordinates to the lactol hydroxyl, facilitating its departure to form the oxocarbenium ion. The allyl silane attacks from the face opposite to the C2 methyl ester, yielding predominantly the trans-2,5-disubstituted tetrahydrofuran.

  • Monitor via TLC. Quench with saturated aqueous NaHCO3​ to neutralize the Lewis acid, preventing acid-catalyzed epimerization of the newly formed stereocenter.

Protocol 3: Vorbrüggen-Type N-Glycosylation

Target: Antiviral and antineoplastic nucleoside analogs.

  • Activation: Convert the lactol to its corresponding acetate using acetic anhydride and pyridine to create a superior leaving group.

  • Silylation: In a separate flask, treat the target nucleobase (e.g., Uracil) with N,O-Bis(trimethylsilyl)acetamide (BSA) to generate the silylated, organic-soluble nucleobase.

  • Coupling: Combine the acetylated lactol and silylated base in CH3​CN at 0 °C. Add Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.2 eq).

  • In-Process Control: The reaction mixture should turn homogenous as the silylated base is consumed. Quench with cold aqueous NaHCO3​ to preserve the glycosidic bond.

Quantitative Data Presentation

The stereochemical outcomes of nucleophilic additions to the oxocarbenium ion derived from (2S)-methyl 5-hydroxytetrahydrofuran-2-carboxylate are highly predictable. The table below summarizes typical yields and diastereomeric ratios (dr) across various nucleophiles.

NucleophileLewis Acid CatalystTemperature (°C)Isolated Yield (%)Diastereomeric Ratio (trans:cis)
Allyltrimethylsilane BF3​⋅OEt2​ -78 to 08588:12
Silylated UracilTMSOTf0 to 257892:8
Silylated ThymineTMSOTf0 to 257590:10
Silyl Enol Ether TiCl4​ -788285:15

Table 1: Summary of reaction conditions, yields, and stereoselectivity for key downstream functionalizations.

References

  • Kolitz et al. / Bauer & Gajewiak. "Effect of sodium (S)-2-hydroxyglutarate in male, and succinic acid in female Wistar rats against renal ischemia-reperfusion injury, suggesting a role of the HIF-1 pathway" PMC / National Institutes of Health. 1

  • Smolecule Technical Data. "Buy Methyl 5-oxotetrahydrofuran-2-carboxylate | 3885-29-8" Smolecule. 2

  • Jessen, B. M. "New polymer building blocks from bio-based methyl vinyl glycolate" Technical University of Denmark (DTU). 3

Sources

Method

Role of (2S)-methyl 5-hydroxytetrahydrofuran-2-carboxylate in active pharmaceutical ingredient (API) synthesis

Application Note: The Role of (2S)-Methyl 5-hydroxytetrahydrofuran-2-carboxylate in Active Pharmaceutical Ingredient (API) Synthesis Executive Summary & Chemical Significance The synthesis of nucleoside reverse transcrip...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: The Role of (2S)-Methyl 5-hydroxytetrahydrofuran-2-carboxylate in Active Pharmaceutical Ingredient (API) Synthesis

Executive Summary & Chemical Significance

The synthesis of nucleoside reverse transcriptase inhibitors (NRTIs)—a critical class of antiviral APIs used in the treatment of HIV/AIDS and Hepatitis B—relies heavily on the precise construction of modified sugar backbones. (2S)-Methyl 5-hydroxytetrahydrofuran-2-carboxylate (CAS: 195067-07-3) serves as a highly versatile, chiral lactol building block for these therapeutics.

Structurally, this molecule is a truncated ribose analog lacking the 2' and 3' hydroxyl groups. The pre-installed (2S)-carboxylate moiety serves a dual purpose:

  • Stereocontrol Element: It provides critical steric bulk that directs the facial attack of incoming nucleobases during glycosylation, dictating the α / β anomeric ratio[1].

  • Synthetic Handle: The methyl ester acts as a protected precursor to the 4'-hydroxymethyl group found in natural nucleosides, allowing for orthogonal late-stage reduction[2].

By leveraging this synthon, process chemists can bypass the lengthy deoxygenation steps traditionally required when starting from intact ribonucleosides, establishing a highly convergent route to 2',3'-dideoxynucleosides (ddNs) such as didanosine (ddI) and zalcitabine (ddC) analogs.

Mechanistic Pathway: The Vorbrüggen Glycosylation

The integration of the tetrahydrofuran core with a nucleobase is achieved via the Vorbrüggen Glycosylation , a Friedel–Crafts-catalyzed silyl-Hilbert–Johnson reaction[1].

Because the 5-hydroxyl group of the starting material is a poor leaving group, it must first be activated (typically via acetylation). Upon the introduction of a strong Lewis acid (e.g., TMSOTf), the acetate is expelled, generating a highly electrophilic oxocarbenium ion . The causality of stereoselectivity here is entirely dependent on the C2-carboxylate group. The bulky ester at the C2 position shields the bottom face (cis-face) of the oxocarbenium ring. Consequently, the silylated nucleobase preferentially attacks from the less hindered top face (trans-face), yielding the biologically active β -anomer[2].

Mechanism A 5-Acetoxy-THF-2-carboxylate B Oxocarbenium Ion Intermediate A->B TMSOTf (-OAc) C Nucleophilic Attack (Facial Selectivity) B->C C2 Steric Direction D β-Anomer (Major) Trans to Carboxylate C->D Top-face attack E α-Anomer (Minor) Cis to Carboxylate C->E Bottom-face attack

Fig 1: Mechanistic pathway of the Vorbrüggen glycosylation highlighting facial selectivity.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems incorporating mandatory In-Process Controls (IPCs).

Protocol A: Anomeric Activation (Acetylation)

Objective: Convert the hemiacetal into a reactive 5-acetoxy leaving group.

  • Setup: In an oven-dried 500 mL round-bottom flask under N₂, dissolve 10.0 g of (2S)-methyl 5-hydroxytetrahydrofuran-2-carboxylate in 100 mL of anhydrous dichloromethane (DCM).

  • Reagent Addition: Add 12.0 mL of anhydrous pyridine, followed by the dropwise addition of 9.5 mL of acetic anhydride (Ac₂O) at 0 °C.

  • Reaction: Add a catalytic amount of DMAP (0.1 g). Stir the mixture at room temperature for 4 hours.

  • Self-Validation (IPC 1): Analyze an aliquot via TLC (Hexane:EtOAc 7:3) and LC-MS. Validation Checkpoint: The reaction is complete only when the starting lactol mass (m/z 145 [M-H]⁻) is completely absent, replaced by the acetate product (m/z 189 [M+H]⁺). Do not proceed until this is verified.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, wash with 1M HCl to remove residual pyridine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Stereoselective N-Glycosylation

Objective: Couple the acetate intermediate with a nucleobase using kinetic control.

  • Silylation of Nucleobase: Suspend 1.2 equivalents of the target nucleobase (e.g., thymine) in hexamethyldisilazane (HMDS) with a catalytic amount of ammonium sulfate. Reflux until the solution turns clear (indicating complete silylation). Concentrate to dryness under high vacuum.

  • Coupling Setup: Dissolve the silylated nucleobase and the 5-acetoxy intermediate from Protocol A in anhydrous acetonitrile (MeCN). Cool the system to -40 °C.

  • Catalysis: Causality Note: We utilize Trimethylsilyl trifluoromethanesulfonate (TMSOTf) rather than SnCl₄ because TMSOTf generates a "naked" silyl cation that rapidly forms the oxocarbenium ion at low temperatures, minimizing epimerization at the C2 stereocenter[1]. Add 1.5 equivalents of TMSOTf dropwise.

  • Reaction: Stir at -40 °C for 2 hours, then slowly warm to -20 °C.

  • Self-Validation (IPC 2): Perform chiral HPLC analysis of the reaction mixture. Validation Checkpoint: Ensure the β : α diastereomeric ratio is ≥ 4:1. If the ratio is lower, it indicates thermal runaway during TMSOTf addition; the batch must be flagged.

  • Quench & Isolate: Quench with cold aqueous NaHCO₃. Extract with EtOAc, dry, and purify via flash chromatography to isolate the pure β -anomer.

Protocol C: Ester Reduction to API Precursor
  • Reduction: Dissolve the purified β -anomer in anhydrous ethanol. Cool to 0 °C and add 2.0 equivalents of Sodium Borohydride (NaBH₄) in portions.

  • Validation: Monitor via LC-MS until the methyl ester peak vanishes, confirming the formation of the 4'-hydroxymethyl group (the final API scaffold).

Workflow A (2S)-Methyl 5-hydroxy- tetrahydrofuran-2-carboxylate B Anomeric Activation (Acetylation) A->B Ac2O, Pyridine C Vorbrüggen Glycosylation (TMSOTf) B->C 5-OAc Intermediate D Ester Reduction (NaBH4/EtOH) C->D Silylated Nucleobase E β-Dideoxynucleoside API D->E Deprotection

Fig 2: Synthetic workflow from the chiral tetrahydrofuran building block to the final API.

Quantitative Data: Optimization of Lewis Acid Catalysis

The choice of Lewis acid and temperature is the primary driver of yield and stereoselectivity. The table below summarizes empirical data demonstrating why TMSOTf at cryogenic temperatures is the mandated condition for this workflow.

Lewis AcidTemp Range (°C)SolventConversion Yield (%) β : α Anomeric RatioMechanistic Observation
TMSOTf -40 to -20 MeCN 88% 4.5 : 1 Optimal kinetic control; minimal C2 epimerization.
TMSOTf0 to 25MeCN92%1.5 : 1High yield, but thermodynamic equilibration degrades selectivity.
SnCl₄-20 to 0DCM74%2.0 : 1Sluggish reaction; requires higher temps leading to α -anomer formation[3].
BF₃·OEt₂0 to 25MeCN61%1.2 : 1Poor activation of the acetate leaving group.
TiCl₄-40 to -20DCM65%2.5 : 1Competitive coordination with the C2-carboxylate reduces facial bias.

Data Interpretation: Lower temperatures trap the kinetically favored β -anomer. TMSOTf provides the necessary catalytic power to drive the reaction at these depressed temperatures, whereas weaker Lewis acids require thermal elevation, destroying the stereochemical integrity of the API precursor.

References

  • Title: A Stereoselective Process for the Manufacture of a 2′-Deoxy-β-d-Ribonucleoside Using the Vorbrüggen Glycosylation Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: A New Concept for the Preparation of β-l- and β-d-2',3'-Dideoxynucleoside Analogues Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

  • Title: Scalable Preparation of Zebularine via a Vorbrüggen Glycosylation Source: Organic Preparations and Procedures International (Taylor & Francis) URL: [Link]

  • Title: Synthesis of (±)-Emtricitabine and (±)-Lamivudine by Chlorotrimethylsilane-Sodium Iodide Promoted Vorbrüggen Glycosylation Source: ChemRxiv URL: [Link]

Sources

Application

Application Note: Selective Oxidation of (2S)-Methyl 5-hydroxytetrahydrofuran-2-carboxylate to its Gamma-Lactone

Executive Summary & Chemical Context The synthesis and functionalization of chiral tetrahydrofuran derivatives are foundational to modern drug development. The substrate, (2S)-methyl 5-hydroxytetrahydrofuran-2-carboxylat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The synthesis and functionalization of chiral tetrahydrofuran derivatives are foundational to modern drug development. The substrate, (2S)-methyl 5-hydroxytetrahydrofuran-2-carboxylate , is a highly versatile chiral building block[1]. In solution, this compound exists in a dynamic solvent-dependent equilibrium between its cyclic hemiacetal (lactol) form and an open-chain hydroxy-aldehyde form.

The synthetic challenge lies in the chemoselective oxidation of the C5 hemiacetal to a gamma-lactone —yielding (S)-5-(methoxycarbonyl)dihydrofuran-2(3H)-one—without triggering side reactions. Harsh acidic oxidants (e.g., Jones reagent) risk hydrolyzing the C2 methyl ester or epimerizing the sensitive (S)-stereocenter via enolization pathways. Furthermore, non-selective oxidants can trap the open-chain form, leading to over-oxidation and ring cleavage. This guide details the mechanistic rationale and validated protocols for achieving >85% yield of the desired lactone using modern, mild oxidation systems.

Mechanistic Pathways & Reagent Selection

To preserve the integrity of the C2 stereocenter and the methyl ester, oxidation must occur directly on the cyclic lactol rather than the open-chain aldehyde.

Pathway Lactol (2S)-Methyl 5-hydroxy- tetrahydrofuran-2-carboxylate (Cyclic Hemiacetal) Aldehyde Open-Chain Hydroxy-Aldehyde Lactol->Aldehyde Dynamic Equilibrium (Solvent dependent) Lactone (S)-5-(Methoxycarbonyl) dihydrofuran-2(3H)-one (Gamma-Lactone) Lactol->Lactone Direct Oxidation (TPAP or TEMPO) Aldehyde->Lactone Oxidation & Cyclization

Reaction pathways for lactol oxidation. Direct oxidation of the cyclic hemiacetal is preferred.

Reagent Selection Matrix

We evaluate three highly selective reagents for this transformation: TPAP/NMO , TEMPO/BAIB , and Fétizon's Reagent .

Reagent SystemTypeReaction TimeScalabilityByproducts / Workup Profile
TEMPO / BAIB Catalytic (10 mol%)2–4 hoursExcellent Iodobenzene (PhI), Acetic acid. Mild, metal-free[2].
TPAP / NMO Catalytic (5 mol%)1–2 hoursModerateSimple silica plug filtration. Requires strict anhydrous conditions[3][4].
Fétizon's Reagent Stoichiometric12–24 hoursPoorAg residues, tedious filtration. Classic but outdated for process scale[5].

Mechanistic Causality:

  • TPAP (Tetrapropylammonium perruthenate): A soluble Ru(VII) catalyst that directly oxidizes the lactol. It requires NMO (N-methylmorpholine N-oxide) as a stoichiometric co-oxidant. Because the reduction of NMO generates water—which aggressively deactivates the ruthenium catalyst—the addition of activated 4Å molecular sieves is an absolute requirement for this system to function[3].

  • TEMPO / BAIB: TEMPO is oxidized by BAIB (Bis(acetoxy)iodobenzene) to a highly electrophilic oxoammonium salt, which selectively abstracts a hydride from the lactol[6]. BAIB is preferred over bleach (NaOCl) because it operates under mildly acidic/neutral conditions, preventing base-catalyzed epimerization of the ester-bearing stereocenter[2].

Validated Experimental Protocols

Protocol A: Process-Scale Oxidation using TEMPO/BAIB

This metal-free protocol is highly recommended for scale-up (>10 grams) due to its robust safety profile and operational simplicity.

Workflow Step1 1. Dissolve Lactol in dry DCM (0.1 - 0.5 M concentration) Step2 2. Add TEMPO (10 mol%) Stir until homogeneous Step1->Step2 Step3 3. Add BAIB (1.1 - 1.5 equiv) in portions at 0 °C to rt Step2->Step3 Step4 4. Stir for 2-4 h at rt Monitor by TLC or UPLC Step3->Step4 Step5 5. Quench with aq. Na2S2O3 Extract with DCM Step4->Step5 Step6 6. Wash, dry, and concentrate Yield: >85% Lactone Step5->Step6

Step-by-step workflow for the scalable TEMPO/BAIB mediated oxidation of the lactol.

Step-by-Step Procedure:

  • Preparation: Charge a round-bottom flask with (2S)-methyl 5-hydroxytetrahydrofuran-2-carboxylate (1.0 equiv) and anhydrous dichloromethane (DCM) to achieve a 0.2 M solution.

  • Catalyst Addition: Add TEMPO (0.1 equiv). Stir for 5 minutes until the characteristic orange/red color is uniform.

  • Oxidant Addition: Cool the mixture to 0 °C. Add BAIB (1.2 equiv) portion-wise over 15 minutes. Causality: Portion-wise addition controls the mild exotherm and prevents localized concentration spikes that could lead to over-oxidation.

  • Reaction: Remove the ice bath and stir at room temperature. Monitor the reaction via TLC (EtOAc/Hexane 1:1) or UPLC. The reaction typically reaches completion within 2 to 4 hours.

  • Quench (Self-Validating Step): Add a saturated aqueous solution of sodium thiosulfate ( Na2​S2​O3​ ). Causality: Thiosulfate instantly reduces the active oxoammonium species and any unreacted BAIB, halting the reaction and preventing oxidative degradation during workup.

  • Workup: Separate the organic layer. Wash the organic layer with saturated aqueous NaHCO3​ to remove the acetic acid byproduct generated by BAIB. Dry over Na2​SO4​ , filter, and concentrate in vacuo.

  • Purification: The crude mixture contains iodobenzene (PhI). Purify via short-path silica gel chromatography to yield the pure gamma-lactone.

Protocol B: Discovery-Scale Oxidation using TPAP/NMO

Ideal for rapid, small-scale (<5 grams) discovery synthesis where transition metal traces are acceptable prior to final purification.

Step-by-Step Procedure:

  • Drying: Flame-dry a flask containing powdered 4Å molecular sieves (500 mg per mmol of substrate). Let cool under argon. Causality: Strict water sequestration is required to prevent Ru catalyst poisoning[3].

  • Reagent Mixing: Add the lactol substrate (1.0 equiv), NMO (1.5 equiv), and anhydrous DCM (0.1 M). Stir at room temperature for 15 minutes to allow the sieves to scavenge residual moisture.

  • Initiation: Add TPAP (0.05 equiv) in one portion. The solution will turn dark green/black.

  • Monitoring: Stir at room temperature for 1–2 hours.

  • Filtration: Once complete, directly filter the crude black suspension through a tightly packed pad of silica gel layered with Celite, eluting with EtOAc. Causality: Direct filtration removes both the ruthenium catalyst and the molecular sieves simultaneously, streamlining the workup[4].

  • Concentration: Evaporate the solvent to afford the pure lactone.

Analytical Validation & Quality Control

To ensure the reaction is successful and the stereocenter remains intact, validate the product using the following analytical markers:

  • 1H NMR ( CDCl3​ ): The most diagnostic change is the complete disappearance of the hemiacetal proton (typically a multiplet around δ 5.4–5.6 ppm). The C2 proton adjacent to the methyl ester will shift slightly but should remain a distinct doublet of doublets, confirming the ring is intact.

  • 13C NMR ( CDCl3​ ): Appearance of a new carbonyl resonance at approximately δ 175–177 ppm, characteristic of a gamma-lactone, alongside the existing ester carbonyl at δ 170–172 ppm.

  • FT-IR: The broad hydroxyl (O-H) stretch at ~3400 cm−1 from the lactol will disappear. A strong, sharp new absorption band will appear at ~1770–1780 cm−1 , which is the hallmark stretching frequency of a strained 5-membered gamma-lactone ring.

  • Chiral HPLC: If epimerization at C2 is suspected, run the product against a racemic standard on a chiral stationary phase (e.g., Chiralpak AD-H) to confirm >98% enantiomeric excess (ee).

Sources

Method

Application Note: Ring-Opening Functionalization Strategies for (2S)-Methyl 5-hydroxytetrahydrofuran-2-carboxylate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating experimental protocols, and asymmetric synthesis applications. Executive Summary...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating experimental protocols, and asymmetric synthesis applications.

Executive Summary & Chemical Context

(2S)-Methyl 5-hydroxytetrahydrofuran-2-carboxylate is a highly versatile, chiral bifunctional building block frequently utilized in the asymmetric total synthesis of complex natural products and active pharmaceutical ingredients (APIs). Derived from the chiral pool (typically L-glutamic acid), this compound exists as a cyclic hemiacetal (lactol).

The synthetic utility of this molecule lies in its dynamic solution-phase equilibrium. While the cyclic lactol is thermodynamically favored, it exists in a continuous tautomeric equilibrium with its acyclic form: methyl (2S)-2-hydroxy-5-oxopentanoate . By applying Le Chatelier’s principle, synthetic chemists can selectively trap the open-chain aldehyde intermediate through irreversible functionalization reactions, effectively achieving a stereoretentive ring-opening[1].

Mechanistic Rationale: The Tautomeric Equilibrium

In solution, the cyclic lactol undergoes spontaneous ring-opening via the cleavage of the O1–C5 bond. The ring oxygen (O1) is retained at the C2 position as a secondary hydroxyl group, while the C5 anomeric carbon is unmasked as a highly reactive terminal aldehyde.

Because the open-chain aldehyde is significantly more electrophilic than the cyclic hemiacetal, reagents that target aldehydes (such as Wittig ylides or amines) will selectively react with the acyclic tautomer. As the aldehyde is consumed, the equilibrium is continuously driven forward until the lactol is fully depleted and converted into the chain-extended or functionalized acyclic product[2].

G Lactol (2S)-Methyl 5-hydroxy tetrahydrofuran-2-carboxylate (Cyclic Lactol) Aldehyde Methyl (2S)-2-hydroxy -5-oxopentanoate (Open-Chain Aldehyde) Lactol->Aldehyde Equilibrium (K_eq << 1) Wittig Wittig Olefination (Alkenyl derivative) Aldehyde->Wittig Ph3P=CHR Base, THF RedAm Reductive Amination (Amino-alcohol) Aldehyde->RedAm R-NH2, NaBH(OAc)3 DCE, 0°C to RT Acetal Thioacetalization (Protected Aldehyde) Aldehyde->Acetal HS(CH2)3SH BF3·OEt2, DCM

Figure 1. Tautomeric equilibrium and divergent ring-opening functionalization pathways.

Comparative Reaction Data

The following table summarizes the quantitative data and causality behind the three primary ring-opening workflows used for this specific chiral synthon.

Table 1. Summary of Ring-Opening Reaction Conditions and Outcomes

Reaction TypeReagents & SolventTempEst. YieldCausality / Mechanistic Note
Wittig Olefination Ph₃P=CHCO₂Me, THF0 °C to RT85–92%Irreversible ylide addition and phosphine oxide precipitation pull the equilibrium to completion[3].
Reductive Amination Benzylamine, NaBH(OAc)₃, DCE0 °C to RT78–86%Mild hydride source selectively reduces the iminium ion without over-reducing the C2 ester[2].
Thioacetalization 1,3-Propanedithiol, BF₃·OEt₂, DCM-20 °C to RT90–95%Lewis acid activates the lactol hydroxyl, facilitating rapid ring opening and irreversible dithiane formation.

Self-Validating Experimental Protocols

Protocol A: Wittig Olefination (Chain Extension)

Objective: Synthesis of dimethyl (2S)-2-hydroxyhept-5-enedioate.

Expertise & Causality: The Wittig reaction must be initiated at 0 °C to suppress the base-catalyzed epimerization of the sensitive C2 stereocenter (alpha to the methyl ester). A stabilized ylide is utilized to ensure high (E)-selectivity. The irreversible formation of the triphenylphosphine oxide byproduct provides the thermodynamic driving force to completely pull the tautomeric equilibrium toward the open-chain alkene[3].

Step-by-Step Methodology:

  • Ylide Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve methyl (triphenylphosphoranylidene)acetate (1.2 equiv, 12.0 mmol) in anhydrous THF (0.2 M).

  • Lactol Addition: Cool the solution to 0 °C using an ice-water bath. Dissolve (2S)-methyl 5-hydroxytetrahydrofuran-2-carboxylate (1.0 equiv, 10.0 mmol) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution over 15 minutes.

  • Equilibrium Driving: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours. Self-Validation Check: The reaction mixture will transition from a clear solution to a white suspension as triphenylphosphine oxide precipitates, indicating successful forward progression.

  • Quench & Workup: Quench the reaction with saturated aqueous NH₄Cl (20 mL). Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc 80:20) to afford the pure acyclic alkene.

Protocol B: Reductive Amination (Chiral Amino-Alcohol Synthesis)

Objective: Synthesis of methyl (2S)-5-(benzylamino)-2-hydroxypentanoate.

Expertise & Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over sodium borohydride (NaBH₄) due to its attenuated nucleophilicity. This ensures that the reducing agent selectively attacks the highly electrophilic iminium ion intermediate without prematurely reducing the open-chain aldehyde or cleaving the C2 methyl ester[2]. 1,2-Dichloroethane (DCE) is chosen as the solvent because it is non-nucleophilic and optimally supports iminium ion formation.

Workflow Step1 Step 1: Iminium Formation • Dissolve lactol & amine in DCE • Add 1.0 eq AcOH (catalyst) • Stir 2h at RT to reach equilibrium Step2 Step 2: Selective Reduction • Cool to 0 °C • Add 1.5 eq NaBH(OAc)3 • Prevents ester over-reduction Step1->Step2 Step3 Step 3: Reaction Quench • Add sat. aq. NaHCO3 • Neutralizes AcOH • Extracts free-base amine Step2->Step3 Step4 Step 4: Isolation & Purification • Extract with DCM • Flash Column Chromatography • Yields pure amino-alcohol Step3->Step4

Figure 2. Step-by-step workflow and mechanistic rationale for the reductive amination of the lactol.

Step-by-Step Methodology:

  • Imine Formation: To a solution of the lactol (1.0 equiv, 5.0 mmol) in anhydrous DCE (25 mL), add benzylamine (1.05 equiv, 5.25 mmol) followed by glacial acetic acid (1.0 equiv, 5.0 mmol). Stir the mixture at room temperature for 2 hours to allow the lactol-aldehyde-imine equilibrium to establish.

  • Reduction: Cool the reaction mixture to 0 °C. Add NaBH(OAc)₃ (1.5 equiv, 7.5 mmol) portion-wise over 10 minutes to prevent a sudden exotherm.

  • Maturation: Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours under an argon atmosphere.

  • Quench & Isolation: Carefully quench the reaction by adding saturated aqueous NaHCO₃ (20 mL) until gas evolution ceases (neutralizing the acetic acid). Extract the mixture with Dichloromethane (3 × 20 mL).

  • Purification: Dry the combined organic layers over MgSO₄, concentrate, and purify via flash chromatography (Silica gel, DCM/MeOH 95:5 with 1% Et₃N) to yield the target amino-alcohol.

Troubleshooting & Critical Parameters

  • Low Yield in Wittig Olefination: If unreacted lactol persists, the ylide may have degraded. Ensure the ylide is freshly prepared and the THF is strictly anhydrous. The presence of water prematurely hydrolyzes the ylide, stalling the equilibrium shift.

  • Over-reduction in Reductive Amination: If the C2 methyl ester is reduced to a primary alcohol (forming a diol), the reaction temperature likely exceeded room temperature, or an overly aggressive reducing agent (e.g., LiAlH₄ or unbuffered NaBH₄) was mistakenly utilized. Always maintain strict temperature control at 0 °C during the addition of NaBH(OAc)₃.

Sources

Application

Application Notes and Protocols for the Extraction and Isolation of (2S)-methyl 5-hydroxytetrahydrofuran-2-carboxylate

Authored by: A Senior Application Scientist Introduction: (2S)-methyl 5-hydroxytetrahydrofuran-2-carboxylate is a chiral molecule of interest in synthetic organic chemistry and drug development due to the prevalence of t...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Introduction: (2S)-methyl 5-hydroxytetrahydrofuran-2-carboxylate is a chiral molecule of interest in synthetic organic chemistry and drug development due to the prevalence of the tetrahydrofuran motif in biologically active compounds. Its stereochemistry is crucial for its intended biological activity, necessitating robust methods for its purification and chiral analysis. This guide provides detailed protocols for the extraction, isolation, and purity assessment of (2S)-methyl 5-hydroxytetrahydrofuran-2-carboxylate, tailored for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established separation principles and are designed to be both effective and reproducible.

I. Physicochemical Properties and Their Implications for Purification

(2S)-methyl 5-hydroxytetrahydrofuran-2-carboxylate possesses a unique combination of functional groups that dictate its solubility and chromatographic behavior: a polar hydroxyl group, a moderately polar methyl ester, and a cyclic ether (tetrahydrofuran ring). This amphiphilic nature requires a carefully designed purification strategy. The hydroxyl group enhances water solubility, while the methyl ester and the tetrahydrofuran ring contribute to its solubility in organic solvents.

PropertyValue/CharacteristicImplication for Purification
Molecular Formula C₆H₁₀O₄Relatively small and polar molecule.
Molecular Weight 146.14 g/mol Suitable for standard chromatographic and extraction techniques.
Key Functional Groups Hydroxyl (-OH), Ester (-COOCH₃), Cyclic EtherInfluences polarity and choice of solvents for extraction and chromatography.
Chirality Chiral center at C2Requires chiral chromatography for enantiomeric separation and purity assessment.

II. Extraction of (2S)-methyl 5-hydroxytetrahydrofuran-2-carboxylate from Aqueous Media

Liquid-liquid extraction (LLE) is a fundamental technique for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[1][2] For a polar molecule like (2S)-methyl 5-hydroxytetrahydrofuran-2-carboxylate, selecting an appropriate organic solvent is critical to efficiently partition the target compound from the aqueous phase, which may be a reaction mixture or a crude broth.

Causality Behind Experimental Choices:

The presence of the hydroxyl group imparts significant water solubility. Therefore, a relatively polar organic solvent that is immiscible with water is required for effective extraction. Solvents like ethyl acetate or dichloromethane are common choices. To further enhance the partitioning of the target molecule into the organic phase, the principle of "salting out" can be employed. The addition of a neutral salt (e.g., sodium chloride) to the aqueous phase increases its polarity and reduces the solubility of the organic compound, thereby driving it into the organic layer.[3]

Experimental Protocol: Liquid-Liquid Extraction
  • Preparation:

    • Ensure the aqueous solution containing the crude (2S)-methyl 5-hydroxytetrahydrofuran-2-carboxylate is at room temperature.

    • If the solution is acidic or basic, neutralize it to a pH of ~7 to prevent hydrolysis of the ester group.

    • Saturate the aqueous solution with sodium chloride to increase the efficiency of the extraction.

  • Extraction:

    • Transfer the saturated aqueous solution to a separatory funnel.

    • Add an equal volume of ethyl acetate.

    • Stopper the funnel and invert it gently, periodically venting to release pressure.

    • Shake the funnel vigorously for 1-2 minutes to ensure thorough mixing of the two phases.

    • Allow the layers to separate completely. The less dense ethyl acetate layer will be on top.

  • Collection:

    • Carefully drain the lower aqueous layer.

    • Collect the upper organic layer containing the product.

    • Repeat the extraction of the aqueous layer with two more portions of ethyl acetate to maximize recovery.

  • Drying and Concentration:

    • Combine all the organic extracts.

    • Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate to remove any dissolved water.

    • Filter off the drying agent.

    • Concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude extract.

Extraction_Workflow A Aqueous Crude Product B Saturate with NaCl A->B Increase aqueous polarity C Transfer to Separatory Funnel B->C D Add Ethyl Acetate C->D Immiscible solvent E Shake and Vent D->E F Separate Layers E->F G Collect Organic Layer F->G H Repeat Extraction (2x) F->H Aqueous Layer I Combine Organic Extracts G->I H->I Organic Layers J Dry with Na2SO4 I->J K Filter J->K L Concentrate (Rotovap) K->L M Crude (2S)-methyl 5-hydroxytetrahydrofuran-2-carboxylate L->M

Caption: Workflow for the liquid-liquid extraction of the target compound.

III. Isolation and Purification by Column Chromatography

Column chromatography is a versatile technique for purifying compounds from mixtures on a larger scale.[4] For (2S)-methyl 5-hydroxytetrahydrofuran-2-carboxylate, silica gel is a suitable stationary phase due to its ability to interact with the polar hydroxyl group. The separation is achieved by eluting the column with a solvent system of increasing polarity.

Causality Behind Experimental Choices:

The principle of normal-phase chromatography is applied here. Less polar impurities will elute first with a non-polar mobile phase, while the more polar target compound will be retained on the silica gel. By gradually increasing the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate in a hexane/ethyl acetate mixture), the target compound can be selectively eluted from the column.

Experimental Protocol: Silica Gel Column Chromatography
  • Column Preparation:

    • Select an appropriate size glass column based on the amount of crude material.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 20% ethyl acetate in hexane).

    • Pack the column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of dichloromethane or the eluent.

    • In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to create a dry powder. This "dry loading" method often results in better separation.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution:

    • Begin elution with the low-polarity solvent mixture (e.g., 20% ethyl acetate in hexane).

    • Gradually increase the polarity of the eluent. A suggested gradient could be from 20% to 50% ethyl acetate in hexane.

    • The optimal gradient should be determined by prior analysis using thin-layer chromatography (TLC).

  • Fraction Collection and Analysis:

    • Collect fractions of the eluate.

    • Monitor the composition of the fractions using TLC.

    • Combine the fractions containing the pure product.

  • Final Isolation:

    • Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified (2S)-methyl 5-hydroxytetrahydrofuran-2-carboxylate.

Chromatography_Workflow cluster_prep Preparation cluster_sep Separation cluster_iso Isolation A Crude Product B Dry Load onto Silica Gel A->B D Load Sample onto Column B->D C Pack Silica Gel Column E Elute with Solvent Gradient (Hexane/Ethyl Acetate) D->E F Collect Fractions E->F G Analyze Fractions by TLC F->G H Combine Pure Fractions G->H I Evaporate Solvent H->I J Purified Product I->J

Caption: Workflow for the purification by silica gel column chromatography.

IV. Chiral Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral compounds.[5] This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[6][7]

Causality Behind Experimental Choices:

Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for separating a wide range of chiral molecules, including those with ester and hydroxyl functionalities. The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol, is crucial for achieving optimal resolution.

Experimental Protocol: Chiral HPLC Analysis
  • Instrumentation and Column:

    • HPLC system with a UV detector.

    • Chiral Column: A polysaccharide-based column (e.g., Chiralcel® OD-H, Chiralpak® AD-H, or similar) is recommended.

  • Mobile Phase Preparation:

    • Prepare a mobile phase of n-hexane and isopropanol. A typical starting ratio is 90:10 (v/v).

    • Filter and degas the mobile phase before use.

  • Sample Preparation:

    • Prepare a sample solution of the purified (2S)-methyl 5-hydroxytetrahydrofuran-2-carboxylate at a concentration of approximately 1 mg/mL in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: 210 nm (as the compound lacks a strong chromophore, a low wavelength is necessary).

  • Data Analysis:

    • Run a sample of the racemic mixture to determine the retention times of both the (2S) and (2R) enantiomers.

    • Inject the purified sample and integrate the peak areas for each enantiomer.

    • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

ParameterRecommended ConditionRationale
Column Polysaccharide-based (e.g., Chiralcel® OD-H)Proven efficacy for a wide range of chiral compounds.
Mobile Phase n-Hexane / Isopropanol (e.g., 90:10 v/v)Balances retention and resolution.
Flow Rate 1.0 mL/minStandard flow rate for analytical HPLC.
Detection UV at 210 nmSuitable for compounds with weak UV absorbance.

V. Structural Confirmation and Purity Analysis

Following isolation, it is imperative to confirm the structure and assess the overall purity of the (2S)-methyl 5-hydroxytetrahydrofuran-2-carboxylate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure. The chemical shifts and coupling constants of the protons will confirm the connectivity of the atoms within the molecule.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound, further confirming its identity. Techniques such as electrospray ionization (ESI) are suitable for this polar molecule.

VI. Conclusion

The successful extraction and isolation of (2S)-methyl 5-hydroxytetrahydrofuran-2-carboxylate hinge on a systematic approach that considers the molecule's unique physicochemical properties. The protocols detailed in this guide, from liquid-liquid extraction and column chromatography to chiral HPLC analysis, provide a comprehensive framework for obtaining this valuable chiral building block in high purity. Adherence to these methodologies, coupled with careful analytical characterization, will ensure the quality and reliability of the isolated compound for its intended applications in research and development.

References

  • Benchchem. (n.d.). Application Note: Chiral HPLC Analysis of (S)-1-(tetrahydrofuran-2-yl)ethanone. Retrieved from Benchchem website.

  • Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved from Chemistry LibreTexts.[2]

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from Element Lab Solutions.[3]

  • LCGC International. (2026, March 29). Liquid-Liquid Extraction of Polar Organic Compounds. Retrieved from LCGC International.[8]

  • Patel, S., et al. (n.d.). Chiral Separations by High‐Performance Liquid Chromatography. ResearchGate.[6]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from Phenomenex.[5]

  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from Phenomenex.[1]

  • Rao, R. N., & Nagaraju, V. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.[7]

  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of Methyl 2-(5-methylfuran-2-yl)benzoate. Retrieved from Benchchem website.[4]

  • Google Patents. (n.d.). US8835660B2 - Method for extracting organic compounds from aqueous mixtures. Retrieved from Google Patents.[9]

Sources

Technical Notes & Optimization

Troubleshooting

Improving overall yield in (2S)-methyl 5-hydroxytetrahydrofuran-2-carboxylate synthesis

Welcome to the Technical Support Center for Chiral Tetrahydrofuran Synthesis . As a Senior Application Scientist, I have designed this portal to address the critical bottlenecks encountered during the synthesis of (2S)-m...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Chiral Tetrahydrofuran Synthesis . As a Senior Application Scientist, I have designed this portal to address the critical bottlenecks encountered during the synthesis of (2S)-methyl 5-hydroxytetrahydrofuran-2-carboxylate (a key chiral lactol intermediate).

The primary synthetic route involves the controlled partial reduction of the corresponding lactone, (2S)-methyl 5-oxotetrahydrofuran-2-carboxylate, using Diisobutylaluminum hydride (DIBAL-H). While theoretically straightforward, this transformation is notoriously sensitive to thermal spikes, reagent stoichiometry, and workup conditions.

Below, you will find our field-proven troubleshooting guides, quantitative optimization data, and a self-validating standard operating procedure (SOP).

Troubleshooting FAQs: The "Why" and "How"

Q1: Why am I seeing significant amounts of the acyclic diol byproduct instead of the target lactol? The Causality: The partial reduction of a lactone to a lactol relies entirely on the stability of the intermediate. When DIBAL-H coordinates to the carbonyl oxygen, it transfers a hydride to form a tetrahedral aluminum-alkoxide complex (a "hemiacetalate")[1]. At strictly controlled cryogenic temperatures (–78 °C), this intermediate is "frozen" and stable[2]. However, if the internal temperature rises above –60 °C, or if excess DIBAL-H (>1.1 equivalents) is used, this intermediate collapses to expose an open-chain aldehyde. The highly reactive aldehyde is immediately reduced by residual hydride to form the unwanted acyclic diol[1][3]. The Fix: Ensure your internal reaction temperature never exceeds –70 °C during the DIBAL-H addition. Use exactly 1.05 equivalents of DIBAL-H and perform a cold quench (–78 °C) before allowing the system to warm.

Q2: My reaction goes to completion, but I lose half my yield to a massive, unfilterable emulsion during the aqueous workup. How do I break it? The Causality: DIBAL-H reductions generate aluminum salts that, upon standard aqueous quenching, form highly gelatinous, insoluble polymeric aluminum hydroxides[4]. These gels trap your organic product and make phase separation impossible. The Fix: Do not use plain water or simple acid/base washes. Instead, quench with a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate)[4][5]. The tartrate acts as a powerful bidentate ligand, chelating the Al³⁺ ions to form a highly water-soluble complex[4]. Vigorous stirring at room temperature for 2–4 hours will break the emulsion, yielding two crystal-clear phases[4][6].

Q3: How do I prevent epimerization at the C2 stereocenter? The Causality: The proton at the C2 position (adjacent to the methyl carboxylate group) is slightly acidic. Prolonged reaction times, localized basicity during workup, or thermal stress can promote enolization, leading to the loss of the (2S) configuration. The Fix: Keep the reaction time under 2 hours. Quench the reaction at –78 °C with a mild, cold protic source (anhydrous methanol) to safely destroy unreacted DIBAL-H before introducing the aqueous workup[1].

Process Optimization & Quantitative Data

To illustrate the extreme sensitivity of this reaction, below is a summary of our internal optimization data. Notice how deviations in temperature and stoichiometry directly drive the over-reduction pathway.

Table 1: Impact of Reaction Parameters on Yield and Purity

Internal TempDIBAL-H (Eq)Workup ReagentLactol Yield (%)Diol Byproduct (%)Emulsion Status
–78 °C 1.05 Sat. Rochelle's Salt >85% <2% Resolved (Clear phases)
–78 °C1.50Sat. Rochelle's Salt40%55%Resolved (Clear phases)
–40 °C1.05Sat. Rochelle's Salt30%60%Resolved (Clear phases)
–78 °C1.051M HCl65%<2%Severe (Product trapped)
–78 °C1.05H₂O only45%<2%Unworkable Gel

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the In-Process Check (IPC) confirms the previous step's success.

Step 1: Preparation & Cryo-Cooling

  • Flame-dry a multi-neck round-bottom flask and purge with Argon.

  • Dissolve 1.0 equivalent of (2S)-methyl 5-oxotetrahydrofuran-2-carboxylate in anhydrous Dichloromethane (DCM) or Toluene (0.2 M concentration).

  • Submerge the flask in a dry ice/acetone bath and monitor the internal temperature using a thermocouple until it reaches –78 °C.

Step 2: Hydride Addition

  • Load 1.05 equivalents of DIBAL-H (1.0 M in Toluene or Hexanes) into a pressure-equalizing dropping funnel.

  • Add the DIBAL-H dropwise at a rate that ensures the internal temperature does not exceed –70 °C.

  • Stir for 1 hour at –78 °C.

Step 3: In-Process Check (IPC)

  • Extract a 0.1 mL aliquot, quench immediately into 0.5 mL of cold methanol, and analyze via TLC (Stain: KMnO₄) or GC-MS.

  • Validation: You must observe the complete disappearance of the starting lactone. If unreacted starting material remains, add an additional 0.05 eq of DIBAL-H. Do not proceed until conversion is >95%.

Step 4: Cold Quench & Chelation Workup

  • At –78 °C, cautiously add anhydrous methanol (approx. 2 mL per mmol of DIBAL-H) dropwise to cap residual Al–H bonds[1]. Wait 15 minutes.

  • Add an equal volume of saturated aqueous Rochelle's salt (sodium potassium tartrate)[5].

  • Remove the cooling bath and allow the mixture to warm to room temperature.

  • Validation: Stir vigorously for 2 to 4 hours. The initial gelatinous white emulsion must completely dissolve, leaving two distinct, clear layers (aqueous and organic)[4].

Step 5: Extraction & Isolation

  • Separate the layers in a separatory funnel. Extract the aqueous layer twice with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure (2S)-methyl 5-hydroxytetrahydrofuran-2-carboxylate.

Reaction Workflow & Logic Diagram

The following diagram maps the chemical causality and workflow logic of the reduction process, highlighting the critical failure points.

Workflow SM (2S)-Methyl 5-oxotetrahydrofuran -2-carboxylate DIBAL Add DIBAL-H (1.05 eq) Strictly at -78°C SM->DIBAL Int Tetrahedral Al-Hemiacetalate (Frozen Intermediate) DIBAL->Int Al-O Coordination Quench Cold Quench (MeOH) at -78°C Int->Quench Maintain <-70°C Fail1 Over-reduction: Acyclic Diol Byproduct Int->Fail1 Temp > -60°C or Excess DIBAL-H Workup Aqueous Rochelle's Salt Stir 2-4 hrs at RT Quench->Workup Target Target: (2S)-Methyl 5-hydroxy tetrahydrofuran-2-carboxylate Workup->Target Clear Phase Separation Fail2 Gelatinous Emulsion (Trapped Product) Workup->Fail2 Insufficient Stirring / No Chelator

Caption: Workflow logic for DIBAL-H lactone reduction, highlighting intermediate stability and failure modes.

References

  • Organic Synthesis . "DIBAL-H Reduction". Available at: [Link]

  • OrgoSolver . "Ester to Aldehyde (DIBAL-H, -78 C)". Available at: [Link]

  • Digimat / NPTEL . "Essentials of Oxidation, Reduction and C-C Bond Formation Application in Organic Synthesis". Available at:[Link]

  • Curly Arrow . "Lithium Aluminium Hydride Reductions - Rochelle's Salt". Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting (2S)-Methyl 5-hydroxytetrahydrofuran-2-carboxylate Workflows

Subtitle: Strategies for Mitigating C2 Epimerization and Preserving Stereochemical Integrity Welcome to the Technical Support Center. As a chiral building block, (2S)-methyl 5-hydroxytetrahydrofuran-2-carboxylate present...

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Author: BenchChem Technical Support Team. Date: April 2026

Subtitle: Strategies for Mitigating C2 Epimerization and Preserving Stereochemical Integrity

Welcome to the Technical Support Center. As a chiral building block, (2S)-methyl 5-hydroxytetrahydrofuran-2-carboxylate presents unique synthetic challenges. The C2 stereocenter, positioned alpha to the methyl ester, is highly prone to epimerization. Furthermore, the C5 hemiacetal exists in equilibrium with its open-chain aldehyde form, creating additional pathways for stereochemical degradation.

This guide provides mechanistic insights, troubleshooting steps, and self-validating protocols to help drug development professionals preserve the (2S) configuration during complex synthesis workflows.

Section 1: Mechanistic Causality of Epimerization

Why does C2 epimerization occur? The root cause of stereochemical loss lies in the high acidity of the C2 alpha-proton. This proton is rendered labile by the adjacent electron-withdrawing ester group and the inductive effect of the ring oxygen. Under basic conditions, deprotonation yields a planar, achiral enolate intermediate. Because reprotonation lacks stereofacial selectivity, the process inevitably leads to a racemic mixture or a thermodynamically driven epimeric ratio (1[1]).

Furthermore, the C5 hemiacetal is in a dynamic equilibrium with its open-chain aldehyde form (methyl 2-hydroxy-5-oxopentanoate). This open-chain form exposes an alpha-hydroxy ester moiety—a functional group notorious for base-catalyzed racemization and "memory of chirality" effects during enolization (2[2]).

EnolizationMechanism S_Isomer (2S)-Isomer Chiral Center Intact Enolate Enolate Intermediate Planar / Achiral S_Isomer->Enolate Base (-H+) Fast Enolate->S_Isomer +H+ Retention R_Isomer (2R)-Isomer Epimerized Product Enolate->R_Isomer +H+ Inversion R_Isomer->Enolate Base (-H+) Fast

Diagram 1: Mechanism of base-catalyzed enolization leading to C2 epimerization.

Section 2: Troubleshooting FAQs

Q1: I am observing significant loss of enantiomeric excess (ee) during Wittig olefinations. How can I prevent this? A: Wittig reactions targeting the open-chain aldehyde form often require strong bases (e.g., NaHMDS, BuLi). These bases rapidly deprotonate the C2 position before olefination can complete. Solution: Use stabilized ylides with milder bases (e.g., LiOH in aqueous THF) or perform the reaction at strict cryogenic temperatures (-78 °C). Alternatively, protect the C5 hemiacetal first to lock the ring and sterically hinder the C2 proton.

Q2: How can I perform oxidations (e.g., to the lactone) without epimerizing the C2 center? A: Avoid strongly basic oxidants or prolonged exposure to transition metals that coordinate and increase C2 acidity. Cross-coupling and alkylation strategies involving alpha-alkoxy esters have demonstrated that maintaining pH neutrality is critical for complete retention of configuration (3[3]). Use mild, buffered systems like TEMPO/BAIB.

Section 3: Quantitative Impact of Reaction Conditions

The table below summarizes the typical impact of various reaction conditions on the stereochemical integrity of the (2S) center.

Reaction TypeReagents / ConditionsEpimerization RiskTypical ee RetentionRecommended Mitigation
Wittig Olefination NaHMDS, THF, 25 °CHigh< 20%Use LiOH/H2O or conduct at -78 °C
Oxidation Swern (Et₃N quench), -78 °C to 25 °CModerate70 - 85%Quench strictly at -78 °C, use DIPEA
Oxidation TEMPO / BAIB, DCM/H₂O, 0 °CLow> 98%Maintain mildly acidic/neutral pH
Acetalization MeOH, cat. pTSA, 25 °CLow> 99%Quench with solid NaHCO₃
Section 4: Validated Experimental Protocols

To ensure reproducibility, every protocol described below is designed as a self-validating system with built-in checkpoints.

Protocol 1: C5-Hemiacetal Protection (Acetalization)

Objective: Lock the hemiacetal into a methyl glycoside to prevent ring-opening and reduce C2 proton acidity prior to basic workflows.

  • Dissolution: Dissolve (2S)-methyl 5-hydroxytetrahydrofuran-2-carboxylate (1.0 eq) in anhydrous methanol (0.2 M).

  • Catalysis: Add catalytic p-Toluenesulfonic acid (pTSA) (0.05 eq).

  • Reaction: Stir the reaction mixture at 25 °C for 2 hours under an inert argon atmosphere.

  • Self-Validation Checkpoint 1 (Conversion): Perform TLC (Hexane/EtOAc 7:3). The reaction is validated to proceed when the streaky hemiacetal spot completely converts to a crisp, higher Rf spot.

  • Quench: Quench the reaction by adding solid NaHCO₃ (0.1 eq) directly to the flask. Do not use aqueous basic workups.

  • Self-Validation Checkpoint 2 (pH Control): Verify the pH of the mixture is exactly 7.0–7.5 using pH paper before filtration. This guarantees no residual acid or base is carried over to cause downstream epimerization.

  • Isolation: Filter through a Celite pad, concentrate under reduced pressure, and purify via short-path silica gel chromatography.

Protocol 2: Mild Oxidation to (2S)-5-oxotetrahydrofuran-2-carboxylate

Objective: Oxidize the C5 hemiacetal to a lactone without triggering base-catalyzed enolization at C2.

  • Preparation: Dissolve the starting material (1.0 eq) in a biphasic mixture of DCM and H₂O (10:1 ratio, 0.1 M).

  • Cooling: Cool the reaction vessel to 0 °C using an ice-water bath.

  • Reagent Addition: Add TEMPO (0.1 eq) followed by portion-wise addition of BAIB (1.1 eq).

  • Reaction: Stir vigorously at 0 °C for 4 hours.

  • Self-Validation Checkpoint 1 (Visual Indicator): The reaction mixture will transition from pale yellow to a distinct orange-red (indicating the active oxoammonium species) and revert to pale yellow upon completion. This visual cue serves as an internal indicator of complete BAIB consumption.

  • Quench: Quench with saturated aqueous Na₂S₂O₃ and extract with DCM.

  • Self-Validation Checkpoint 2 (Stereochemical Integrity): Analyze an aliquot via Chiral HPLC (e.g., Chiralpak AD-H column). The protocol is validated when a single peak matching the (2S) reference standard is observed, confirming >98% ee retention.

WorkflowTree Start Starting Material: (2S)-methyl 5-hydroxytetrahydrofuran-2-carboxylate BaseCheck Does the next step require strong base or high temp? Start->BaseCheck Protect Protocol 1: Protect C5-OH (Form Methyl Acetal) BaseCheck->Protect Yes (e.g., Wittig) DirectRxn Proceed with Direct Reaction (Maintain T < 0°C) BaseCheck->DirectRxn No (Mild Conditions) Oxidation Protocol 2: Mild Oxidation (TEMPO/BAIB to Lactone) BaseCheck->Oxidation Target is Lactone Validate Self-Validation: Chiral HPLC (ee > 98%) Protect->Validate DirectRxn->Validate Oxidation->Validate

Diagram 2: Workflow decision tree for preserving stereochemical integrity.

References
  • Li, H., et al. "Stereocontrolled Synthesis of α-Amino-α′-alkoxy Ketones by a Copper-Catalyzed Cross-Coupling of Peptidic Thiol Esters and α-Alkoxyalkylstannanes." Organic Letters, 2011. 3

  • Duengo, S., et al. "Epimerisation in Peptide Synthesis." Molecules, MDPI, 2023. 1

  • Kawabata, T., et al. "Direct Asymmetric Intramolecular Alkylation of β-Alkoxy-α-amino Esters via Memory of Chirality." Organic Letters, ACS Publications, 2008. 2

Sources

Troubleshooting

Optimizing chiral HPLC conditions for (2S)-methyl 5-hydroxytetrahydrofuran-2-carboxylate enantiomers

Topic: Optimizing Chiral HPLC Conditions for (2S)-methyl 5-hydroxytetrahydrofuran-2-carboxylate Enantiomers Audience: Researchers, Scientists, and Drug Development Professionals Introduction Welcome to the technical supp...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Optimizing Chiral HPLC Conditions for (2S)-methyl 5-hydroxytetrahydrofuran-2-carboxylate Enantiomers

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the technical support guide for the enantioselective separation of methyl 5-hydroxytetrahydrofuran-2-carboxylate. This molecule presents a common challenge in chiral chromatography due to its small size, flexibility, and multiple potential interaction sites (an ester, a hydroxyl group, and an ether oxygen). Achieving a baseline resolution (Rs ≥ 1.5) required for accurate quantification is critical for quality control and regulatory compliance.

This guide is structured to provide a logical workflow, from initial column and mobile phase selection to systematic troubleshooting of common issues. It is designed to explain the scientific rationale behind each step, empowering you to make informed decisions during method development.

Section 1: Foundational Knowledge & Initial Method Development

This section addresses the most common questions when starting a new chiral method development project for a compound like methyl 5-hydroxytetrahydrofuran-2-carboxylate.

FAQ 1: Which type of Chiral Stationary Phase (CSP) is the best starting point?

For analytes containing hydroxyl and ester functional groups, polysaccharide-based CSPs are the most successful and versatile choice.[1][2] These are high-purity silica gels coated or immobilized with derivatives of cellulose or amylose.[3][4]

  • Recommended Starting Columns:

    • Amylose-based: An amylose tris(3,5-dimethylphenylcarbamate) phase (e.g., CHIRALPAK® AD-H®) is often the most effective initial choice.[5]

    • Cellulose-based: A cellulose tris(3,5-dimethylphenylcarbamate) phase (e.g., CHIRALCEL® OD-H®) provides a complementary selectivity and should be screened in parallel.[5]

  • Mechanism of Separation: The chiral recognition mechanism on these phases is complex, involving a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance.[4][6] The carbamate derivatives on the polysaccharide backbone form chiral grooves and cavities. Your analyte enantiomers will interact differently with these grooves; one enantiomer will fit more snugly or form more stable transient bonds, leading to a longer retention time and thus, separation.[7]

FAQ 2: What are the standard mobile phase screening conditions?

A trial-and-error approach is often necessary for chiral method development.[8] Screening your selected columns with a set of standard mobile phases is the most efficient strategy. Normal Phase (NP) mode is typically the most successful for polysaccharide CSPs.

Table 1: Initial Mobile Phase Screening Conditions

Mobile Phase SystemComposition (v/v)Rationale
System A (Standard) n-Hexane / Isopropanol (IPA) (90:10)A low-polarity mobile phase that promotes interaction with the CSP. IPA is a common polar modifier.
System B (Alternative Alcohol) n-Hexane / Ethanol (EtOH) (90:10)Ethanol can offer different selectivity compared to IPA due to its size and polarity, sometimes improving resolution.[9]
System C (Polar Organic) Acetonitrile (ACN) / Methanol (MeOH) (95:5)Used if solubility in hexane is poor or if NP conditions fail. Requires an immobilized CSP.

Section 2: Troubleshooting Common Separation Issues

This section provides systematic guides to address the most frequent problems encountered during method optimization.

Issue 1: No Separation or Co-elution of Enantiomers (Rs = 0)

Observing a single, sharp peak for a racemic standard is a common starting point. This indicates that the current conditions do not provide any enantioselectivity.

Below is a decision-making workflow to systematically address a complete lack of separation.

NoSeparation A Start: No Separation Observed (Rs=0) B Change Alcohol Modifier (e.g., IPA to EtOH) A->B Step 1 C Drastically Change Modifier % (e.g., from 10% to 2% or 20%) A->C Step 2 D Screen a Different CSP (e.g., Amylose to Cellulose) A->D Step 3 F Separation Achieved B->F C->F E Consider Mobile Phase Additives (See FAQ 3) D->E If still no separation E->F

Caption: A logical workflow for troubleshooting a complete lack of enantiomeric separation.

Issue 2: Poor Resolution (0 < Rs < 1.5)

This is a promising but suboptimal result. The goal is to increase the distance between the two peaks (selectivity) and/or decrease their width (efficiency). A resolution value of 1.5 or greater is the target for baseline separation.[1]

Fine-tuning the mobile phase composition and temperature are the primary tools for improving resolution.

Table 2: Parameter Adjustments to Improve Resolution (Rs)

ParameterAction to TakePrimary Effect on Resolution (Rs)Scientific Rationale & Potential Side Effects
% Alcohol Modifier Decrease (e.g., from 10% to 5%)Increase Reducing the polar modifier strength increases the analyte's interaction time with the CSP, often enhancing selectivity. Side Effect: Retention times will increase significantly.[10]
Flow Rate Decrease (e.g., from 1.0 to 0.5 mL/min)Increase Lowering the flow rate allows more time for the enantiomers to equilibrate with the stationary phase, improving separation efficiency. Side Effect: Run time increases, and peaks may broaden slightly.[11]
Temperature Decrease (e.g., from 25°C to 15°C)Often Increases Chiral recognition is based on weak intermolecular forces (like H-bonds) that are stronger at lower temperatures. This enhances selectivity. Side Effect: Backpressure will increase, and retention times will lengthen.[12]
Alcohol Type Switch (e.g., IPA to EtOH)Variable Different alcohols can alter the nature of the interactions between the analyte and CSP, sometimes dramatically changing selectivity.
FAQ 3: When and why should I use mobile phase additives?

Mobile phase additives are typically acidic or basic modifiers used in small concentrations (usually 0.1%) to improve peak shape and sometimes resolution.[5]

  • For your analyte (methyl 5-hydroxytetrahydrofuran-2-carboxylate): This molecule is neutral, but it contains a carboxylic ester. If you suspect hydrolysis is occurring or if you observe peak tailing, a small amount of a weak acid might be beneficial.

  • Acidic Additives (e.g., 0.1% Trifluoroacetic Acid - TFA or Acetic Acid): These are used for acidic analytes to suppress their ionization, leading to better peak shapes.[12] For your neutral compound, an acid could potentially sharpen peaks by minimizing undesirable interactions with the silica support.

  • Basic Additives (e.g., 0.1% Diethylamine - DEA): These are essential for basic (amine-containing) analytes to prevent strong ionic interactions with residual silanol groups on the silica surface, which cause severe peak tailing.[13] This is likely not necessary for your compound.

Caution: Additives can sometimes suppress the interactions needed for chiral recognition, leading to a loss of resolution.[10][14] They can also become strongly adsorbed to the stationary phase, creating a "memory effect" that can affect future analyses.[15][16]

Section 3: Experimental Protocol for Method Development

This section provides a detailed, step-by-step workflow for screening and optimizing the separation.

Protocol 1: Initial Column and Mobile Phase Screening

Objective: To identify the most promising CSP and mobile phase combination.

  • System Preparation:

    • Thoroughly flush the entire HPLC system, including the injector and sample loop, with isopropanol (IPA) to remove any incompatible solvents or residues.[13][17]

    • Install the first column to be tested (e.g., CHIRALPAK® AD-H).

    • Equilibrate the column with the first mobile phase (e.g., n-Hexane/IPA 90:10) at a flow rate of 1.0 mL/min until a stable baseline is achieved (typically 30-60 minutes).

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the racemic methyl 5-hydroxytetrahydrofuran-2-carboxylate standard.

    • Dissolve the sample in the mobile phase to avoid peak distortion. If solubility is an issue, use the minimum amount of a slightly stronger solvent like pure IPA.

    • Filter the sample through a 0.45 µm syringe filter.[18]

  • Screening Execution:

    • Inject 5-10 µL of the prepared sample.

    • Run the analysis for at least twice the retention time of the main peak to ensure any late-eluting enantiomer is observed.

    • After the run, change the mobile phase to the next condition (e.g., n-Hexane/EtOH 90:10). Ensure the column is fully equilibrated before the next injection.[11]

    • Repeat the injection for each mobile phase condition in Table 1.

    • Switch to the second column (e.g., CHIRALCEL® OD-H) and repeat the entire screening process.

  • Evaluation:

    • Compare all chromatograms.

    • Select the column/mobile phase combination that shows the best selectivity (α) or at least partial separation (any Rs > 0). This will be the starting point for optimization.

Protocol 2: Optimization of a Promising Condition

Objective: To achieve baseline resolution (Rs ≥ 1.5) from a condition that showed partial separation.

  • Initial Setup:

    • Using the best condition from Protocol 1, equilibrate the system.

  • Modifier Percentage Optimization:

    • Decrease the percentage of the alcohol modifier in small steps. For example, if the starting condition was 90:10 Hexane/IPA, prepare and test 92:8, 95:5, and 97:3.

    • Equilibrate the column for at least 15-20 column volumes after each change in mobile phase composition.

    • Inject the sample at each condition and record the retention times (t1, t2), peak widths (w1, w2), and calculate the resolution (Rs).

  • Temperature Optimization:

    • Using the mobile phase that gave the best resolution from the previous step, set the column thermostat to a lower temperature (e.g., 15°C).[11]

    • Allow the system to fully equilibrate at the new temperature.

    • Inject the sample and evaluate the resolution. Test temperatures in 5°C increments (e.g., 15°C, 20°C, 30°C) to find the optimum.[11]

Optimization A Start: Partial Separation (0 < Rs < 1.5) B Systematically Decrease % Alcohol Modifier A->B C Is Rs >= 1.5? B->C D Systematically Decrease Column Temperature C->D No F Method Optimized C->F Yes E Is Rs >= 1.5? D->E E->F Yes G Consider Decreasing Flow Rate or Re-screening CSPs E->G No

Caption: A step-by-step workflow for optimizing a chiral separation method.

References

  • 11 Benchchem.

  • IntechOpen.

  • KoreaScience.

  • PubMed.

  • Chiralpedia.

  • 18 Benchchem.

  • PubMed.

  • ResearchGate.

  • PubMed.

  • Chromatography Today.

  • ResearchGate.

  • American Pharmaceutical Review.

  • Scirp.org.

  • International Journal of Pharmaceutical Research and Applications.

  • Springer.

  • Agilent.

  • UVISON Technologies.

  • Sigma-Aldrich.

  • Daicel Chiral Technologies.

  • hplc.eu.

  • LCGC International.

  • ResearchGate.

  • Regis Technologies.

  • Česká a slovenská farmacie.

  • Daicel Chiral Technologies.

  • PMC.

  • MZ-Analysentechnik.

  • Sigma-Aldrich.

Sources

Optimization

Overcoming solubility issues with (2S)-methyl 5-hydroxytetrahydrofuran-2-carboxylate in organic solvents

Welcome to the technical support center for (2S)-methyl 5-hydroxytetrahydrofuran-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for (2S)-methyl 5-hydroxytetrahydrofuran-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the solubility of this versatile chiral building block. Here, we address common problems with practical, evidence-based solutions to help ensure the success of your experiments.

Section 1: Compound Profile & Baseline Solubility

(2S)-methyl 5-hydroxytetrahydrofuran-2-carboxylate (CAS No. 195067-07-3) is a polar molecule due to the presence of a hydroxyl group, an ester, and a tetrahydrofuran ring.[1] Its structure inherently limits its solubility in nonpolar organic solvents. The hydroxyl group, in particular, is a strong hydrogen bond donor and acceptor, leading to a preference for polar solvents.[2]

While specific quantitative solubility data across a wide range of organic solvents is not extensively published, a qualitative understanding can be derived from its structure and general chemical principles.[3][4]

Solvent Class Predicted Solubility Rationale
Polar Protic (e.g., Methanol, Ethanol, Water)HighStrong hydrogen bonding interactions between the solvent's and the solute's hydroxyl groups.
Polar Aprotic (e.g., DMSO, DMF, Acetonitrile)Moderate to HighGood dipole-dipole interactions; the solvent can accept hydrogen bonds.[2]
Moderately Polar (e.g., THF, Dichloromethane (DCM), Ethyl Acetate)Low to ModerateLimited ability to form strong interactions. Solubility may be concentration-dependent.
Nonpolar (e.g., Hexane, Toluene, Diethyl Ether)Very Low / InsolubleDominated by weak van der Waals forces, which are insufficient to overcome the strong solute-solute interactions (hydrogen bonding).[4]

Section 2: Troubleshooting FAQs

Here we address the most common solubility-related issues encountered by researchers.

Q1: My (2S)-methyl 5-hydroxytetrahydrofuran-2-carboxylate won't dissolve in Dichloromethane (DCM) for my reaction. What can I do?

This is a classic "like dissolves like" problem.[3] DCM is only moderately polar and cannot effectively disrupt the strong hydrogen bonding network of the solute.

Immediate Troubleshooting Steps:

  • Introduce a Co-solvent: Adding a small amount of a more polar, miscible solvent can dramatically improve solubility. This practice is known as co-solvency.[5][6]

    • Recommended Co-solvents: Try adding Tetrahydrofuran (THF) or 1,4-Dioxane dropwise until the solute dissolves. These solvents are miscible with DCM but have ether oxygens that can better solvate your compound. For some systems, a small amount of an alcohol like ethanol can also be effective.[7]

  • Gentle Heating: Gently warming the mixture can increase solubility. However, be cautious, as the compound may precipitate out upon cooling. This is best used in conjunction with a co-solvent.

  • Check Concentration: You may be attempting to create a solution that is too concentrated for the chosen solvent system. Try reducing the concentration.

Q2: I'm trying to run a reaction with a strong base like a Grignard reagent, but my starting material is insoluble in the required ether solvent. How can I proceed?

This is a critical issue, as the acidic hydroxyl group will quench the Grignard reagent, and the poor solubility prevents the reaction from occurring. The solution here is not to find a different solvent, but to temporarily modify the molecule.

Recommended Strategy: Use a Protecting Group A protecting group masks the reactive hydroxyl group, which serves two purposes: it prevents acid-base side reactions and significantly reduces the molecule's polarity, thereby increasing its solubility in nonpolar organic solvents.[8][9]

  • Silyl Ethers (e.g., TBDMS, TIPS): These are the most common and effective protecting groups for alcohols.[10] They are easily installed by reacting the alcohol with a silyl chloride (e.g., TBDMS-Cl) in the presence of a base like imidazole or triethylamine. The resulting silyl ether is much less polar and readily dissolves in solvents like THF, diethyl ether, and toluene.

  • Removal (Deprotection): Silyl ethers are conveniently removed after the reaction using a fluoride source, such as tetrabutylammonium fluoride (TBAF).[9]

Q3: My compound "oiled out" of solution during a workup or crystallization attempt. What does this mean and how do I fix it?

"Oiling out" occurs when a compound comes out of solution as a liquid phase rather than a solid precipitate. This often happens when a solution is cooled or when an anti-solvent is added, and the concentration of the solute is above its solubility limit at that temperature.

Solutions:

  • Use a Different Solvent System: The solvent system you are using is likely not ideal for crystallization. You need a solvent in which the compound is soluble when hot but only sparingly soluble when cold. A binary solvent system (e.g., Ethyl Acetate/Hexane or DCM/Hexane) is often effective. Dissolve the compound in a minimum amount of the more polar "good" solvent and then slowly add the nonpolar "poor" solvent until the solution becomes cloudy. Gentle heating to redissolve, followed by slow cooling, should induce crystallization.

  • Scratching: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of solid material, add a tiny crystal to the supersaturated solution to initiate crystallization.

Section 3: Experimental Protocols & Visual Guides

Protocol 1: General Co-Solvent Screening for Improved Solubility

This protocol outlines a small-scale method to quickly identify an effective co-solvent system.

  • Preparation: Place a small, representative amount of (2S)-methyl 5-hydroxytetrahydrofuran-2-carboxylate (e.g., 5-10 mg) into several small vials.

  • Primary Solvent Addition: To each vial, add a measured volume of your primary, less-polar reaction solvent (e.g., 0.5 mL of DCM or Toluene). Observe for insolubility.

  • Co-solvent Titration: To each vial, add a different polar co-solvent (e.g., THF, Dioxane, Acetonitrile, Methanol) dropwise using a microliter syringe.

  • Observation: After each drop, gently agitate the vial. Record the co-solvent and the approximate volume required to achieve full dissolution.

  • Selection: Choose the co-solvent system that provides solubility with the smallest percentage of the polar co-solvent, as this will least affect the overall reaction polarity.

Protocol 2: Protection of the Hydroxyl Group as a TBDMS Ether

This procedure temporarily converts the polar hydroxyl group into a nonpolar silyl ether, enhancing solubility in nonpolar solvents.[10]

  • Dissolution: Dissolve (2S)-methyl 5-hydroxytetrahydrofuran-2-carboxylate (1.0 eq) and imidazole (1.5 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Addition of Silylating Agent: Cool the solution to 0 °C in an ice bath. Slowly add tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq) to the solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude silyl ether can be purified by flash column chromatography on silica gel, typically using a nonpolar eluent system like Hexane/Ethyl Acetate. The protected compound will be significantly less polar than the starting material.

Visual Guide 1: Solubility Troubleshooting Workflow

This flowchart provides a decision-making process for addressing solubility issues.

G start Compound Insoluble in Desired Organic Solvent? check_polarity Is the solvent nonpolar or weakly polar? start->check_polarity Yes is_base_sensitive Is the reaction incompatible with a free -OH group? (e.g., Grignard, LiAlH4) check_polarity->is_base_sensitive Yes reassess Re-evaluate solvent choice or reaction conditions. check_polarity->reassess No try_cosolvent Strategy 1: Add a Polar Co-Solvent (e.g., THF) try_cosolvent->reassess Insoluble success Proceed with Experiment try_cosolvent->success Soluble is_base_sensitive->try_cosolvent No protect_group Strategy 2: Use a Protecting Group (e.g., TBDMS-Cl) is_base_sensitive->protect_group Yes protect_group->success G cluster_0 Before Protection cluster_1 After Protection mol_unprotected (2S)-methyl 5-hydroxytetrahydrofuran-2-carboxylate -OH Group solvent_nonpolar Nonpolar Solvent (e.g., Hexane) mol_unprotected:f1->solvent_nonpolar Poor Interaction (Hydrogen bond donor clashes with nonpolar environment) result1 Result: Insoluble mol_protected TBDMS-Protected Derivative -OTBDMS Group mol_unprotected->mol_protected  Add TBDMS-Cl,  Imidazole solvent_nonpolar2 Nonpolar Solvent (e.g., Hexane) mol_protected:f1->solvent_nonpolar2 Favorable Interaction (Bulky, nonpolar silyl group interacts via van der Waals forces) result2 Result: Soluble

Caption: How protecting groups improve solubility in nonpolar media.

References

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Labinsights. (2023, May 8). Benefits of Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

  • Divakaran, R. (2008). Protecting groups in organic synthesis. Retrieved from [Link]

  • Ashenhurst, J. (2015, June 17). Protecting Groups For Alcohols. Master Organic Chemistry. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • ManTech Publications. (2021, January 15). A Review of the Solubility Enhancement by Using a Co-Solvency Method. Retrieved from [Link]

  • University of York. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

  • Westin, J. (n.d.). Protecting Groups - Organic Chemistry. Jack Westin. Retrieved from [Link]

  • ACS Publications. (2019, June 21). Synergistic Solvation Effects: Enhanced Compound Solubility Using Binary Solvent Mixtures. Organic Process Research & Development. Retrieved from [Link]

  • University of Arizona. (2005). Principles of Drug Action 1, Esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubilization Using Cosolvent Approach. Retrieved from [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • RevisionDojo. (2025, December 7). Why Do Polar And Nonpolar Substances Dissolve Differently? Retrieved from [Link]

  • Wikipedia. (n.d.). Ester. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Industrial Production of (2S)-methyl 5-hydroxytetrahydrofuran-2-carboxylate

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the industrial-scale production of (2S)-methyl 5-hydroxytetrahydrofuran-2-carboxylate. As a key chiral b...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the industrial-scale production of (2S)-methyl 5-hydroxytetrahydrofuran-2-carboxylate. As a key chiral building block, the efficient and controlled synthesis of this molecule is paramount. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered during process scale-up. The guidance herein is based on established principles of organic process chemistry and insights from the synthesis of structurally related furan and tetrahydrofuran derivatives.

Proposed Industrial Synthetic Pathway

A plausible and economically viable route to (2S)-methyl 5-hydroxytetrahydrofuran-2-carboxylate on an industrial scale involves the asymmetric hydrogenation of a furan-based precursor. A common starting material, methyl 5-(hydroxymethyl)-2-furoate, can be derived from biomass.[1][2][3] The key transformation is the stereoselective reduction of the furan ring.

Synthetic_Pathway A Methyl 5-(hydroxymethyl)-2-furoate B Asymmetric Hydrogenation A->B H₂, Chiral Catalyst (e.g., Rh- or Pd-based) C (2S)-methyl 5-hydroxytetrahydrofuran-2-carboxylate B->C Stereoselective Reduction

Caption: Proposed synthetic pathway for (2S)-methyl 5-hydroxytetrahydrofuran-2-carboxylate.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up of the synthesis, work-up, and purification processes.

I. Synthesis and Reaction Control

Question 1: We are observing low enantioselectivity (ee) during the asymmetric hydrogenation of methyl 5-(hydroxymethyl)-2-furoate. What are the likely causes and how can we improve it?

Answer: Low enantioselectivity in asymmetric hydrogenation is a common scale-up challenge. Several factors could be at play:

  • Catalyst Purity and Activity: The chiral catalyst is the cornerstone of this transformation. On a larger scale, impurities in the starting material or solvent can poison or alter the catalyst's active sites.[4][5]

    • Troubleshooting:

      • Re-evaluate Starting Material Purity: Ensure the methyl 5-(hydroxymethyl)-2-furoate is free from potential catalyst poisons like sulfur or strong coordinating species.

      • Catalyst Loading: While it may seem counterintuitive, increasing the catalyst loading is not always the solution. An optimal catalyst-to-substrate ratio should be determined through Design of Experiments (DoE).

      • Chiral Ligand Purity: Verify the enantiomeric purity of the chiral ligand used in the catalyst system. Even small amounts of the opposite enantiomer can significantly impact the product's ee.[5]

  • Reaction Conditions: Temperature, pressure, and solvent can all influence the stereochemical outcome.

    • Troubleshooting:

      • Temperature Control: Inadequate heat removal in a large reactor can lead to temperature gradients, which may favor non-selective reaction pathways. Ensure efficient reactor cooling and agitation.

      • Hydrogen Pressure: The concentration of dissolved hydrogen can affect the reaction kinetics and selectivity. Maintain a consistent and optimized hydrogen pressure.

      • Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex. Screen a range of solvents to find one that enhances stereoselectivity.

  • Racemization: The product itself might be susceptible to racemization under the reaction or work-up conditions.[]

    • Troubleshooting:

      • pH Control: During work-up, avoid strongly acidic or basic conditions that could catalyze racemization at the C2 position.

      • Thermal Stress: Minimize the time the product is exposed to elevated temperatures.

Question 2: The hydrogenation reaction is sluggish and stalls before completion on a larger scale. What should we investigate?

Answer: Incomplete conversion during scale-up often points to issues with mass transfer or catalyst deactivation.

  • Mass Transfer Limitations:

    • Troubleshooting:

      • Agitation Rate: In a larger reactor, achieving efficient mixing of the solid catalyst, liquid substrate, and gaseous hydrogen is more challenging. Increase the agitation speed to improve gas-liquid and solid-liquid mass transfer.

      • Hydrogen Delivery: Ensure the hydrogen sparging system is adequate for the reactor volume to maintain saturation of the reaction medium.

  • Catalyst Deactivation:

    • Troubleshooting:

      • Substrate/Product Inhibition: The catalyst may be inhibited by the starting material at high concentrations or by the product. Consider a semi-batch process where the substrate is added portion-wise.

      • Leaching of the Metal: If using a supported catalyst, the metal may leach into the solution, reducing the number of active sites. Analyze the reaction mixture for dissolved metals.

      • Poisoning: As mentioned, impurities in the starting materials or solvents can deactivate the catalyst.

II. Work-up and Product Isolation

Question 3: We are experiencing difficulties with phase separation and emulsion formation during the aqueous work-up. How can we resolve this?

Answer: The target molecule is a polar, hydroxylated ester, which can act as a surfactant, leading to emulsion formation.

  • Troubleshooting:

    • Solvent Choice: Use a more non-polar organic solvent for extraction to increase the density difference between the phases.

    • Brine Wash: Wash the organic layer with a saturated sodium chloride solution (brine). This increases the ionic strength of the aqueous phase, forcing the organic components out and helping to break the emulsion.

    • Filtration: Passing the emulsified mixture through a pad of celite or diatomaceous earth can help to break the emulsion.

    • Centrifugation: For persistent emulsions, centrifugation can be an effective, albeit energy-intensive, solution on a larger scale.

III. Purification

Question 4: We are struggling to remove a closely-related impurity during large-scale purification. What strategies can we employ?

Answer: Purification of polar compounds can be challenging.[7][8] Common impurities may include diastereomers or regioisomers.

  • Chromatography:

    • Troubleshooting:

      • Stationary Phase Selection: For polar compounds, consider alternatives to standard silica gel, such as polar-bonded phases (e.g., diol, amino) or reverse-phase chromatography with highly aqueous mobile phases.[8][9]

      • Mobile Phase Optimization: A systematic screening of solvent systems is crucial. For normal-phase chromatography, adding a small amount of a polar modifier like methanol or acetic acid can improve selectivity.

  • Crystallization:

    • Troubleshooting:

      • Solvent Screening: Conduct a thorough screening of solvents and solvent mixtures to induce crystallization of the desired (2S) isomer.

      • Seeding: Use a small amount of pure (2S)-methyl 5-hydroxytetrahydrofuran-2-carboxylate as seed crystals to promote the crystallization of the desired enantiomer.

      • Cooling Profile: Control the cooling rate carefully. A slow, controlled cooling profile often yields purer crystals.

Purification_Troubleshooting Start Impure Product Is_Crystalline Is the product a solid? Start->Is_Crystalline Try_Crystallization Optimize Crystallization Is_Crystalline->Try_Crystallization Yes Chromatography Column Chromatography Is_Crystalline->Chromatography No Screen_Solvents Screen Solvents/Anti-solvents Try_Crystallization->Screen_Solvents Control_Cooling Controlled Cooling Profile Try_Crystallization->Control_Cooling Use_Seeding Use Seed Crystals Try_Crystallization->Use_Seeding Pure_Product Pure Product Screen_Solvents->Pure_Product Control_Cooling->Pure_Product Use_Seeding->Pure_Product Select_Phase Select Appropriate Stationary Phase Chromatography->Select_Phase Optimize_Mobile_Phase Optimize Mobile Phase Chromatography->Optimize_Mobile_Phase Select_Phase->Pure_Product Optimize_Mobile_Phase->Pure_Product

Caption: Decision tree for troubleshooting purification.

IV. Impurity Profile and Control

Question 5: What are the most likely impurities in the final product and how can we control their formation?

Answer: Understanding the potential impurities is crucial for developing a robust control strategy.[10]

Impurity TypePotential SourceControl Strategy
Diastereomers Incomplete stereoselectivity during hydrogenation.Optimize catalyst, solvent, temperature, and pressure.
Over-reduction Products Reduction of the ester functionality.Use a milder reducing agent or optimize reaction time and temperature.
Ring-opened Byproducts Acid- or base-catalyzed degradation of the tetrahydrofuran ring.[11]Maintain a neutral pH during the reaction and work-up.
Residual Solvents Incomplete removal during drying.Optimize drying conditions (temperature, vacuum).
Unreacted Starting Material Incomplete reaction.Monitor reaction progress and ensure it goes to completion.

Frequently Asked Questions (FAQs)

Q1: What are the key safety considerations when scaling up the asymmetric hydrogenation?

A1: The primary safety concern is the use of hydrogen gas, which is highly flammable and can form explosive mixtures with air. Ensure the reactor is properly rated for the intended pressure and temperature, and that it is located in a well-ventilated area with appropriate hydrogen detectors. The catalyst, particularly if it's a finely divided metal on a support (e.g., Pd/C), can be pyrophoric and should be handled under an inert atmosphere.

Q2: Which analytical techniques are recommended for in-process control and final product release?

A2: A combination of techniques is recommended:

  • In-Process Control (IPC):

    • HPLC or GC: To monitor the disappearance of the starting material and the formation of the product.

    • TLC: A quick qualitative check of reaction progress.

  • Final Product Release:

    • Chiral HPLC or Chiral GC: To determine the enantiomeric excess (ee) and diastereomeric excess (de).[10][12][13][14][15][16]

    • NMR (¹H and ¹³C): To confirm the structure and identify any major impurities.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Karl Fischer Titration: To determine the water content.

Q3: How can we ensure the stability of (2S)-methyl 5-hydroxytetrahydrofuran-2-carboxylate during storage?

A3: As a hydroxylated ester, the compound may be susceptible to hydrolysis or degradation, especially in the presence of moisture, acids, or bases. It is recommended to store the final product in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon). Stability studies should be conducted to determine the optimal storage conditions and re-test date.

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of Methyl 5-(hydroxymethyl)-2-furoate

This is a representative protocol and should be optimized for your specific equipment and scale.

  • Reactor Preparation: Ensure the hydrogenation reactor is clean, dry, and has been purged with an inert gas (e.g., nitrogen).

  • Catalyst Loading: Under an inert atmosphere, charge the reactor with the chiral catalyst (e.g., a Rh- or Pd-based catalyst with a suitable chiral ligand) and the solvent (e.g., methanol, ethanol, or another optimized solvent).

  • Substrate Addition: Add a solution of methyl 5-(hydroxymethyl)-2-furoate in the reaction solvent to the reactor.

  • Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 10-50 bar). Heat the reaction mixture to the optimized temperature (e.g., 40-80 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them by HPLC or GC.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture to remove the catalyst. The filtrate can then be concentrated and subjected to an aqueous work-up.

Protocol 2: Chiral HPLC Method for Enantiomeric Purity

This is a general method and should be adapted for your specific compound and instrument.

  • Column: A polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H or Chiralpak AD-H).

  • Mobile Phase: A mixture of n-hexane and a polar modifier like isopropanol or ethanol (e.g., 90:10 v/v). For basic compounds, 0.1% diethylamine may be added; for acidic compounds, 0.1% trifluoroacetic acid may be beneficial.[12]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 220 nm).

  • Temperature: 25 °C.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

References

  • genotoxic and chiral impurities in pharmaceuticals: practical aspects and regulatory considerations - Pharma Vision. (2025, August 19).
  • Scale-Up of N-Alkylation Reaction using Phase-Transfer Catalysis with Integrated Separation in Flow | Request PDF - ResearchG
  • Scale-up reaction and synthetic transformations a Gram-scale process...
  • Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. Part 3 - PMC - NIH.
  • Reductive Conversion of Biomass-Derived Furancarboxylic Acids with Retention of Carboxylic Acid Moiety - Tohoku University. (2021, June 15).
  • Diverse Catalytic Reactions for the Stereoselective Synthesis of Cyclic Dinucleotide MK-1454 | Journal of the American Chemical Society. (2022, March 25).
  • A scalable carboxylation route to furan-2,5-dicarboxylic acid | Request PDF - ResearchG
  • A new two-step green process for 2,5-furandicarboxylic acid production from furfural, oxygen and carbon dioxide.
  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC Intern
  • Enantiomeric impurities in chiral catalysts, auxiliaries, and synthons used in enantioselective syntheses.
  • CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS.
  • Efficient method development for chiral separ
  • Looking for tips on scaling up organic syntheses : r/chemistry - Reddit. (2024, January 11).
  • (PDF)
  • A scalable carboxylation route to furan-2,5-dicarboxylic acid - RSC Publishing.
  • Chiral Intermediates in Drug Synthesis - BOC Sciences. (2025, August 20).
  • Overview & Determination of Enantiomeric Impurities - Veeprho. (2020, August 1).
  • Undergraduate Organic Synthesis Guide - Paul Bracher.
  • Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide - PMC.
  • Catalytic Stereoselective[17][18]-Rearrangement Reactions | ACS Catalysis - ACS Publications. (2015, October 29).

  • A guide to troubleshooting metal sacrificial anodes for organic electrosynthesis - Chemical Science (RSC Publishing). (2024, March 6).
  • A Multicatalytic Cascade for the Stereoselective Synthesis of 1,4-Chiral Nitro Alcohols - PMC. (2026, January 2).
  • Basics of chiral HPLC - Sigma-Aldrich.
  • Troubleshooting: About - Department of Chemistry : University of Rochester.
  • Effective Strategy for High-Yield Furan Dicarboxylate Production for Biobased Polyester Applications | ACS C
  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines.
  • Enantiospecific synthesis of the sugar amino acid (2S,5S)-5-(aminomethyl)-tetrahydrofuran-2-carboxylic acid - Notables de la Ciencia.
  • A Catalytic Strategy for Selective Production of 5-Formylfuran-2-carboxylic Acid and Furan-2,5-dicarboxylic Acid - Research portal Eindhoven University of Technology. (2022, August 19).
  • Biosynthesis of 5-hydroxymethyl-2-furancarboxylic acid from 5-hydroxymethylfurfural via new whole-cell biocatalysts - Organic & Biomolecular Chemistry (RSC Publishing).
  • Technical Support Center: Stability of Furan-2-carbaldehyde Deriv
  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)
  • Synthesis of methyl 2-oxo-5-vinyl-2,5-tetrahydrofuran-3- carboxylate - Florida
  • Instructions for Authors - Organic Syntheses. (2025, September 15).
  • Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide - MDPI. (2018, August 28).
  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)
  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC - NIH.
  • Palladium-catalyzed asymmetric hydrogenation of furan carboxylic acids - ElectronicsAndBooks.
  • 2‐formyl‐5‐(hydroxymethyl)furan (HMF) derivatives as active complexing agent for CO2 insertion reaction - IRIS.
  • Selective hydrogenolysis of 2-furancarboxylic acid to 5-hydroxyvaleric acid derivatives over supported platinum catalysts - Green Chemistry (RSC Publishing). (2019, October 9).
  • (S)-(+)-5-OXOTETRAHYDROFURAN-2-CARBOXYLIC ACID | 21461-84-7 - ChemicalBook. (2026, January 13).

Sources

Optimization

Best purification techniques for (2S)-methyl 5-hydroxytetrahydrofuran-2-carboxylate crude mixtures

Welcome to the Advanced Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals facing challenges in the isolation and purification of (2S)-methyl 5-hydrox...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals facing challenges in the isolation and purification of (2S)-methyl 5-hydroxytetrahydrofuran-2-carboxylate and related chiral lactol intermediates.

Due to the inherent instability of the cyclic hemiacetal (lactol) moiety, standard purification techniques often lead to catastrophic yield losses, epimerization, or dehydration[1]. This guide synthesizes field-proven methodologies to help you maintain stereochemical integrity and maximize recovery.

Part 1: Quantitative Performance of Purification Techniques

To make an informed decision on your purification strategy, review the comparative data below. Standard silica gel chromatography is highly discouraged for this compound due to the acidic nature of unmodified silanol groups, which catalyze ring-opening and degradation[2].

Table 1: Comparative Efficacy of Purification Techniques for Lactol Intermediates

Purification TechniqueTypical Recovery YieldDiastereomeric Excess (de%) RetentionScalabilityPrimary Mechanistic Risk
Standard Silica Gel 30% - 50%Poor (Rapidly epimerizes)HighAcid-catalyzed ring-opening & dehydration
Deactivated Silica (TEA) 75% - 90%Excellent (>95% retention)MediumTrace triethylamine (TEA) contamination
Acetal Derivatization 85% - 95%N/A (Forms stable acetal)HighAdds synthetic protection/deprotection steps
Vacuum Distillation 60% - 80%Moderate (Thermal scrambling)HighThermal elimination to dihydrofuran

Part 2: Mechanistic Troubleshooting & FAQs

Q1: Why does my product smear on TLC and degrade during standard silica gel chromatography?

(2S)-methyl 5-hydroxytetrahydrofuran-2-carboxylate is a cyclic hemiacetal. Unmodified silica gel contains surface silanol groups (Si-OH) with a pKa of approximately 4.5 to 5.5. These mildly acidic sites protonate the C5 hydroxyl group. This initiates the formation of an oxocarbenium ion, leading to an equilibrium with the open-chain aldehyde form. Upon ring closure, the stereocenter at C5 is scrambled, resulting in epimerization. Prolonged exposure on the column leads to irreversible dehydration, forming a highly stable but undesired dihydrofuran derivative[2].

Pathway A (2S,5S)-Lactol B Open-Chain Aldehyde A->B H+ (Silica) D Dihydrofuran (Degradation) A->D -H2O C (2S,5R)-Lactol B->C Ring Closure C->D -H2O

Fig 1: Acid-catalyzed epimerization and degradation of lactols on standard silica gel.

Q2: How can I safely chromatograph this lactol without losing stereochemical integrity?

You must neutralize the Brønsted acidity of the silica gel. This is achieved by pre-treating the stationary phase with a tertiary amine, typically 2-5% Triethylamine (TEA) or pyridine[3]. By capping the active silanol sites, the silica becomes inert to the lactol, preventing the oxocarbenium ion formation. Field Insight: You must also add 1-2% TEA to your mobile phase to maintain the deactivation throughout the run.

Q3: I need to scale up to 100g. Is chromatography still the best option?

At larger scales, chromatography becomes solvent-prohibitive and technically challenging for sensitive lactols. Instead, we recommend Acetal Derivatization . By reacting the crude mixture with methanol and a catalytic acid, the sensitive hemiacetal is converted into a stable methyl acetal[1]. This intermediate is highly stable, easily purified by standard bulk techniques (or even distillation), and can be hydrolyzed back to the lactol later in your synthetic sequence if necessary.

Workflow Start Crude Lactol Mixture Q1 Need pure anomer? Start->Q1 Path1 Deactivated Silica (2-5% TEA) Q1->Path1 Yes Q2 Can lactol be derivatized? Q1->Q2 No End1 Pure Lactol Path1->End1 Path2 Acetalization (MeOH, H+) Q2->Path2 Yes Path3 Vacuum Distillation Q2->Path3 No End2 Stable Acetal Path2->End2

Fig 2: Decision matrix for selecting the optimal purification technique for lactol mixtures.

Part 3: Self-Validating Experimental Protocols

Protocol A: Purification via TEA-Deactivated Silica Gel Chromatography

Use this protocol when you must isolate the free lactol with high diastereomeric purity[3].

Step-by-Step Methodology:

  • TLC Pre-validation: Prepare a standard TLC plate. Dip the plate in a solution of 5% TEA in Hexanes and let it air dry for 10 minutes. Spot your crude mixture on both a treated and an untreated plate. Develop in your chosen solvent system (e.g., 30% EtOAc/Hexanes).

    • Validation Check: The treated plate should show a tight, distinct spot for the lactol. The untreated plate will likely show severe tailing or multiple spots (epimers/degradation).

  • Slurry Preparation: In a large Erlenmeyer flask, prepare a slurry of silica gel (230-400 mesh) using a solvent mixture of Hexanes containing 5% v/v TEA. Stir gently for 15 minutes to ensure complete neutralization of the silanol groups.

  • Column Packing: Pour the slurry into the column. Flush the column with 3 column volumes (CV) of the 5% TEA/Hexanes solution.

  • Equilibration: Flush the column with 2 CV of your starting mobile phase (e.g., 10% EtOAc in Hexanes) containing 1% TEA .

  • Loading & Elution: Load the crude (2S)-methyl 5-hydroxytetrahydrofuran-2-carboxylate directly onto the column. Elute using a gradient of EtOAc in Hexanes, ensuring 1% TEA is present in all eluent fractions.

  • Post-Purification Validation: Concentrate the fractions under reduced pressure at a low temperature (<30°C). To confirm stereoretention, immediately run a 2D NOESY NMR. Look for the spatial correlation between the C2 proton and the C5 proton to validate the specific (2S,5S) or (2S,5R) geometry.

Protocol B: Stabilization via Methyl Acetal Derivatization

Use this protocol for bulk scale-up where the free lactol is too unstable for standard handling[1].

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the crude (2S)-methyl 5-hydroxytetrahydrofuran-2-carboxylate in anhydrous methanol (0.5 M concentration) under an inert argon atmosphere.

  • Catalysis: Add a catalytic amount of Pyridinium p-toluenesulfonate (PPTS) (0.1 equivalents). Causality note: PPTS is chosen over pTsOH because it is a milder acid, preventing the hydrolysis of the C2 methyl ester while still promoting acetal formation.

  • Stirring: Stir the reaction at room temperature for 4-6 hours. Monitor by TLC (using standard, untreated plates). The highly polar lactol spot will convert to a much less polar, tight acetal spot.

  • Quenching: Quench the reaction by adding solid sodium bicarbonate (NaHCO3) and stirring for 15 minutes to neutralize the PPTS.

  • Workup: Filter the mixture through a Celite pad to remove the salts. Concentrate the filtrate under reduced pressure.

  • Purification: The resulting methyl acetal is chemically stable. You may now purify it using standard, untreated silica gel chromatography or vacuum distillation without fear of epimerization or ring-opening.

  • Validation Check: Run a 1H NMR of the purified product. The disappearance of the broad -OH peak (usually around 3.0-4.0 ppm depending on solvent) and the appearance of a sharp 3H singlet (~3.3 ppm) corresponding to the new methoxy group confirms successful derivatization.

References

  • [US9242954B2] "Lactol and acetal intermediates for making prostaglandins". Google Patents.
  • [Titanocene-Catalyzed Reduction of Lactones to Lactols] "Titanocene-Catalyzed Reduction of Lactones to Lactols". The Journal of Organic Chemistry - ACS Publications.
  • [Two Remarkable Epimerizations] "Two Remarkable Epimerizations Imperative for the Success of an Asymmetric Total Synthesis of (+)-Aigialospirol". PMC - National Institutes of Health.

Sources

Troubleshooting

Minimizing byproduct formation in (2S)-methyl 5-hydroxytetrahydrofuran-2-carboxylate synthesis

Welcome to the technical support center for the synthesis of (2S)-methyl 5-hydroxytetrahydrofuran-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of (2S)-methyl 5-hydroxytetrahydrofuran-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help minimize byproduct formation and optimize your synthetic route.

Introduction to the Synthesis and its Challenges

(2S)-Methyl 5-hydroxytetrahydrofuran-2-carboxylate is a valuable chiral building block in organic synthesis. Its synthesis, while achievable, presents several challenges related to stereochemical control and the management of byproduct formation. The most common and practical synthetic route commences from the readily available and optically pure L-glutamic acid. This pathway involves three key transformations:

  • Diazotization and Intramolecular Cyclization: L-glutamic acid is converted to an unstable diazonium salt, which undergoes intramolecular nucleophilic attack by the γ-carboxylic acid to form (S)-(+)-5-oxotetrahydrofuran-2-carboxylic acid.

  • Esterification: The resulting lactone-acid is esterified to yield (S)-methyl 5-oxotetrahydrofuran-2-carboxylate.

  • Selective Reduction: The lactone is then selectively reduced to the desired 5-hydroxy (hemiacetal) product.

Each of these steps is susceptible to specific side reactions that can impact yield and purity. This guide will address the potential pitfalls at each stage and provide strategies for their mitigation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address common issues encountered during the synthesis.

Part 1: Diazotization and Cyclization of L-Glutamic Acid

Q1: My yield of (S)-(+)-5-oxotetrahydrofuran-2-carboxylic acid is low after the diazotization of L-glutamic acid. What are the likely causes?

A1: Low yields in this step are frequently due to the inherent instability of the aliphatic diazonium intermediate. This intermediate can decompose via multiple pathways before the desired intramolecular cyclization occurs.

  • Cause 1: Inefficient Diazotization. The formation of the diazonium salt is pH and temperature-sensitive.

    • Solution: Ensure the reaction is carried out at a low temperature (typically -5 to 0 °C) to stabilize the diazonium salt. The slow, dropwise addition of sodium nitrite solution to the acidic solution of L-glutamic acid is crucial to maintain temperature control and prevent localized excesses of nitrous acid.

  • Cause 2: Competing Intermolecular Reactions. The highly reactive diazonium intermediate can be attacked by external nucleophiles present in the reaction mixture, such as water or the counter-ion of the acid used.

    • Solution: While water is the solvent, minimizing reaction time after the addition of sodium nitrite can favor the intramolecular cyclization over intermolecular side reactions.

  • Cause 3: Formation of Elimination and Rearrangement Byproducts. The carbocation formed upon loss of N₂ from the diazonium salt can undergo elimination to form unsaturated byproducts or rearrangement.

    • Solution: Strict adherence to the optimized low-temperature protocol is the primary way to suppress these side reactions.

Q2: I observe the formation of a complex mixture of byproducts during the diazotization step. What are they and how can I identify them?

A2: The byproducts from the diazotization of aliphatic amines are often a result of the high reactivity of the transient carbocation intermediate.

  • Likely Byproducts:

    • Hydroxy acids: Formed from the reaction of the carbocation with water.

    • Halo-acids: If hydrochloric acid is used, chloride ions can act as nucleophiles.

    • Unsaturated acids: Resulting from elimination reactions.

  • Identification: A combination of analytical techniques is recommended:

    • Mass Spectrometry (MS): To determine the molecular weights of the components in the mixture.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help elucidate the structures of the major byproducts.

Part 2: Esterification of (S)-(+)-5-Oxotetrahydrofuran-2-carboxylic Acid

Q3: The Fischer esterification of my lactone-acid is incomplete. How can I drive the reaction to completion?

A3: Fischer esterification is an equilibrium-controlled process.[1][2] To achieve a high yield of the desired methyl ester, the equilibrium must be shifted towards the product side.

  • Cause: Reversibility of the Reaction. The presence of water, a byproduct of the reaction, can hydrolyze the ester back to the starting materials.[2]

    • Solution 1: Use of Excess Alcohol. Employing methanol as both the reactant and the solvent provides a large excess, which, according to Le Chatelier's principle, drives the equilibrium towards the formation of the ester.[1][2]

    • Solution 2: Removal of Water. While more complex for this specific reaction, azeotropic removal of water with a Dean-Stark apparatus is a common strategy for other Fischer esterifications.[2]

Q4: I am observing charring and the formation of dark-colored byproducts during the acid-catalyzed esterification. What is causing this and how can it be prevented?

A4: Strong acid catalysts, such as concentrated sulfuric acid, at elevated temperatures can promote dehydration and polymerization side reactions, especially with sensitive substrates like furans and their derivatives.

  • Cause: Acid-Catalyzed Degradation. The combination of strong acid and heat can lead to the decomposition of the tetrahydrofuran ring.

    • Solution 1: Milder Catalyst. Consider using a milder acid catalyst, such as p-toluenesulfonic acid (p-TsOH), which is often sufficient to promote esterification without causing significant degradation.

    • Solution 2: Lower Reaction Temperature. If using a strong acid, conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Refluxing methanol is often sufficient.

    • Solution 3: Alternative Esterification Methods. For particularly sensitive substrates, non-acidic methods like using diazomethane can be employed, although this reagent is hazardous and requires special handling.

Part 3: Selective Reduction of (S)-Methyl 5-Oxotetrahydrofuran-2-carboxylate

Q5: My reduction of the lactone is resulting in a mixture of the desired hemiacetal and the over-reduced diol. How can I improve the selectivity?

A5: The key to this step is controlling the reactivity of the reducing agent. Sodium borohydride (NaBH₄) is generally considered a mild reducing agent, but over-reduction can still occur.

  • Cause: Over-reduction. The initially formed hemiacetal can exist in equilibrium with the open-chain hydroxy-aldehyde, which can be further reduced to the diol.

    • Solution 1: Low Temperature. Perform the reduction at low temperatures (e.g., 0 °C or below). This slows down the rate of reduction and can enhance the selectivity for the hemiacetal.

    • Solution 2: Controlled Addition of Reducing Agent. Add the sodium borohydride portion-wise to the solution of the lactone. This prevents a large excess of the reducing agent from being present at any given time.

    • Solution 3: Choice of Solvent. The reaction is often performed in an alcoholic solvent like methanol or ethanol. The choice of solvent can influence the reactivity of the borohydride.

Q6: The work-up of my borohydride reduction is problematic, and I am getting low recovery of my product. What are some best practices?

A6: The work-up of borohydride reductions involves quenching the excess reagent and hydrolyzing the resulting borate esters.

  • Cause 1: Inefficient Quenching. Unreacted sodium borohydride can cause issues during extraction.

    • Solution: Quench the reaction by the slow and careful addition of an acid (e.g., dilute HCl or acetic acid) at low temperature until the evolution of hydrogen gas ceases.

  • Cause 2: Product Solubility. The target molecule is a polar compound and may have some solubility in the aqueous phase.

    • Solution: Use a polar organic solvent for extraction, such as ethyl acetate. Perform multiple extractions to ensure complete recovery of the product from the aqueous layer. "Salting out" by adding brine to the aqueous layer can also decrease the solubility of the organic product and improve extraction efficiency.

  • Cause 3: Emulsion Formation. The presence of borate salts can sometimes lead to the formation of emulsions during extraction.

    • Solution: Gentle agitation during extraction and allowing sufficient time for the layers to separate can help. In persistent cases, filtration through a pad of celite may be necessary.

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on your specific laboratory conditions and available reagents.

Protocol 1: Synthesis of (S)-(+)-5-Oxotetrahydrofuran-2-carboxylic Acid from L-Glutamic Acid
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve L-glutamic acid in water. Cool the solution to -5 °C in an ice-salt bath.

  • Acidification: Slowly add concentrated hydrochloric acid to the solution while maintaining the temperature below 0 °C.

  • Diazotization: Prepare a solution of sodium nitrite in water and add it dropwise to the cold, acidic solution of L-glutamic acid over a period of at least one hour, ensuring the temperature does not rise above 0 °C.

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Add ethyl acetate to the residue, stir for 30 minutes, and filter to remove any inorganic salts.

  • Extraction: Wash the ethyl acetate solution with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (S)-(+)-5-oxotetrahydrofuran-2-carboxylic acid as an oil.

Protocol 2: Synthesis of (S)-Methyl 5-Oxotetrahydrofuran-2-carboxylate
  • Reaction Setup: Dissolve the crude (S)-(+)-5-oxotetrahydrofuran-2-carboxylic acid in a large excess of methanol in a round-bottom flask equipped with a reflux condenser.

  • Catalyst Addition: Carefully add a catalytic amount of p-toluenesulfonic acid.

  • Reaction: Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and neutralize the acid catalyst with a mild base, such as a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (S)-methyl 5-oxotetrahydrofuran-2-carboxylate.

Protocol 3: Synthesis of (2S)-Methyl 5-Hydroxytetrahydrofuran-2-carboxylate
  • Reaction Setup: Dissolve the crude (S)-methyl 5-oxotetrahydrofuran-2-carboxylate in methanol and cool the solution to 0 °C in an ice bath.

  • Reduction: Add sodium borohydride portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the disappearance of the starting material by TLC.

  • Quenching: Slowly add dilute acetic acid or hydrochloric acid to the reaction mixture until the effervescence stops.

  • Work-up: Concentrate the mixture under reduced pressure to remove most of the methanol. Add water and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Data Presentation

Table 1: Summary of Potential Byproducts and Mitigation Strategies

Reaction StepPotential Byproduct(s)Formation MechanismMitigation Strategy
Diazotization Hydroxy acids, Halo-acids, Unsaturated acidsCarbocation intermediate reacting with nucleophiles or undergoing eliminationMaintain low temperature (-5 to 0 °C), slow addition of reagents
Esterification Unreacted starting material, Degradation/Polymerization productsEquilibrium nature of the reaction, harsh acidic conditionsUse excess alcohol, milder acid catalyst (p-TsOH), control temperature
Reduction Over-reduced diolReduction of the intermediate hydroxy-aldehydeLow reaction temperature (0 °C), portion-wise addition of NaBH₄

Visualizations

Experimental Workflow

G cluster_0 Step 1: Diazotization & Cyclization cluster_1 Step 2: Esterification cluster_2 Step 3: Selective Reduction cluster_3 Purification A L-Glutamic Acid B (S)-(+)-5-Oxotetrahydrofuran-2-carboxylic Acid A->B  NaNO₂, HCl  -5 to 0 °C C (S)-Methyl 5-Oxotetrahydrofuran-2-carboxylate B->C  MeOH, p-TsOH  Reflux D (2S)-Methyl 5-Hydroxytetrahydrofuran-2-carboxylate C->D  NaBH₄, MeOH  0 °C E Purified Product D->E Column Chromatography

Caption: Overall synthetic workflow for (2S)-methyl 5-hydroxytetrahydrofuran-2-carboxylate.

Byproduct Formation Pathways

G cluster_diazotization Diazotization Byproducts cluster_reduction Reduction Byproducts diazonium Aliphatic Diazonium Salt (Unstable) carbocation Carbocation Intermediate diazonium->carbocation Loss of N₂ byproduct1 Hydroxy Acid (from H₂O attack) carbocation->byproduct1 byproduct2 Unsaturated Acid (Elimination) carbocation->byproduct2 lactone (S)-Methyl 5-Oxotetrahydrofuran-2-carboxylate hemiacetal Desired Hemiacetal Product lactone->hemiacetal NaBH₄ (1 equiv) diol Over-reduced Diol hemiacetal->diol Excess NaBH₄

Caption: Key byproduct formation pathways in the synthesis.

References

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • Teledyne ISCO. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Lab-ex Kft. [Link]

  • JoVE. (2025, May 22). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. [Link]

  • Eastern Mediterranean University. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Departments of Physics and Chemistry. [Link]

  • University of Rochester. (n.d.). How To: Purify by Distillation. Department of Chemistry. [Link]

  • Di Mola, A., et al. (2022). ()-((2S,5R)-5-(Acetoxymethyl)tetrahydrofuran-2-yl)methyl Benzoate. Molbank, 2022(1), M1349. [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-(Hydroxymethyl)furan-2-carboxylic acid. PubChem. [Link]

  • Wiley. (n.d.). Methyl 5-oxotetrahydrofuran-2-carboxylate. SpectraBase. [Link]

  • BioResources. (2018, May 27). Methods in the synthesis and conversion of 2,5-Bis-(hydroxylmethyl)furan from bio-derived 5-hydroxymethylfurfural and its great potential in polymerization. [Link]

  • Google Patents. (n.d.). CN104031010A - Manufacturing Method Of Optically Active Tetrahydrofuran-2-carboxylic Acid.
  • Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. [Link]

  • Organic Syntheses. (n.d.). Furan. [Link]

  • Silvestri, M. A., et al. (2006). Synthesis of methyl 2-oxo-5-vinyl-2,5-tetrahydrofuran-3-carboxylate. Tetrahedron Letters, 47(5), 681-684. [Link]

  • Sengpracha, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3). [Link]

  • ResearchGate. (2019, June). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. [Link]

Sources

Optimization

Handling moisture sensitivity of (2S)-methyl 5-hydroxytetrahydrofuran-2-carboxylate during storage

Technical Support Center: Handling & Storage of (2S)-Methyl 5-hydroxytetrahydrofuran-2-carboxylate Welcome to the Application Scientist Support Portal. This knowledge base is designed for researchers, scientists, and dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Handling & Storage of (2S)-Methyl 5-hydroxytetrahydrofuran-2-carboxylate

Welcome to the Application Scientist Support Portal. This knowledge base is designed for researchers, scientists, and drug development professionals handling (2S)-methyl 5-hydroxytetrahydrofuran-2-carboxylate. As a cyclic hemiacetal (lactol) ester, this chiral building block is notoriously sensitive to moisture, which can easily compromise downstream asymmetric syntheses. This document provides mechanistic insights, self-validating protocols, and troubleshooting steps to ensure absolute batch integrity.

Mechanistic Insights: The Causality of Moisture Degradation

(2S)-Methyl 5-hydroxytetrahydrofuran-2-carboxylate exists in a delicate thermodynamic equilibrium. The fundamental challenge in storing this compound lies in its inherent instability when exposed to water[1]. Moisture acts as both a catalyst and a reactant for three primary degradation pathways:

  • Ring-Chain Tautomerism & Auto-Oxidation: Water and trace acids/bases facilitate the cleavage of the hemiacetal C-O bond, shifting the equilibrium toward the open-chain aldehyde form (methyl (2S)-2-hydroxy-5-oxopentanoate). This aldehyde intermediate is highly susceptible to auto-oxidation into a carboxylic acid[2].

  • Ester Hydrolysis: The methyl ester group at the C2 position can undergo classical hydrolysis in the presence of moisture, yielding (2S)-5-hydroxytetrahydrofuran-2-carboxylic acid[3].

  • Oligomerization: Hemiacetals can react with adjacent open-chain alcohols or other hemiacetals to form complex acetal oligomers. This condensation releases more water into the system, creating an autocatalytic degradation loop[4].

Degradation A (2S)-Methyl 5-hydroxytetrahydrofuran-2-carboxylate (Lactol Form) B Open-Chain Aldehyde (Methyl (2S)-2-hydroxy-5-oxopentanoate) A->B + H2O (Ring Opening) C Ester Hydrolysis Product ((2S)-5-Hydroxytetrahydrofuran-2-carboxylic acid) A->C + H2O (Hydrolysis) E Acetal Oligomers (Viscous Byproducts) A->E Intermolecular Condensation (- H2O) B->A Ring Closure D Oxidation Product (Methyl (2S)-2-hydroxyglutarate) B->D + O2 (Auto-oxidation)

Moisture-induced degradation pathways of the cyclic hemiacetal.

Standard Operating Procedure (SOP): Inert Aliquoting and Storage

To establish a self-validating system, every step of the storage protocol must actively exclude moisture and verify the environment. Cryogenic temperatures are required to kinetically freeze the ring-chain tautomerism equilibrium, preventing the formation of the reactive aldehyde intermediate[5].

Step-by-Step Methodology:

  • Glassware Preparation: Bake amber glass vials and PTFE-lined caps at 120°C for a minimum of 4 hours to eliminate surface-bound moisture. Transfer immediately to a desiccator or an argon-filled glovebox to cool.

  • Aliquoting (Glovebox/Schlenk Line): Transfer the bulk compound into the pre-dried vials, creating single-use aliquots. Causality: Single-use aliquots prevent repeated freeze-thaw cycles and ambient moisture introduction during subsequent laboratory uses.

  • Headspace Purging: If a glovebox is unavailable, gently purge the headspace of each vial with dry Argon (Grade 5.0) for 30 seconds. Causality: Argon is denser than nitrogen and air, effectively blanketing the liquid surface and displacing residual atmospheric moisture[1].

  • Primary Sealing: Cap tightly and wrap the seal with Parafilm to create a primary moisture barrier.

  • Secondary Containment: Place the vials inside a vacuum-sealable Mylar bag containing indicating silica gel desiccant packets. Vacuum seal the bag. Causality: The indicating desiccant provides a self-validating visual cue; if it changes color, the secondary seal has failed.

  • Cryo-Storage: Store at -20°C (short-term, <3 months) or -80°C (long-term, >3 months).

Workflow N1 1. Glassware Prep (Bake 120°C, 4h) N2 2. Aliquoting (Glovebox / Argon) N1->N2 N3 3. Headspace Purge (Heavy Argon Blanket) N2->N3 N4 4. Secondary Seal (Mylar + Desiccant) N3->N4 N5 5. Cryo-Storage (-20°C to -80°C) N4->N5

Self-validating SOP for the inert aliquoting and cryogenic storage of lactols.

Quantitative Data: Storage Conditions vs. Batch Integrity

The following table summarizes the expected shelf life and degradation modes based on storage conditions.

Storage ConditionTempDesiccantAtmosphereEst. Shelf LifePrimary Degradation Mode
Optimal -80°CYesArgon> 12 monthsNegligible
Standard -20°CYesArgon6 monthsSlow ester hydrolysis
Suboptimal 4°CNoAir< 1 monthRing-opening, auto-oxidation
Poor 25°CNoAir< 1 weekRapid oligomerization & hydrolysis

Troubleshooting Guide & FAQs

Q: My compound has turned from a clear liquid to a viscous, cloudy oil. What happened? A: This is a classic sign of moisture-induced oligomerization. The presence of water has catalyzed the opening of the hemiacetal ring. The resulting open-chain compounds have reacted with intact lactol molecules to form complex acetal oligomers[4]. The cloudiness is often due to the precipitation of these higher-molecular-weight byproducts or the formation of the corresponding carboxylic acid via oxidation.

Q: How can I validate the integrity of my stored batch before a critical asymmetric synthesis? A: Implement a two-step self-validating QC check:

  • Karl Fischer Titration: Ensure water content is strictly below 0.1%.

  • 1H NMR Spectroscopy (in anhydrous CDCl3): Look for the appearance of an aldehyde proton peak (typically around 9.5–9.8 ppm). The presence of this peak indicates that ring-chain tautomerism has occurred due to moisture exposure. Additionally, check for shifts in the methyl ester peak (~3.7 ppm), which would indicate ester hydrolysis.

Q: Can I recover the lactol if it has been exposed to moisture? A: Recovery is challenging but possible if degradation is caught early. If the material has only undergone minor ring-opening without significant oxidation, you can attempt to push the equilibrium back to the closed lactol form by performing an azeotropic distillation. Dissolve the mixture in anhydrous toluene and concentrate it under reduced pressure[1]. The azeotropic removal of water forces the open-chain hydrate back into the cyclic hemiacetal. However, if the material has become highly viscous (oligomerized) or oxidized, it must be discarded.

Q: Why do you recommend Argon over Nitrogen for the headspace purge? A: While both are inert, Argon is approximately 38% denser than air, whereas Nitrogen is slightly lighter. When you purge a vial, Argon sinks and creates a physical blanket over the liquid surface, effectively displacing the lighter, moisture-laden ambient air. Nitrogen tends to mix and escape more readily, leaving residual moisture in the headspace.

References

  • A Review of the Chemical and Physical Mechanisms of the Storage Stability of Fast Pyrolysis Bio-Oils. NREL.
  • Hemiacetal Ester Exchanges, Study of Reaction Conditions and Mechanistic P
  • Synthesis and polymerization of modified dehydroaspirin with increased stability and polymer solubility. NII.
  • A Practical Stereoselective Synthesis and Novel Cocrystallizations of an Amphiphatic SGLT-2 Inhibitor | Organic Process Research & Development.
  • Hypervalent chalcogenonium organocatalysis for the direct stereoselective synthesis of deoxyglycosides from hemiacetals. Chemical Science (RSC Publishing).

Sources

Reference Data & Comparative Studies

Validation

Stereochemical Reactivity Guide: (2S)- vs (2R)-Methyl 5-hydroxytetrahydrofuran-2-carboxylate in Asymmetric Synthesis

As a Senior Application Scientist specializing in chiral building blocks and nucleoside chemistry, I frequently encounter a critical decision point in early-stage drug development: the selection of the correct stereocent...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in chiral building blocks and nucleoside chemistry, I frequently encounter a critical decision point in early-stage drug development: the selection of the correct stereocenter configuration for furanose-derived intermediates.

The compounds (2S)-methyl 5-hydroxytetrahydrofuran-2-carboxylate and its (2R)-enantiomer are highly versatile chiral lactols (cyclic hemiacetals). While they share identical innate reactivity in achiral environments, their behavior diverges completely when subjected to asymmetric catalysis, enzymatic resolution, or when utilized as precursors for stereospecific active pharmaceutical ingredients (APIs) such as nucleoside analogs.

This guide provides an objective, data-driven comparison of these two enantiomers, detailing their structural mechanics, comparative reactivity, and field-proven experimental protocols for stereoselective glycosylation.

Structural and Mechanistic Foundations

Both the (2S) and (2R) enantiomers feature a tetrahydrofuran ring with a methyl carboxylate group at C2 and a hydroxyl group at C5. The C5 position is an anomeric center, meaning these molecules exist in a dynamic ring-chain tautomeric equilibrium with their open-chain aldehyde forms in solution.

The absolute configuration at C2 dictates the stereochemical trajectory of downstream reactions.

  • The (2R)-enantiomer [1] is typically utilized to synthesize D-nucleoside analogs , which mimic naturally occurring RNA/DNA building blocks and are heavily utilized in oncology and broad-spectrum antivirals.

  • The (2S)-enantiomer [2] is the gateway to L-nucleoside analogs . In modern antiviral drug development, L-nucleosides (e.g., Lamivudine) are highly prized because they often exhibit superior resistance to host enzymatic degradation and significantly reduced mitochondrial toxicity compared to their D-counterparts.

G Lactol Chiral Lactol (2S or 2R) Acetylation Acetylation (Ac2O, Pyridine) Lactol->Acetylation Acetate Glycosyl Acetate Intermediate Acetylation->Acetate LewisAcid Lewis Acid (TMSOTf) Acetate->LewisAcid Oxocarbenium Oxocarbenium Ion (Electrophile) LewisAcid->Oxocarbenium Nucleoside Nucleoside Analog (L- or D- series) Oxocarbenium->Nucleoside Stereoselective Attack Nucleobase Silylated Nucleobase (Nucleophile) Nucleobase->Nucleoside N-Glycosidic Bond Formation

Mechanism of Vorbrüggen glycosylation from chiral lactol to nucleoside.

Comparative Reactivity Profiles

When comparing the reactivity of the (2S) and (2R) enantiomers, we must separate achiral transformations from stereoselective processes. In standard esterifications or oxidations, both yield identical reaction kinetics. However, in the context of the Vorbrüggen glycosylation —the industry-standard method for N-glycosidic bond formation [3]—the C2 stereocenter heavily influences the facial attack of the incoming nucleobase.

Quantitative Data Comparison

The following table summarizes the comparative performance and application metrics of the two enantiomers based on standard synthetic workflows.

Property / Reactivity Metric(2S)-Enantiomer (CAS 195067-07-3)(2R)-Enantiomer (CAS 195067-09-5)
Absolute Configuration 2S2R
Downstream Product Class Unnatural L-Nucleoside AnalogsNatural D-Nucleoside Analogs
Achiral Reagent Reactivity IdenticalIdentical
Enzymatic Resolution (e.g., CALB) High affinity (fast acylation)Low affinity (slow acylation)
Vorbrüggen Glycosylation Yield 82 - 88% (Substrate dependent)80 - 87% (Substrate dependent)
Anomeric Selectivity (β:α ratio) High β-selectivity (via neighboring group)High β-selectivity (via neighboring group)
Primary Biological Target Antiviral (reduced mitochondrial toxicity)Antiviral / Anticancer

Note: Yields and selectivities are highly dependent on the specific nucleobase and Lewis acid equivalents used [4].

Self-Validating Experimental Protocol: Stereoselective Glycosylation

To transform these lactols into viable pharmaceutical intermediates, they must first be converted into a reactive glycosyl donor, followed by coupling with a nucleobase. The following protocol outlines a self-validating system for the Vorbrüggen glycosylation. I have included the causality behind each step to ensure reproducibility and mechanistic understanding.

Phase 1: Activation of the Lactol (Acetylation)

The free anomeric hydroxyl group is a poor leaving group. Acetylation converts it into a stable, yet highly reactive, glycosyl acetate.

  • Setup: Dissolve 10.0 mmol of the selected lactol ((2S) or (2R)) in 20 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Reagent Addition: Add 1.5 equivalents (15.0 mmol) of acetic anhydride ( Ac2​O ) and 2.0 equivalents of anhydrous pyridine.

  • Catalysis: Add a catalytic amount (0.1 mmol) of 4-Dimethylaminopyridine (DMAP). Causality: DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acetylpyridinium intermediate that accelerates the reaction.

  • Workup: Stir at room temperature for 2 hours. Quench with saturated aqueous NaHCO3​ to neutralize excess acid. Extract with DCM, dry over Na2​SO4​ , and concentrate in vacuo. The resulting glycosyl acetate is used directly in Phase 2.

Phase 2: Vorbrüggen Glycosylation

This step relies on the generation of an oxocarbenium ion, which is subsequently attacked by a silylated nucleobase [4].

  • Nucleobase Silylation: Suspend 12.0 mmol of the desired nucleobase (e.g., uracil or adenine) in 15 mL of anhydrous acetonitrile. Add 3.0 equivalents of N,O-Bis(trimethylsilyl)acetamide (BSA). Heat to 80°C for 30 minutes until the solution becomes clear. Causality: Silylation dramatically increases both the solubility and the nucleophilicity of the nucleobase.

  • Coupling: Cool the silylated base mixture to 0°C. Add the glycosyl acetate (from Phase 1) dissolved in 10 mL of anhydrous acetonitrile.

  • Lewis Acid Activation: Dropwise, add 1.2 equivalents of Trimethylsilyl trifluoromethanesulfonate (TMSOTf). Causality: TMSOTf is a powerful Lewis acid that abstracts the anomeric acetate, generating the electrophilic oxocarbenium ion.

  • Reaction and Workup: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC. Once complete, quench with cold saturated NaHCO3​ , extract with ethyl acetate, and purify via flash chromatography.

Analytical Workflows & Stereochemical Verification

Because the (2S) and (2R) starting materials yield enantiomeric products (L- vs D-nucleosides), standard achiral chromatography cannot distinguish between them if a mix-up occurs. A rigorous analytical workflow is required to validate the stereochemical integrity of the final product.

G Sample Reaction Product (Nucleoside Analog) NMR 1H & 13C NMR (Diastereomeric Ratio) Sample->NMR Anomeric H-1' coupling HPLC Chiral HPLC (Enantiomeric Excess) Sample->HPLC Chiral stationary phase XRay X-Ray Crystallography (Absolute Configuration) Sample->XRay Single crystal Valid Stereochemical Validation NMR->Valid HPLC->Valid XRay->Valid

Analytical workflow for verifying the stereochemistry of synthesized nucleosides.

Validation Parameters:

  • Diastereoselectivity (Anomeric Purity): Use 1H NMR to determine the α:β ratio. The anomeric proton (H-1') of the β -isomer typically appears as a doublet with a specific coupling constant ( J≈4−6 Hz depending on ring conformation), distinct from the α -isomer.

  • Enantiomeric Excess (ee): Chiral HPLC (e.g., using a Chiralpak AD-H column) is mandatory to confirm that no racemization occurred during the generation of the oxocarbenium ion, ensuring the final API is strictly the intended L- or D-enantiomer.

References

  • ChemicalBook. "(2R)-Methyl 5-hydroxytetrahydrofuran-2-carboxylate (CAS 195067-09-5) Properties and Availability." ChemicalBook Substance Database.1

  • BLD Pharm. "(2S)-Methyl 5-hydroxytetrahydrofuran-2-carboxylate (CAS 195067-07-3) Properties and Availability." BLD Pharm Catalog. 2

  • ACS Publications. "A Stereoselective Process for the Manufacture of a 2′-Deoxy-β-d-Ribonucleoside Using the Vorbrüggen Glycosylation." Organic Process Research & Development.3

  • ResearchGate. "Research progress in natural N-glycosides and synthetic methodologies for the formation of N-glycosidic bonds." Review on Vorbrüggen Reaction Mechanism. 4

Sources

Comparative

(2S)-Methyl 5-hydroxytetrahydrofuran-2-carboxylate vs. Conventional Tetrahydrofuran Derivatives: A Comparative Guide for Drug Development

As a Senior Application Scientist in drug discovery, I frequently evaluate the structural causality behind scaffold selection. The tetrahydrofuran (THF) ring is ubiquitous in chemistry, ranging from a simple industrial s...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug discovery, I frequently evaluate the structural causality behind scaffold selection. The tetrahydrofuran (THF) ring is ubiquitous in chemistry, ranging from a simple industrial solvent to a highly complex pharmacophore. However, not all THF derivatives serve the same functional purpose.

This guide objectively compares (2S)-methyl 5-hydroxytetrahydrofuran-2-carboxylate —a premier chiral building block—against other common THF and tetrahydropyran (THP) derivatives. By dissecting their mechanistic roles, ADME-Tox properties, and synthetic workflows, this guide provides researchers with the field-proven insights necessary for rational drug design.

Structural & Mechanistic Profiling: The Causality of the Scaffold

To understand the utility of (2S)-methyl 5-hydroxytetrahydrofuran-2-carboxylate, we must first contextualize it against alternative cyclic ethers used in pharmaceutical development.

Unsubstituted THF: The Aprotic Solvent

Unsubstituted THF is a highly flexible, 5-membered cyclic ether. Lacking stereocenters and functional groups, it cannot serve as a structural vector in drug molecules. Its primary utility remains as a moderately polar, aprotic solvent for polymer synthesis and chromatography.

Tetrahydropyran (THP) Derivatives: The ADME Bioisostere

THP is a 6-membered rigid ether. In medicinal chemistry, THP substituents are frequently employed as bioisosteres for cyclohexane rings. Causality: The introduction of the oxygen heteroatom lowers the lipophilicity (logD) of the molecule without adding hydrogen bond donors. This subtle polarity decrease improves aqueous solubility and reduces metabolic clearance in hepatocytes, a strategy famously utilized by AstraZeneca in the development of ATM kinase inhibitors[1].

Bis-Tetrahydrofuran (Bis-THF): The High-Affinity P2 Ligand

Bis-THF features a fused bicyclic ether system. Causality: The rigid geometry of the fused rings precisely positions two oxygen atoms to act as hydrogen bond acceptors. In HIV-1 protease inhibitors like Darunavir, the bis-THF ligand forms critical, high-affinity hydrogen bonds with the backbone NH of Asp29 and Asp30 in the enzyme's binding pocket, a mechanism that effectively combats viral resistance[2].

(2S)-Methyl 5-hydroxytetrahydrofuran-2-carboxylate: The Chiral Scaffold

Unlike the derivatives above, (2S)-methyl 5-hydroxytetrahydrofuran-2-carboxylate is a highly functionalized, bifunctional chiral scaffold used extensively in the synthesis of nucleoside analogues, polyketides, and acetogenins[3].

  • The C2 Methyl Ester: Provides a robust synthetic handle for further elaboration (e.g., reduction to an alcohol or amidation).

  • The Pre-existing (2S) Stereocenter: Dictates the facial selectivity during downstream reactions, pre-defining the stereochemistry of the resulting nucleoside analogue's 4'-position.

  • The C5 Hydroxyl Group (Lactol): Acts as an anomeric center. It can be activated to form an electrophilic oxocarbenium ion, which is the critical intermediate for stereoselective Vorbrüggen glycosylation[4].

THF_Derivatives Root Tetrahydrofuran (THF) Core Motif Solvent Unsubstituted THF (Solvent) Root->Solvent No substitution Bioisostere THP Derivatives (ADME Bioisostere) Root->Bioisostere Ring expansion (6-membered) Ligand Bis-THF (P2 Ligand) Root->Ligand Fused bicyclic system Scaffold (2S)-Methyl 5-hydroxy- THF-2-carboxylate (Chiral Scaffold) Root->Scaffold C2-Ester, C5-OH, (2S) Chirality

Logical classification of THF derivatives based on structural functionalization and application.

Comparative Performance & Application Data

The following table summarizes the quantitative and qualitative performance metrics of these scaffolds when integrated into drug development pipelines.

Scaffold TypePrimary RoleKey Structural FeatureExample ApplicationTarget/Mechanism
(2S)-Methyl 5-hydroxy-THF-2-carboxylate Chiral Building BlockC2-Ester, C5-Lactol, (2S)-chiralityNucleoside Analogues, AcetogeninsPre-defines stereocenters in modified furanose sugars
Bis-Tetrahydrofuran (Bis-THF) Pharmacophore (P2 Ligand)Fused bicyclic etherDarunavir (HIV Protease Inhibitor)Dual H-bonding with Asp29/Asp30 backbone
Tetrahydropyran (THP) Amines Bioisostere6-membered cyclic etherAZD0156 (ATM Kinase Inhibitor)Lowers logD, improves aqueous solubility & clearance
Unsubstituted THF Solvent5-membered cyclic etherPolymer synthesis, ChromatographyAprotic solvation, high dielectric constant (7.6)

Experimental Methodology: Stereoselective Vorbrüggen Glycosylation

To demonstrate the practical utility of (2S)-methyl 5-hydroxytetrahydrofuran-2-carboxylate, I have detailed a self-validating protocol for the synthesis of a nucleoside analogue via the Vorbrüggen glycosylation[5].

Causality of the Protocol: The C5-hydroxyl (lactol) is a poor leaving group. It must first be converted into an acetate. Subsequent treatment with a strong Lewis acid (TMSOTf) forces the departure of the acetate, generating a highly reactive oxocarbenium ion. The silylated nucleobase then attacks this intermediate. The pre-existing (2S) stereocenter provides the steric bias necessary to ensure high diastereoselectivity during this nucleophilic attack.

Step 1: Lactol Activation (Acetylation)
  • Reagents: Dissolve 10 mmol of (2S)-methyl 5-hydroxytetrahydrofuran-2-carboxylate in 20 mL of anhydrous dichloromethane (DCM).

  • Reaction: Add 15 mmol of pyridine, followed by dropwise addition of 12 mmol of acetic anhydride (Ac2O) at 0 °C. Stir at room temperature for 2 hours.

  • In-Process Control (IPC): Monitor by TLC (Hexane:EtOAc 7:3). The disappearance of the highly polar lactol spot and the emergence of a less polar acetate spot validates the completion of activation.

  • Workup: Wash with 1N HCl, followed by saturated NaHCO3. Dry the organic layer over Na2SO4 and concentrate under reduced pressure to yield the C5-acetate intermediate.

Step 2: Nucleobase Silylation
  • Reagents: Suspend 12 mmol of the desired nucleobase (e.g., thymine) in 15 mL of hexamethyldisilazane (HMDS).

  • Reaction: Add a catalytic amount of ammonium sulfate (NH4)2SO4 and reflux at 120 °C until the suspension turns into a clear, homogenous solution (approx. 2-3 hours).

  • Causality: This step generates a highly soluble, electron-rich silylated nucleobase, which is crucial for the subsequent nucleophilic attack.

  • Workup: Evaporate the excess HMDS under high vacuum to yield the crude silylated nucleobase.

Step 3: Lewis Acid-Mediated Glycosylation
  • Reaction: Dissolve the C5-acetate intermediate (from Step 1) and the silylated nucleobase (from Step 2) in 30 mL of anhydrous acetonitrile.

  • Catalysis: Cool the mixture to 0 °C and add 1.2 equivalents of Trimethylsilyl trifluoromethanesulfonate (TMSOTf) dropwise. Stir for 4 hours, allowing the reaction to slowly warm to room temperature.

  • IPC: Monitor by LC-MS. The formation of the product mass [M+H]+ confirms successful coupling.

  • Validation: The stereoselectivity must be validated via 2D 1H NMR (NOESY) to confirm the relative stereochemistry between the C2 ester and the newly formed C5 glycosidic bond.

Step 4: Quenching and Purification
  • Workup: Quench the reaction by adding 20 mL of saturated aqueous NaHCO3 to neutralize the TMSOTf.

  • Extraction: Extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, dry over Na2SO4, and concentrate.

  • Purification: Purify the crude product via flash column chromatography (silica gel, eluting with a gradient of DCM to 5% Methanol in DCM) to isolate the pure nucleoside analogue.

Vorbruggen_Workflow Start (2S)-Methyl 5-hydroxy- THF-2-carboxylate Act Activation (Ac2O, Pyridine) Start->Act Step 1: Acetylation Oxo Oxocarbenium Ion Formation (TMSOTf) Act->Oxo Step 2: Lewis Acid Glyc Glycosylation (Silylated Nucleobase) Oxo->Glyc Step 3: Nucleophilic Attack Prod Nucleoside Analogue (Stereoselective) Glyc->Prod Step 4: Purification

Step-by-step experimental workflow for Vorbrüggen glycosylation using the chiral THF scaffold.

Conclusion

While unsubstituted THF and THP derivatives serve critical roles as solvents and ADME bioisosteres respectively, (2S)-methyl 5-hydroxytetrahydrofuran-2-carboxylate occupies a highly specialized niche in synthetic chemistry. Its pre-installed (2S) stereocenter and reactive lactol moiety make it an indispensable chiral building block for the stereoselective synthesis of complex nucleoside analogues and marine polyketides. By adhering to rigorous, self-validating protocols like the Vorbrüggen glycosylation detailed above, researchers can fully leverage the structural causality of this scaffold to drive innovation in drug development.

References

  • Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. National Center for Biotechnology Information (PMC). Available at:[Link][2]

  • The Tetrahydrofuran Motif in Polyketide Marine Drugs. MDPI. Available at:[Link][3]

  • Development of a Flexible and Robust Synthesis of Tetrahydrofuro[3,4-b]furan Nucleoside Analogues. The Journal of Organic Chemistry - ACS Publications. Available at:[Link][4]

  • Follow the Silyl Cation: Insights into the Vorbrüggen Reaction. Organic Process Research & Development - ACS Publications. Available at:[Link][5]

Sources

Validation

High-resolution mass spectrometry validation methods for (2S)-methyl 5-hydroxytetrahydrofuran-2-carboxylate

High-Resolution Mass Spectrometry Validation Methods for (2S)-methyl 5-hydroxytetrahydrofuran-2-carboxylate: A Comparative Guide As a Senior Application Scientist, I frequently encounter small polar molecules that expose...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Resolution Mass Spectrometry Validation Methods for (2S)-methyl 5-hydroxytetrahydrofuran-2-carboxylate: A Comparative Guide

As a Senior Application Scientist, I frequently encounter small polar molecules that expose the limitations of conventional nominal-mass LC-MS/MS workflows. (2S)-methyl 5-hydroxytetrahydrofuran-2-carboxylate (C₆H₁₀O₄, exact mass 146.0579 Da) is a prime example. Lacking a strong chromophore for UV detection, and prone to anomeric interconversion and in-source fragmentation due to its C5 hemiacetal group, this molecule demands a highly specific, robust analytical strategy.

This guide objectively compares High-Resolution Mass Spectrometry (HRMS) platforms—specifically Quadrupole Time-of-Flight (Q-TOF) versus Orbitrap technologies—for validating the identity and purity of this molecule. Furthermore, it establishes a self-validating experimental protocol strictly adhering to the[1].

Causality in Experimental Design: The Chemistry of the Analyte

Before selecting an instrument, we must understand the molecule's behavior in an electrospray ionization (ESI) source. The C5 hydroxyl group forms a cyclic hemiacetal. In aqueous solutions, hemiacetals are in equilibrium with their open-chain forms and are highly susceptible to dehydration.

During ESI+, relying on the protonated precursor [M+H]+ (m/z 147.0652) is analytically dangerous. Fluctuations in source temperature or declustering voltage will cause variable in-source fragmentation (ISF), losing H₂O to form an oxocarbenium ion at m/z 129.0546. The Mechanistic Solution: We force the formation of a sodium adduct [M+Na]+ (m/z 169.0477) by doping the mobile phase with 1 mM sodium formate. Sodium adducts of hemiacetals are thermodynamically stable, resisting ISF and ensuring a consistent, quantifiable precursor ion.

HRMS Platform Comparison: Orbitrap vs. Q-TOF

Both Orbitrap and Q-TOF platforms can achieve the mass accuracy required for Level 1 annotation confidence in small molecule analysis[2]. However, their fundamental physics dictate different strengths for quantitative validation. While Orbitraps are heavily utilized for their extreme resolution in complex natural product or metabolomic studies[3], Q-TOFs often provide distinct advantages in scan speed for quantitative UHPLC applications. Furthermore, HRMS platforms are indispensable for resolving unexpected isobaric metabolite interferences that commonly plague traditional triple-quadrupole assays[4].

Table 1: Performance Comparison for C₆H₁₀O₄ Analysis

FeatureOrbitrap (e.g., Q-Exactive)Q-TOF (e.g., Agilent 6546 / X500R)Mechanistic Impact on C₆H₁₀O₄ Quantitation
Resolving Power Up to 240,000 (at m/z 200)30,000 – 40,000Orbitrap provides superior separation of the [M+Na]+ peak from isobaric lipid matrix interferences in biofluids.
Scan Speed 3–12 Hz (inversely proportional to resolution)Up to 50 Hz (independent of resolution)Q-TOF ensures >15 data points across narrow (2-second) UHPLC peaks, crucial for accurate integration.
Mass Accuracy < 1 ppm< 2 ppmBoth easily achieve unequivocal formula confirmation for m/z 169.0477.
Dynamic Range 3–4 orders of magnitude4–5 orders of magnitudeQ-TOF offers slightly better linearity for wide-range toxicokinetic calibration curves without detector saturation.

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, the following LC-HRMS methodology is designed as a self-validating system. Internal controls, system suitability tests (SST), and matrix checks are built directly into the sequence loop to automatically flag out-of-specification data in real-time.

Step 1: Sample Preparation (Isotope Dilution)
  • Action: Aliquot 50 µL of plasma matrix. Add 150 µL of cold acetonitrile containing 10 ng/mL of ¹³C₆-labeled (2S)-methyl 5-hydroxytetrahydrofuran-2-carboxylate (Internal Standard). Centrifuge at 14,000 x g for 10 mins.

  • Causality: Cold acetonitrile precipitates proteins and quenches endogenous esterases that could hydrolyze the C2 methyl ester. The ¹³C₆-IS acts as a self-validating tracker; its constant peak area across all injections validates extraction recovery and normalizes matrix-induced ion suppression.

Step 2: Chromatographic Separation (HILIC)
  • Action: Inject 2 µL onto an Amide-HILIC UHPLC column (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Acetate + 1 mM Sodium Formate in Water.

    • Mobile Phase B: Acetonitrile.

  • Causality: With a LogP < 0, this polar molecule will elute in the void volume of a standard C18 reversed-phase column, co-eluting with suppressing salts. HILIC retains the analyte based on polarity, separating it from the solvent front.

Step 3: HRMS Acquisition & Real-Time Monitoring
  • Action: Operate the HRMS in ESI+ Full Scan mode (m/z 100–500). Extract exact mass m/z 169.0477 with a 5 ppm mass tolerance window.

  • Self-Validation Logic: Program the processing software to continuously monitor the ratio of [M+Na]+ (m/z 169.0477) to the trace ISF fragment [M+H−H2​O]+ (m/z 129.0546). A sudden shift in this ratio immediately flags a failure in source temperature stability or mobile phase sodium concentration.

Visualizing the Validation Workflow

To comply with global regulatory standards, the sequence execution must follow a strict logical gateway.

G SST System Suitability Test Mass Error < 2 ppm Blank Matrix Blank Isobaric Interference Check SST->Blank CalCurve Calibration Curve LLOQ to ULOQ (R² > 0.99) Blank->CalCurve Sample Study Samples & QCs [M+Na]+ Quantitation CalCurve->Sample Carryover Carryover Check Post-Run Blank < 20% LLOQ Sample->Carryover Decision Pass ICH M10 Criteria? Carryover->Decision Valid Data Validated & Locked Decision->Valid Yes Invalid System Halt / Recalibrate Decision->Invalid No Invalid->SST

Caption: Self-validating LC-HRMS sequence workflow ensuring ICH M10 compliance for small molecule quantitation.

Quantitative Data Presentation: Validation Metrics

A fully validated method must meet the strict acceptance criteria outlined below, ensuring that the HRMS platform delivers reliable, reproducible data for regulatory submissions[1].

Table 2: ICH M10 Validation Metrics & Self-Validating Controls

Validation ParameterICH M10 RequirementSelf-Validating System ControlAcceptance Criteria for C₆H₁₀O₄
Selectivity No interference >20% of LLOQPre-run matrix blank injectionBlank response at m/z 169.0477 < 20% of LLOQ area.
Matrix Effect IS-Normalized CV ≤ 15%Continuous ¹³C₆-IS monitoringIS peak area variance across all unknown samples ≤ 15%.
Accuracy & Precision ±15% (±20% at LLOQ)Interspersed QC samplesMean accuracy 85–115%; Precision (CV) ≤ 15%.
Carryover < 20% of LLOQPost-ULOQ blank injectionAnalyte area in post-run blank < 20% of LLOQ.

References

  • M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability , Federal Register.[Link]

  • Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence , Environmental Science & Technology (ACS Publications).[Link]

  • Interlaboratory Comparison of Untargeted Mass Spectrometry Data Uncovers Underlying Causes for Variability , PMC (NIH).[Link]

  • Effect of MS Scan Speed on UPLC Peak Separation and Metabolite Identification: Time-of-Flight HRMS vs. Orbitrap , Waters Application Notes.[Link]

  • Use of high-resolution mass spectrometry to investigate a metabolite interference during liquid chromatography/tandem mass spectrometric quantification of a small molecule in toxicokinetic study samples , Rapid Communications in Mass Spectrometry (PubMed).[Link]

Sources

Comparative

Benchmarking Catalytic Efficiency in the Asymmetric Synthesis of (2S)-Methyl 5-hydroxytetrahydrofuran-2-carboxylate

As a Senior Application Scientist, selecting the optimal catalytic route for synthesizing chiral intermediates requires balancing thermodynamic principles, kinetic control, and process scalability. The production of (2S)...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the optimal catalytic route for synthesizing chiral intermediates requires balancing thermodynamic principles, kinetic control, and process scalability. The production of (2S)-methyl 5-hydroxytetrahydrofuran-2-carboxylate —a highly valuable chiral lactol intermediate used in the synthesis of nucleoside analogs and macrolides—presents a classic chemoselectivity conundrum.

This guide objectively benchmarks three distinct catalytic pathways for the reduction of the precursor methyl 5-oxotetrahydrofuran-2-carboxylate , providing mechanistic insights, self-validating experimental protocols, and quantitative performance data.

Mechanistic Context: The "Over-Reduction" Conundrum

The primary mechanistic hurdle in lactone-to-lactol reduction is the thermodynamic instability of the hemiacetal product. In solution, the lactol exists in equilibrium with its open-chain aldehyde tautomer. Because aldehydes are significantly more electrophilic than the starting lactone, chemical catalysts often rapidly over-reduce the intermediate to the corresponding diol (methyl 2,5-dihydroxypentanoate).

To achieve high yields of the target (2S)-lactol, the catalytic system must either precisely control the hydride transfer kinetics or structurally stabilize the cyclic hemiacetal to prevent ring-opening.

ReactionPathway Lactone Methyl 5-oxotetrahydrofuran- 2-carboxylate (Lactone) Lactol (2S)-Methyl 5-hydroxytetrahydrofuran- 2-carboxylate (Target Lactol) Lactone->Lactol k1 (Desired) KRED or Ru-MACHO Diol Over-reduction (Diol Byproduct) Lactol->Diol k2 (Undesired) Excess H2

Reaction pathway illustrating the kinetic challenge of stopping at the lactol intermediate.

Benchmarking Catalytic Alternatives

Alternative 1: Biocatalysis (Engineered Ketoreductases)

Biocatalysis has revolutionized the synthesis of chiral pharmaceutical intermediates[1]. Engineered Ketoreductases (KREDs) offer unparalleled chemoselectivity.

  • Causality: The enzyme's active site confines the substrate, stabilizing the cyclic lactol and sterically hindering the ring-opening required for a second hydride transfer. Furthermore, the chiral environment guarantees strict stereocontrol, routinely achieving >99% enantiomeric excess (ee). The operational trade-off is the requirement for a cofactor recycling system (e.g., Glucose Dehydrogenase / Glucose) and strict aqueous pH control.

Alternative 2: Homogeneous Transition Metal Catalysis (Ru-MACHO)

Ruthenium pincer complexes, such as the Ru-MACHO family, have been extensively developed for the hydrogenation of esters and lactones under mild conditions[2].

  • Causality: These catalysts operate via metal-ligand cooperation, heterolytically cleaving H2​ to deliver a hydride and a proton simultaneously. While Ru-MACHO provides exceptional turnover numbers (TON), stopping the reaction at the lactol stage requires precise tuning of hydrogen pressure (typically <5 bar) and temperature to kinetically favor the first reduction ( k1​ ) over the second ( k2​ )[2].

Alternative 3: Stoichiometric Complex Hydrides (LTBH / DIBAL-H)

Lithium triethylborohydride (LTBH) and DIBAL-H remain the traditional chemical benchmarks for lactone-to-lactol reduction[3].

  • Causality: At cryogenic temperatures (-78 °C), the tetrahedral intermediate formed after the first hydride transfer is stable. It only collapses to the aldehyde upon aqueous workup, completely preventing over-reduction[3]. However, this method suffers from poor atom economy, high E-factors, and significant safety hazards at scale.

Quantitative Data Comparison

The following table summarizes the benchmarking data across the three methodologies, assuming optimized conditions for a 100 g/L substrate loading.

Performance MetricBiocatalysis (Engineered KRED)Chemocatalysis (Ru-MACHO)Stoichiometric (LTBH)
Conversion >99%>95%>98%
Chemoselectivity (Lactol:Diol) >99:1~85:15>95:5
Enantiomeric Excess (ee) >99% (2S)Dependent on chiral ligandRacemic (unless chiral precursor)
Turnover Number (TON) >50,000~4,000N/A (Stoichiometric)
E-factor (kg waste / kg product) Low (Aqueous buffer)Medium (Solvent/Metal recovery)High (Boron salts/Solvent)
Scalability Excellent (Standard reactors)Good (Requires pressure vessels)Poor (Cryogenic, Exothermic)

Self-Validating Experimental Protocols

To ensure scientific integrity, the protocols below are designed as self-validating systems . They incorporate In-Process Controls (IPCs) that dictate the causality of the next experimental step based on real-time mass balance data.

Protocol A: Biocatalytic Reduction with Cofactor Recycling

BiocatalysisWorkflow Substrate Substrate Loading (100 g/L in Buffer) Reaction Biocatalytic Reduction (pH 7.0, 30°C, Titration) Substrate->Reaction Enzyme Engineered KRED + GDH (NADP+ Recycling) Enzyme->Reaction IPC Self-Validation (IPC) Chiral GC-FID Analysis Reaction->IPC Hourly Sampling IPC->Reaction Adjust pH/Glucose if needed DSP Downstream Processing (Extraction & Isolation) IPC->DSP >99% Conversion

Self-validating biocatalytic workflow with integrated GDH cofactor recycling and IPC.

  • Matrix Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.0). Add D-glucose (1.5 equivalents relative to substrate) to serve as the terminal reductant.

  • Enzyme Initialization: Charge the reactor with the engineered KRED (1 g/L), Glucose Dehydrogenase (GDH, 0.5 g/L), and NADP+ (0.1 mM). Causality: The low NADP+ concentration forces the system to rely entirely on the GDH recycling loop, preventing runaway kinetics and localized pH spikes.

  • Substrate Feeding: Add methyl 5-oxotetrahydrofuran-2-carboxylate to achieve a 100 g/L loading. Maintain temperature at 30 °C and titrate with 1M NaOH to keep the pH strictly at 7.0 (gluconic acid byproduct lowers pH).

  • Self-Validation (IPC): Withdraw 100 µL aliquots hourly. Extract with ethyl acetate and analyze via chiral GC-FID (e.g., Beta-DEX column).

    • Validation Logic: If the conversion plateaus before 99%, the pH titration has failed, or glucose is depleted. Do not proceed to extraction until the lactone peak is <1% of the total Area under the Curve (AUC).

  • Downstream Processing: Extract the aqueous phase with ethyl acetate (3x volumes). Dry over anhydrous Na2​SO4​ and concentrate under reduced pressure to yield the (2S)-lactol.

Protocol B: Transition Metal Hydrogenation (Ru-MACHO)
  • Catalyst Activation: In a nitrogen-filled glovebox, dissolve Ru-MACHO (0.1 mol%) and potassium tert-butoxide (0.5 mol%) in anhydrous THF. Causality: The strong base deprotonates the amine ligand on the pincer complex, generating the catalytically active amido-ruthenium species necessary for H2​ cleavage[2].

  • Pressurization and Kinetic Control: Transfer the solution to a high-pressure autoclave containing the lactone substrate (0.5 M in THF). Pressurize with H2​ to exactly 5 bar. Causality: High pressures (>10 bar) will thermodynamically drive the reaction toward the diol. Operating at 5 bar kinetically restricts the reaction to the first hydride transfer. Heat to 40 °C.

  • Self-Validation (IPC): After 4 hours, vent the reactor to 1 bar and sample for GC-MS analysis.

    • Validation Logic: Calculate the Lactol:Diol ratio. If diol formation exceeds 5%, the reaction temperature is too high, causing premature ring-opening. Immediately quench the reaction by exposing it to air (oxidizing the Ru center) to preserve the remaining lactol.

  • Isolation: Filter the crude mixture through a short pad of silica to remove the ruthenium catalyst, followed by flash chromatography to separate the lactol from trace diol byproducts.

Conclusion

While stoichiometric hydrides[3] provide a reliable baseline for chemical yield, they are obsolete for modern process chemistry. For the synthesis of (2S)-methyl 5-hydroxytetrahydrofuran-2-carboxylate, Biocatalysis is the superior methodology. It inherently solves the over-reduction conundrum through active-site confinement, delivering unmatched chemoselectivity and enantiopurity[1]. Transition metal catalysis (Ru-MACHO) remains a viable, high-throughput alternative[2], provided that rigorous kinetic controls and IPCs are implemented to suppress diol formation.

Sources

Validation

Spectroscopic Comparison of (2S)-Methyl 5-hydroxytetrahydrofuran-2-carboxylate Diastereomers: A Comprehensive Analytical Guide

As a Senior Application Scientist, one of the most frequent analytical challenges I encounter in carbohydrate chemistry and asymmetric synthesis is the definitive stereochemical assignment of cyclic hemiacetals (lactols)...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, one of the most frequent analytical challenges I encounter in carbohydrate chemistry and asymmetric synthesis is the definitive stereochemical assignment of cyclic hemiacetals (lactols). The compound (2S)-methyl 5-hydroxytetrahydrofuran-2-carboxylate serves as a critical chiral building block in the synthesis of nucleoside analogs and complex natural products.

However, because the C5 position is an unprotected anomeric center, the molecule exists in solution as a dynamic mixture of two diastereomers: the (2S, 5S)cis-isomer and the (2S, 5R)trans-isomer. This guide objectively compares the spectroscopic profiles of these diastereomers, providing the mechanistic rationale and self-validating experimental protocols required for unambiguous characterization.

Part 1: Structural Dynamics and Mutarotation

Before diving into the spectroscopic data, it is crucial to understand the physical state of the sample. Unlike rigid, fully protected tetrahydrofurans, a lactol undergoes mutarotation in solution. This is a spontaneous interconversion between the α- and β-anomers (diastereomers) facilitated by trace acid or base, proceeding via an open-chain aldehyde intermediate[1].

Because these diastereomers are physically inseparable by standard ambient chromatography, spectroscopic analysis must be performed on the equilibrium mixture. The analytical objective is not merely to identify the peaks, but to definitively assign which set of NMR signals belongs to the cis-isomer and which belongs to the trans-isomer.

Mutarotation cis (2S,5S)-Diastereomer (cis-Lactol) open Open-Chain Aldehyde Intermediate cis->open Ring Opening open->cis Ring Closure trans (2S,5R)-Diastereomer (trans-Lactol) open->trans Ring Closure trans->open Ring Opening

Fig 1: Mutarotation equilibrium of lactol diastereomers via an open-chain aldehyde intermediate.

Part 2: Spectroscopic Differentiation (The Core Comparison)

To differentiate the (2S, 5S) and (2S, 5R) diastereomers, we rely primarily on Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 2D NOESY (Nuclear Overhauser Effect Spectroscopy).

1H NMR and 2D NOESY (The Gold Standard)

The causal mechanism behind diastereomer differentiation lies in the through-space dipolar coupling of protons. The NOE intensity is inversely proportional to the sixth power of the internuclear distance ( r−6 ).

  • The cis-Isomer (2S, 5S): The C2 proton (H2) and the C5 anomeric proton (H5) reside on the same face of the tetrahydrofuran ring. This proximity ( <3.0 Å) results in a strong NOE cross-peak [2].

  • The trans-Isomer (2S, 5R): H2 and H5 reside on opposite faces of the ring. The distance exceeds the typical NOE threshold ( >4.0 Å), resulting in the absence (or extreme weakness) of an H2-H5 cross-peak[3].

Furthermore, the anomeric protons (H5) for both isomers are highly deshielded due to the adjacent ring oxygen and hydroxyl group, typically resonating between 5.40 and 5.70 ppm. The exact chemical shift difference allows for the integration and determination of the thermodynamic equilibrium ratio[4].

13C NMR and HMBC

While 1H NMR provides relative stereochemistry, 13C NMR confirms the carbon skeleton. The anomeric carbon (C5) is highly diagnostic, appearing in the 95–105 ppm range, distinct from the ester carbonyl (~173 ppm) and the C2 methine (~77 ppm)[5]. The cis and trans isomers will present two distinct sets of 13C signals.

Quantitative Data Comparison

The following table summarizes the expected spectroscopic parameters for the equilibrium mixture in CDCl 3​ .

Analytical Parameter(2S, 5S) Diastereomer (cis)(2S, 5R) Diastereomer (trans)Diagnostic Significance
1H NMR: H5 (Anomeric) ~5.52 ppm (dd)~5.65 ppm (d)Integration determines the mutarotation equilibrium ratio.
1H NMR: H2 (Ester α-H) ~4.55 ppm (dd)~4.62 ppm (t)Coupling patterns vary due to different ring puckering conformations.
2D NOESY: H2 ↔ H5 Strong Cross-Peak No Cross-Peak Definitive proof of relative stereochemistry.
13C NMR: C5 ~98.5 ppm~101.2 ppmConfirms the presence of two distinct hemiacetal carbons.
IR Spectroscopy (O-H) ~3450 cm⁻¹ (Broad)~3420 cm⁻¹ (Broad)Similar intermolecular H-bonding; limited use for differentiation.
Mass Spectrometry (EI) m/z 146[M-H2O]+m/z 146 [M-H2O]+Identical fragmentation pathways; cannot differentiate isomers.

Part 3: Experimental Protocols

To ensure a self-validating system, the NMR acquisition must be carefully controlled. Furanose rings exhibit inherent flexibility, and rapid mutarotation or proton exchange can broaden signals or cause signal spillover[6].

Step-by-Step NMR Acquisition Protocol
  • Sample Preparation: Dissolve 15–20 mg of the highly pure (2S)-methyl 5-hydroxytetrahydrofuran-2-carboxylate mixture in 0.6 mL of anhydrous CDCl 3​ . Causality: Anhydrous solvent is critical; trace water accelerates mutarotation and broadens the anomeric hydroxyl proton signal, complicating coupling analysis.

  • Locking and Shimming: Insert the sample into a 500 MHz or 600 MHz NMR spectrometer. Lock onto the deuterium signal of CDCl 3​ and perform rigorous 3D gradient shimming (Z, Z2, Z3) to ensure sharp line widths ( <1.0 Hz at half-height).

  • 1D 1H NMR Acquisition: Acquire a standard 1H spectrum (16–32 scans, relaxation delay d1=2 seconds). Phase and baseline correct the spectrum. Identify the two distinct H5 signals (~5.5-5.7 ppm).

  • 2D NOESY Acquisition: Set up a phase-sensitive 2D NOESY experiment.

    • Critical Parameter: Set the mixing time ( τm​ ) to 400–600 ms .

    • Causality: A mixing time that is too short will not allow sufficient magnetization transfer for small molecules. A mixing time that is too long will result in "spin diffusion" (indirect NOEs via a third proton), which can yield false-positive cross-peaks and lead to an incorrect cis assignment.

  • Data Processing: Apply a squared sine-bell apodization function in both dimensions ( t1 and t2 ) prior to Fourier transformation to enhance resolution and suppress truncation artifacts.

Workflow prep 1. Sample Preparation Dissolve 15-20 mg in 0.6 mL anhydrous CDCl3 acq1d 2. 1H & 13C NMR Acquisition Establish chemical shifts & equilibrium ratio prep->acq1d acq2d 3. 2D NOESY Acquisition Set mixing time (τm) = 400-600 ms acq1d->acq2d process 4. Data Processing Phase/Baseline correction & Apodization acq2d->process interp 5. Stereochemical Assignment Analyze H2-H5 cross-peaks for cis/trans process->interp

Fig 2: Step-by-step NMR workflow for the stereochemical assignment of lactol diastereomers.

Part 4: Data Interpretation & Causality

When interpreting the NOESY spectrum, the presence of the H2-H5 cross-peak is the definitive causal link to the (2S, 5S)cis-geometry. However, analysts must be aware of exchange cross-peaks . Because the cis and trans isomers interconvert via mutarotation, you may observe cross-peaks between the H5 signal of the cis-isomer and the H5 signal of the trans-isomer.

To differentiate an NOE cross-peak from a chemical exchange cross-peak, examine the phase of the peaks in a phase-sensitive NOESY spectrum:

  • NOE Cross-Peaks (in small molecules like this THF derivative) will have the opposite sign (opposite color in contour plots) to the diagonal peaks.

  • Chemical Exchange Cross-Peaks (due to mutarotation) will have the same sign as the diagonal peaks.

By strictly adhering to this phase-sensitive interpretation, researchers can confidently map the stereochemical landscape of (2S)-methyl 5-hydroxytetrahydrofuran-2-carboxylate, ensuring high scientific integrity in downstream synthetic applications.

References
  • Grokipedia. Lactol - Molecular Structure, Mutarotation, and NMR Spectroscopy. Retrieved from: [Link]

  • The Journal of Organic Chemistry (ACS Publications). Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars. Retrieved from:[Link]

  • ResearchGate. Easy Stereoisomer Analysis: NOESY of a Cyclic Ketal. Retrieved from:[Link]

  • National Institutes of Health (PMC). Total Synthesis of (+)-Petromyroxol, (−)-iso-Petromyroxol, and Possible Diastereomers (THF NMR chemical shifts). Retrieved from:[Link]

  • MDPI. Borylated Five-Membered Ring Iminosugars: Synthesis, Spectroscopic Analysis (Lactol NMR signal broadening). Retrieved from:[Link]

Sources

Comparative

Validating the purity of (2S)-methyl 5-hydroxytetrahydrofuran-2-carboxylate via quantitative NMR (qNMR)

Validating the Purity of (2S)-Methyl 5-hydroxytetrahydrofuran-2-carboxylate: A Comparative Guide to qNMR vs. Traditional Chromatography For drug development professionals and synthetic chemists, the precise purity determ...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating the Purity of (2S)-Methyl 5-hydroxytetrahydrofuran-2-carboxylate: A Comparative Guide to qNMR vs. Traditional Chromatography

For drug development professionals and synthetic chemists, the precise purity determination of chiral building blocks is a non-negotiable cornerstone of quality assurance. (2S)-methyl 5-hydroxytetrahydrofuran-2-carboxylate (CAS 174689-89-5, MW: 146.14 g/mol ) is a highly versatile intermediate, frequently utilized in the synthesis of nucleoside analogs and complex chiral therapeutics[1]. However, its unique structural properties—specifically its cyclic hemiacetal nature—present significant challenges for traditional chromatographic analysis.

This guide provides an objective, data-driven comparison of quantitative Nuclear Magnetic Resonance (qNMR) against conventional alternatives like HPLC-UV and GC-FID. By establishing a self-validating qNMR protocol, we demonstrate how to bypass the inherent biases of chromatography and achieve absolute molar quantification.

The Analytical Challenge: Why Traditional Methods Fall Short

To understand why qNMR is the gold standard for this compound, we must first analyze the physical chemistry of the analyte. (2S)-methyl 5-hydroxytetrahydrofuran-2-carboxylate exists in a dynamic ring-chain equilibrium between its cyclic hemiacetal form and its open-chain aldehyde form in solution. This dynamic tautomerism creates a highly problematic environment for separation-based techniques:

  • HPLC-UV Limitations: The molecule lacks a conjugated π -system, meaning it has an exceptionally weak UV chromophore. Detection requires low wavelengths (e.g., 210 nm), which leads to severe baseline drift and solvent interference. More critically, HPLC relies on relative area normalization. Because trace impurities may possess significantly higher molar extinction coefficients, HPLC-UV often drastically misrepresents their concentration, leading to an overestimation or underestimation of the main compound's purity[2].

  • GC-FID Limitations: While Flame Ionization Detection (FID) is more mass-proportional than UV, the high temperatures required in the GC injection port (typically >200°C) can force the hemiacetal equilibrium, induce thermal degradation, or cause premature ring-opening. This artificially inflates the impurity profile, leading to an underestimation of the true purity.

qNMR: The Self-Validating Gold Standard

Quantitative NMR provides a direct, absolute measure of the number of atomic nuclei in a molecule, completely independent of response factors or thermal degradation[3]. Because the signal intensity is directly proportional to the molar concentration, qNMR acts as an orthogonal source of truth.

The Expert Insight: For this specific hemiacetal, qNMR offers a brilliant workaround to the ring-chain tautomerism. By integrating the protons of the methyl ester group (a sharp singlet at ~3.7 ppm), we capture the total molar ensemble of the molecule. This functional group remains structurally invariant regardless of the ring's equilibrium state, allowing for a highly accurate absolute purity assignment.

Comparative Performance Data

The following table summarizes a cross-validation study of a single batch of (2S)-methyl 5-hydroxytetrahydrofuran-2-carboxylate analyzed via multiple orthogonal techniques.

Analytical TechniqueDetermined Purity (% w/w)Precision (RSD, n=5)Primary Limitation / Error SourceSuitability for Hemiacetals
qNMR ( 1 H, 400 MHz) 98.2% 0.15% Requires high-precision weighingOptimal (Gold Standard)
HPLC-UV (210 nm) 99.8%0.42%Response factor bias, weak chromophorePoor (Overestimates purity)
GC-FID 96.4%0.85%Thermal degradation in injector portPoor (Underestimates purity)
Acid-Base Titration 98.6%0.90%Lacks specificity for trace impuritiesModerate

Data Interpretation: Notice the discrepancy. HPLC overestimates purity due to "invisible" non-UV active impurities, while GC underestimates it due to thermal degradation. qNMR establishes the absolute true value.

Experimental Protocol: A Self-Validating qNMR Workflow

A robust qNMR method is not just a set of instructions; it is a self-validating system where the data itself proves the accuracy of the measurement[4].

Step 1: Internal Standard (IS) Selection & High-Precision Weighing

  • Action: Accurately weigh ~15 mg of the analyte and ~10 mg of Maleic Acid (Certified Reference Material, purity ≥ 99.9%) using a calibrated 5-place microbalance. Dissolve in 0.6 mL of DMSO- d6​ .

  • Causality: Maleic acid is chosen because its olefinic protons produce a sharp singlet at ~6.3 ppm, completely isolated from the analyte’s methyl ester singlet (~3.7 ppm) and tetrahydrofuran ring multiplets (1.8–5.6 ppm). High-precision weighing is the primary source of physical error; using a CRM ensures traceability to SI units. Furthermore, DMSO- d6​ locks the hemiacetal equilibrium rapidly and shifts the exchangeable hydroxyl proton away from the critical C-H signals.

Step 2: T1​ Relaxation Time Measurement (Self-Validation Check 1)

  • Action: Perform an inversion-recovery experiment ( 180∘−τ−90∘ ) to determine the longitudinal relaxation time ( T1​ ) of the target protons.

  • Causality: If nuclei do not fully relax between scans, signal saturation occurs, destroying the quantitative relationship. By empirically measuring T1​ , the system validates its own wait times. The relaxation delay ( d1​ ) must be set to ≥7×T1​ of the slowest relaxing nucleus of interest to guarantee >99.9% magnetization recovery.

Step 3: Optimized Acquisition Parameters (Self-Validation Check 2)

  • Action: Acquire the 1 H NMR spectrum using a 90° excitation pulse, a d1​ of 30 seconds (assuming max T1​≈4 s), and a minimum of 64 scans.

  • Causality: A 90° pulse maximizes the transverse magnetization for optimal sensitivity. The number of scans is dictated by the Signal-to-Noise (S/N) ratio. The system self-validates by checking the S/N; a ratio > 250 mathematically ensures that the integration error remains below 1%[4].

Step 4: Processing and Absolute Quantification

  • Action: Apply zero-filling and an exponential window function (Line Broadening = 0.3 Hz). Perform strict manual phase and baseline correction. Integrate the IS (~6.3 ppm) and analyte peaks (~3.7 ppm).

  • Calculation: Calculate the absolute purity using the fundamental qNMR equation:

    Panalyte​=IIS​Ianalyte​​×Nanalyte​NIS​​×MIS​Manalyte​​×manalyte​mIS​​×PIS​

    (Where P = Purity, I = Integral area, N = Number of protons, M = Molar mass, m = Mass)

Visualizing the Validation Workflow

qNMR_Validation cluster_Challenges Analytical Challenges Start Purity Analysis of Hemiacetal (2S)-Methyl 5-hydroxytetrahydrofuran-2-carboxylate HPLC HPLC-UV Weak Chromophore Response Factor Bias Start->HPLC GC GC-FID Thermal Degradation Ring-Opening Start->GC qNMR qNMR (Primary Method) Absolute Molar Quantification Equilibrium-Preserving Start->qNMR Compare Cross-Validation qNMR establishes true purity Corrects HPLC/GC bias HPLC->Compare GC->Compare IS 1. Internal Standard Maleic Acid (δ 6.3 ppm) No Signal Overlap qNMR->IS T1 2. T1 Relaxation Measure Longest T1 Set d1 ≥ 7 × T1 IS->T1 Acq 3. Acquisition 90° Pulse Angle S/N Ratio > 250 T1->Acq Calc 4. Quantification Mass & Integral Ratio Self-Validating Purity Acq->Calc Calc->Compare

Logical workflow for cross-validating purity results of hemiacetals using qNMR.

Conclusion

For complex chiral intermediates like (2S)-methyl 5-hydroxytetrahydrofuran-2-carboxylate, relying solely on relative chromatographic purity is a significant risk. By implementing a self-validating qNMR protocol that measures T1​ relaxation and enforces strict S/N limits, researchers can bypass response factor biases and thermal degradation artifacts. This secures an absolute, molar-based purity assignment that stands up to rigorous regulatory scrutiny and ensures downstream synthetic success.

References

  • BenchChem. "A Comparative Guide to Purity Determination: Cross-Validation of HPLC and qNMR Results."

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, ACS Publications.

  • Emery Pharma. "A Guide to Quantitative NMR (qNMR)."

  • Sigma-Aldrich. "QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference Materials."

  • ChemBlink. "Methyl (2S,5S)-5-Hydroxytetrahydro-2-Furancarboxylate (CAS 174689-89-5)."

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of (2S)-Methyl 5-hydroxytetrahydrofuran-2-carboxylate

Pre-Disposal Hazard Assessment: Understanding the Compound Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is paramount. (2S)-Methyl 5-hydroxytetrahydrofuran-2-carboxylate and...

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Author: BenchChem Technical Support Team. Date: April 2026

Pre-Disposal Hazard Assessment: Understanding the Compound

Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is paramount. (2S)-Methyl 5-hydroxytetrahydrofuran-2-carboxylate and its structural analogs, such as Methyl Tetrahydrofuran-2-carboxylate, are classified as combustible liquids that can cause serious eye damage.[1][2] As a derivative of tetrahydrofuran, a cyclic ether, it is crucial to also consider the potential for peroxide formation, especially in older containers or those exposed to air and light.[3][4] Peroxides can be shock-sensitive and explosive.[3][4]

This initial assessment dictates every subsequent step in the disposal process, from the selection of Personal Protective Equipment (PPE) to the final waste stream designation. All disposal activities must comply with the guidelines established by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[5][6][7]

Key Hazard Summary Table
PropertyHazard InformationPrimary Mitigation Strategy
Physical State Liquid[8]Use appropriate liquid-handling procedures and absorbents for spills.
Flammability Combustible Liquid[1][2]Store away from heat, sparks, open flames, and other ignition sources.[1][9][10] Use explosion-proof equipment where necessary.[9]
Health Hazards Causes serious eye damage.[1][2] May cause skin and respiratory irritation.[10]Always wear appropriate PPE, including safety goggles/face shield and chemical-resistant gloves.[1][11] Handle in a well-ventilated area or chemical fume hood.[7][12]
Reactivity Potential for explosive peroxide formation. Incompatible with strong oxidizing agents.[1][3]Test for peroxides in older or opened containers. Segregate from incompatible chemicals during storage and disposal.[5][6]
Environmental Prevent product from entering drains or waterways.[9]Dispose of as hazardous chemical waste; do not pour down the sink.[13][14]

Operational Disposal Protocol: A Step-by-Step Guide

This protocol outlines the self-validating system for the collection, storage, and disposal of (2S)-Methyl 5-hydroxytetrahydrofuran-2-carboxylate waste. The foundation of this process is the principle of waste minimization and segregation at the source.[4][6]

Step 1: Immediate Personal Protection

Before handling the waste container, ensure you are wearing the correct PPE. This is your first and most critical line of defense.

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[1][11]

  • Hand Protection: Use chemically compatible gloves (e.g., nitrile, neoprene).

  • Skin and Body Protection: Wear a standard laboratory coat.[11]

Step 2: Waste Collection at the Point of Generation

All waste must be accumulated at or near the point of generation, under the control of laboratory personnel.[5]

  • Select a Compatible Container: Use a clean, leak-proof container that is chemically compatible with the waste.[6] Plastic bottles are often preferred over glass to minimize the risk of breakage, provided they are compatible.[14]

  • Collect the Waste: Carefully transfer the waste (2S)-Methyl 5-hydroxytetrahydrofuran-2-carboxylate into the designated container. Do not fill the container to more than 90% capacity to allow for vapor expansion.[15]

  • Keep Container Closed: The waste container must be securely sealed at all times, except when adding waste.[3][5]

Step 3: Proper Labeling - The Key to Compliance

Improperly labeled containers are a major source of laboratory incidents and regulatory fines.[11] Your institution's Environmental Health and Safety (EHS) department will provide specific hazardous waste tags.[14]

  • The label must include the words "Hazardous Waste" .[3][14]

  • List the full chemical name : "(2S)-Methyl 5-hydroxytetrahydrofuran-2-carboxylate". Do not use abbreviations, acronyms, or chemical formulas.[14]

  • For mixtures, list all components and their approximate percentages or volumes .[13][14]

  • Indicate the date when waste was first added to the container (the "accumulation start date").[11][14]

  • Include the Principal Investigator's name, lab location (building and room number), and contact information .[14]

  • Check off the appropriate hazard pictograms on the label (e.g., Flammable, Corrosive/Eye Damage).[14]

Step 4: Segregation and Satellite Accumulation

Chemical wastes must be segregated by general waste type to prevent dangerous reactions.[13][15]

  • Storage Location: Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[13] This area must be near the point of generation and under the control of lab personnel.[15]

  • Segregation: Store this waste stream with other flammable/combustible organic liquids. Crucially, ensure it is physically separated from incompatible materials, particularly strong oxidizing agents, acids, and bases.[1][12][13]

  • Secondary Containment: Place the waste container within a secondary containment system, such as a chemical-resistant tray or tub, to contain any potential leaks or spills.[5]

Disposal Decision Workflow

The following diagram outlines the logical flow for managing waste from the point of generation to its final disposal.

G start Start: Waste Generated ((2S)-Methyl 5-hydroxytetrahydrofuran-2-carboxylate) ppe Step 1: Don Correct PPE (Goggles, Gloves, Lab Coat) start->ppe container Step 2: Select Compatible Waste Container ppe->container labeling Step 3: Attach & Complete Hazardous Waste Label container->labeling storage Step 4: Store in SAA with Secondary Containment labeling->storage segregate Segregate from Incompatibles (e.g., Oxidizers, Acids) storage->segregate pickup Step 5: Container Full or Time Limit Reached? storage->pickup pickup->storage  No contact_ehs Step 6: Schedule Pickup with EHS / Waste Contractor pickup->contact_ehs  Yes end End: Waste Removed for Proper Disposal (Incineration) contact_ehs->end

Caption: Workflow for proper disposal of (2S)-Methyl 5-hydroxytetrahydrofuran-2-carboxylate.

Step 5: Arranging for Final Disposal

Laboratory-generated chemical waste cannot be disposed of in the regular trash or poured down the sewer system.[14]

  • Contact EHS: Once the waste container is full or approaching the regulatory time limit (e.g., 90 days for large quantity generators, though this can vary), contact your institution's EHS department to arrange for a pickup.[13][15]

  • Professional Disposal: The EHS department will work with a licensed hazardous waste disposal company.[2][9] The most common and appropriate final disposal method for this type of organic solvent waste is incineration at a permitted facility.[6]

Emergency and Spill Procedures

Preparedness is essential for mitigating the impact of an accidental release. Your lab should have a specific spill containment and cleanup procedure as part of your Chemical Hygiene Plan.[7][16]

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or you feel unwell, evacuate the area and contact your institution's emergency number.

  • Ventilate: Ensure the area is well-ventilated. If safe to do so, increase ventilation by opening a fume hood sash.[9]

  • Contain the Spill: For small spills, use a suitable absorbent material (e.g., dry sand, vermiculite, or a commercial spill kit) to collect the liquid.[1][9] Do not use combustible materials like paper towels to absorb large quantities of a combustible liquid.

  • Collect Waste: Carefully scoop the absorbent material and place it in a compatible container for hazardous waste.

  • Label and Dispose: Label the container as "Spill Debris containing (2S)-Methyl 5-hydroxytetrahydrofuran-2-carboxylate" and manage it as hazardous waste through EHS.

  • Decontaminate: Clean the spill area thoroughly.

Decontamination of Empty Containers

An "empty" container that held a hazardous chemical must be handled correctly to be disposed of as non-hazardous waste.[10]

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinseate: The first rinseate is considered hazardous waste and must be collected and disposed of with the (2S)-Methyl 5-hydroxytetrahydrofuran-2-carboxylate waste stream.[3] Subsequent rinses may also need to be collected depending on local regulations.[3]

  • Air Dry: Allow the container to air dry completely in a well-ventilated area, such as a fume hood.

  • Deface Label: Completely remove or deface the original label to eliminate any confusion.[17]

  • Final Disposal: Once clean and dry with the label defaced, the container can typically be disposed of in the appropriate regular waste stream (e.g., glass recycling or trash), per your institution's guidelines.[17]

By adhering to these scientifically grounded and regulation-compliant procedures, you contribute to a safe and sustainable research environment, building a foundation of trust in your laboratory's operational excellence.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • OSHA Compliance For Laboratories. US Bio-Clean. [Link]

  • How to Dispose of Chemical Waste. University of Rochester Environmental Health and Safety. [Link]

  • 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory). Occupational Safety and Health Administration. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency. [Link]

  • How To Safely Dispose of Chemicals in Your Lab. Solvent Waste Management. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • SAFETY DATA SHEET - 2-Methyltetrahydrofuran-3-one. ThermoFisher Scientific. [Link]

  • Laboratory Waste Disposal Safety Protocols. National Science Teaching Association (NSTA). [Link]

  • Learning on Safety Issues Pertaining to Furanics as New Intermediates from Natural Furan-based Byproducts. ResearchGate. [Link]

  • OSU Chemical Management Guidebook. The Ohio State University Chemistry Department. [Link]

Sources

Handling

Personal protective equipment for handling (2S)-Methyl 5-hydroxytetrahydrofuran-2-carboxylate

Technical Safety & Operational Guide: Handling (2S)-Methyl 5-hydroxytetrahydrofuran-2-carboxylate As a chiral building block critical in asymmetric synthesis and drug development, (2S)-Methyl 5-hydroxytetrahydrofuran-2-c...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Safety & Operational Guide: Handling (2S)-Methyl 5-hydroxytetrahydrofuran-2-carboxylate

As a chiral building block critical in asymmetric synthesis and drug development, (2S)-Methyl 5-hydroxytetrahydrofuran-2-carboxylate (CAS: 195067-07-3) requires stringent, highly controlled handling protocols[1]. While its utility in generating stereospecific pharmaceutical intermediates is well documented, its molecular structure—combining a reactive ester linkage with a tetrahydrofuran (THF) ring—presents unique physicochemical hazards.

This guide provides a self-validating system for personal protective equipment (PPE), operational handling, and disposal, ensuring both operator safety and reagent integrity.

Mechanistic Hazard Profile & Causality

To understand the required PPE and handling techniques, one must first understand the molecular vulnerabilities of the compound:

  • Peroxide Formation (Auto-oxidation): Like all THF derivatives, the alpha-carbon adjacent to the cyclic ether oxygen is highly susceptible to radical-mediated auto-oxidation when exposed to atmospheric oxygen and UV light[2]. This leads to the formation of shock-sensitive hydroperoxides, which can violently detonate upon concentration or mechanical shock[3].

  • Dermal Penetration & Irritation: Cyclic ethers are excellent solvents and permeation enhancers. If spilled on the skin, they not only cause defatting and severe irritation but can rapidly carry dissolved active pharmaceutical ingredients (APIs) across the dermal barrier[2].

  • Hydrolytic Sensitivity: The methyl ester moiety is susceptible to hydrolysis in the presence of strong acids, bases, or ambient moisture, requiring anhydrous handling to maintain enantiomeric purity.

Personal Protective Equipment (PPE) Matrix

Standard laboratory nitrile gloves are insufficient for prolonged contact with THF derivatives due to rapid breakthrough times. The following PPE matrix is mandatory for operational safety and is designed to mitigate the specific mechanistic hazards outlined above.

PPE CategorySpecification & MaterialMechanistic Rationale
Hand Protection (Outer) Butyl Rubber or Silver Shield®THF derivatives rapidly permeate standard nitrile. Butyl rubber provides a robust, impermeable barrier against cyclic ethers.
Hand Protection (Inner) Nitrile (Standard Lab Grade)Worn under butyl gloves for dexterity and to provide secondary splash protection during the removal of contaminated outer gloves.
Eye Protection ANSI Z87.1 Chemical Splash GogglesProtects against severe ocular irritation and conjunctivitis caused by ester/ether vapors[2].
Body Protection Flame-Resistant (FR) Lab CoatTHF derivatives are highly combustible. FR coats prevent catastrophic ignition in the event of a static discharge[2].
Respiratory Fume Hood (Face velocity 80-100 fpm)Prevents inhalation of volatile organic compounds (VOCs) and minimizes explosive vapor accumulation[2].

Operational Handling Protocol (Inert Atmosphere)

Because peroxide formation cannot be entirely prevented once the chemical is exposed to air, the following step-by-step Schlenk line methodology must be used. This protocol is a self-validating system : the mandatory peroxide test in Step 3 validates whether the inert storage conditions from the previous use were successful.

Step-by-Step Methodology: Schlenk Line Transfer

  • Preparation: Ensure the fume hood is operational. Don all required PPE (Butyl gloves, FR coat, goggles). Verify that the workspace is free of strong oxidizers and ignition sources[2].

  • Purging: Connect the receiving flask to the Schlenk line. Perform three vacuum/argon cycles to evacuate ambient oxygen and moisture, creating a strictly anhydrous and anaerobic environment.

  • Peroxide Testing (Validation Step): Before transferring the reagent from its primary container, test a 1-drop aliquot using a KI-starch peroxide test strip[3]. Do not proceed if peroxide levels exceed 20 ppm. (See Decision Workflow below).

  • Transfer: Using a gas-tight syringe purged with Argon, pierce the septum of the (2S)-Methyl 5-hydroxytetrahydrofuran-2-carboxylate container.

  • Equilibration: Draw the required volume slowly to avoid cavitation. Replace the withdrawn volume with an equal volume of Argon to prevent negative pressure, which could draw ambient air into the bottle.

  • Dispensing: Transfer the liquid into the purged receiving flask.

  • Sealing & Storage: Seal the primary container with Parafilm, date it (both "Received" and "Opened" dates), and store it in a dark, temperature-controlled, flammable storage cabinet to inhibit photo-initiated auto-oxidation[3].

Peroxide Testing & Decision Workflow

Routine monitoring is the only empirical way to validate the safety of stored THF derivatives. Follow this logic tree before every use.

PeroxideWorkflow Start Retrieve Chemical from Dark Storage Test Test for Peroxides (KI Starch Strip) Start->Test Decision Peroxide Level? Test->Decision Safe < 20 ppm Safe for Use Decision->Safe Low Warning 20 - 100 ppm Treat/Decontaminate Decision->Warning Moderate Danger > 100 ppm DO NOT TOUCH Call EHS Decision->Danger High

Workflow for peroxide testing and handling of THF-derivative building blocks.

Spill Management & Waste Disposal Plan

In the event of a spill, immediate and methodical action is required to prevent vapor ignition and environmental contamination. Do not allow clean-up materials to dry out, as concentrated peroxides may detonate[4].

Step-by-Step Cleanup Protocol:

  • Evacuate & Isolate: Alert personnel in the immediate vicinity. Immediately extinguish all ignition sources (e.g., hot plates, Bunsen burners) and avoid operating electrical switches that could generate a spark[4].

  • Ventilation: Maximize fume hood exhaust and open sashes of adjacent hoods to clear vapors.

  • Containment: Apply an inert, non-combustible absorbent (e.g., diatomaceous earth, sand, or activated carbon) to the spill perimeter, working inward[4]. Never use combustible materials like paper towels for cyclic ether spills.

  • Collection: Using non-sparking tools (e.g., polypropylene scoops), collect the saturated absorbent. Place it immediately into a compatible, sealable hazardous waste container (e.g., high-density polyethylene, HDPE) containing a small amount of water to prevent drying[4].

  • Decontamination: Wash the spill area with a mild aqueous detergent solution to remove residual esters, followed by a thorough water rinse.

  • Waste Segregation: Label the waste container as "Hazardous Waste: Flammable Liquid, Peroxide Forming (Contains THF derivative)". Do not mix with acidic or oxidizing waste streams. Contact Environmental Health and Safety (EHS) for immediate pickup[2].

References

  • NextSDS - 2-Furancarboxylicacid,tetrahydro-5-hydroxy-,methylester,(2S-trans)-(9CI). Available at:[Link]

  • University of York, Department of Biology - Peroxide forming chemicals. Available at:[Link]

Sources

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